molecular formula C12H16O4 B120164 3,4,5-Trimethoxycinnamyl alcohol CAS No. 30273-62-2

3,4,5-Trimethoxycinnamyl alcohol

Cat. No.: B120164
CAS No.: 30273-62-2
M. Wt: 224.25 g/mol
InChI Key: HZDDMDAKGIRCPP-SNAWJCMRSA-N
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Description

3,4,5-trimethoxy cinnamyl alcohol is a phenylpropanoid that is (E)-cinnamyl alcohol substituted by methoxy groups at positions 3, 4 and 5 respectively. It is a phenylpropanoid, a primary alcohol and a member of methoxybenzenes. It is functionally related to an (E)-cinnamyl alcohol.
3,4,5-Trimethoxycinnamyl alcohol has been reported in Perilla frutescens, Juniperus thurifera, and other organisms with data available.

Properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDMDAKGIRCPP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284458
Record name trans-3,4,5-Trimethoxycinnamic alcohol
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Molecular Weight

224.25 g/mol
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CAS No.

30273-62-2, 1504-56-9
Record name trans-3,4,5-Trimethoxycinnamic alcohol
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Record name 3,4,5-Trimethoxycinnamyl alcohol
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Record name trans-3,4,5-Trimethoxycinnamic alcohol
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Record name 3,4,5-trimethoxycinnamyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence and Sources of 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the phenylpropanoid 3,4,5-Trimethoxycinnamyl alcohol. The information is compiled from scientific literature and is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. This compound and its derivatives are of interest to the scientific community for their potential biological activities. This guide focuses specifically on the natural sources of the free alcohol form of this compound.

Natural Occurrence of this compound

The presence of this compound as a free alcohol in the plant kingdom is not widespread, according to current scientific literature. However, it has been definitively identified in a limited number of plant species. The 3,4,5-trimethoxycinnamoyl moiety is more commonly found as part of larger molecules such as esters and glycosides.

Confirmed Natural Sources

The most well-documented natural source of free this compound is the parasitic plant Loranthus globosus . Scientific studies have successfully isolated and characterized this compound from the bark of this plant[1][2][3].

While not as extensively detailed, the compound has also been reported to be a constituent of the aerial parts of Perilla frutescens (also known as perilla or shiso) and in Juniperus thurifera (Spanish juniper)[4]. The presence of this compound has also been anecdotally associated with cinnamon bark; however, detailed scientific verification of the free alcohol in Cinnamomum species is not strongly supported by the available literature[5][6].

Quantitative Data

At present, there is a notable lack of quantitative data in the scientific literature regarding the concentration or yield of this compound from its natural sources. The existing studies focus on the isolation and identification of the compound, rather than its quantification within the plant material.

Table 1: Qualitative Summary of Natural Sources of this compound

Plant SpeciesPlant Part(s)Quantitative Data
Loranthus globosusBarkNot Reported
Perilla frutescensAerial PartsNot Reported
Juniperus thuriferaNot SpecifiedNot Reported

Experimental Protocols: Isolation of this compound

A detailed, step-by-step experimental protocol for the isolation of this compound is not explicitly provided in a single source. However, based on the successful isolation from Loranthus globosus using column and preparative thin-layer chromatography, a general experimental workflow can be outlined[1]. This process involves extraction of the plant material followed by chromatographic separation to isolate the target compound.

General Isolation Workflow
  • Extraction: The dried and powdered plant material (e.g., bark of Loranthus globosus) is subjected to solvent extraction. This is typically performed using a Soxhlet apparatus or maceration with a solvent of moderate polarity, such as methanol or ethanol, to extract a wide range of secondary metabolites.

  • Solvent Partitioning: The crude extract is then concentrated and subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This step serves to fractionate the extract based on the polarity of its components. Phenylpropanoids like this compound are expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography over a stationary phase like silica gel. A mobile phase gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate with an increasing proportion of ethyl acetate) is used to separate the different compounds in the fraction.

  • Preparative Thin-Layer Chromatography (PTLC): Fractions from column chromatography that show the presence of the target compound (as determined by analytical TLC) are further purified using preparative TLC. This allows for the isolation of the compound in a purer form.

  • Characterization: The final isolated compound is then identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

Isolation_Workflow plant_material Dried & Powdered Plant Material (e.g., Loranthus globosus bark) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions ptlc Preparative TLC fractions->ptlc isolated_compound Isolated this compound ptlc->isolated_compound characterization Spectroscopic Characterization (NMR, MS) isolated_compound->characterization final_product Pure this compound characterization->final_product

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring phenylpropanoid that has been definitively isolated from Loranthus globosus. While its presence has been reported in other species such as Perilla frutescens and Juniperus thurifera, detailed quantitative data and specific isolation protocols are currently lacking in the scientific literature. The general workflow for its isolation involves solvent extraction followed by chromatographic purification techniques. Further research is warranted to quantify the content of this compound in its known natural sources and to explore a wider range of plant species for its potential occurrence.

References

A Technical Guide to the Sinapyl Alcohol Biosynthesis Pathway in Angiosperms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignin is a complex aromatic polymer crucial for the structural integrity, water transport, and defense mechanisms of terrestrial plants.[1] In angiosperms, lignin is primarily composed of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which, upon polymerization, form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[2][3] Sinapyl alcohol, the precursor to S-lignin, is of particular interest as the S/G ratio significantly impacts the properties of lignocellulosic biomass, influencing its digestibility and processing efficiency for applications such as biofuel production and paper manufacturing.[4][5] This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to sinapyl alcohol in angiosperms, detailing the key enzymatic steps, regulatory controls, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The synthesis of sinapyl alcohol begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway before branching into the monolignol-specific pathway. The production of syringyl (S) lignin, and therefore sinapyl alcohol, is a hallmark of angiosperms. The key divergence from the guaiacyl (G) pathway occurs at the level of coniferaldehyde, which undergoes 5-hydroxylation and subsequent O-methylation to form sinapaldehyde, the direct precursor to sinapyl alcohol.[6][7]

The principal enzymatic steps are catalyzed by a series of enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), Ferulate 5-Hydroxylase (F5H), Caffeic Acid O-Methyltransferase (COMT) or Coniferaldehyde O-Methyltransferase (AldOMT), and Cinnamyl Alcohol Dehydrogenase (CAD) or Sinapyl Alcohol Dehydrogenase (SAD).

Sinapyl_Alcohol_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid PAL PAL Phe->PAL pCou p-Coumaric Acid C4H C4H Cin->C4H pCouCoA p-Coumaroyl-CoA CL4 4CL pCou->CL4 CafCoA Caffeoyl-CoA C3H C3H pCouCoA->C3H FerCoA Feruloyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT ConAld Coniferaldehyde CCR CCR FerCoA->CCR ConAlc Coniferyl Alcohol (Guaiacyl Lignin) HConAld 5-Hydroxyconiferaldehyde F5H F5H/CAld5H ConAld->F5H 5-Hydroxylation CAD_G CAD ConAld->CAD_G Reduction SinAld Sinapaldehyde COMT COMT/AldOMT HConAld->COMT O-Methylation SinAlc Sinapyl Alcohol (Syringyl Lignin) CAD_S CAD / SAD SinAld->CAD_S Reduction PAL->Cin C4H->pCou C3H->CafCoA CL4->pCouCoA CCoAOMT->FerCoA CCR->ConAld F5H->HConAld COMT->SinAld CAD_G->ConAlc CAD_S->SinAlc

Figure 1: The core sinapyl alcohol biosynthesis pathway in angiosperms.

Key Enzymes and Regulation

The flux through the sinapyl alcohol pathway is controlled by several key enzymes that represent major regulatory points.

Cinnamoyl-CoA Reductase (CCR)

CCR (EC 1.2.1.44) catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[8][9] It reduces hydroxycinnamoyl-CoA esters (e.g., feruloyl-CoA, sinapoyl-CoA) to their corresponding aldehydes using NADPH.[9] This step is a critical control point, as it directs metabolites toward lignin synthesis and away from other pathways, such as flavonoid production.[9][10] In several species, CCR is encoded by a small gene family, with different isoforms showing distinct expression patterns and substrate preferences. For instance, in Arabidopsis thaliana, AtCCR1 is primarily involved in constitutive lignification, while AtCCR2 is induced during pathogen defense.[11]

Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde 5-Hydroxylase (CAld5H)

F5H (EC 1.14.13.n5) is a cytochrome P450-dependent monooxygenase that is the pivotal enzyme directing carbon flux towards syringyl lignin biosynthesis.[5] Initially thought to act on ferulic acid, studies have shown that F5H has a much higher affinity for coniferaldehyde and coniferyl alcohol, suggesting it functions later in the pathway.[12][13][14] The enzyme catalyzes the 5-hydroxylation of coniferaldehyde to produce 5-hydroxyconiferaldehyde, the committed step for S-lignin synthesis.[6][7] Overexpression of F5H in plants like poplar can dramatically increase the S/G ratio, leading to lignin composed of up to 97.5% syringyl units.[4]

Caffeic Acid O-Methyltransferase (COMT) / 5-Hydroxyconiferaldehyde O-Methyltransferase (AldOMT)

Following 5-hydroxylation, the newly introduced hydroxyl group is methylated. This reaction is catalyzed by an O-methyltransferase. While COMT was traditionally placed in this role, evidence suggests a more specific 5-hydroxyconiferaldehyde O-methyltransferase (AldOMT) is responsible for efficiently converting 5-hydroxyconiferaldehyde to sinapaldehyde.[6] In some plants, COMT and Caffeoyl-CoA O-methyltransferase (CCoAOMT) may have redundant functions in methylation steps within the pathway.[15]

Cinnamyl Alcohol Dehydrogenase (CAD) and Sinapyl Alcohol Dehydrogenase (SAD)

The final step is the reduction of sinapaldehyde to sinapyl alcohol, catalyzed by an NADPH-dependent alcohol dehydrogenase.[16] Initially, it was believed that a single, versatile Cinnamyl Alcohol Dehydrogenase (CAD; EC 1.1.1.195) reduced both coniferaldehyde and sinapaldehyde.[17][18] Later, a novel Sinapyl Alcohol Dehydrogenase (SAD) was identified in aspen (Populus tremuloides) that showed a strong preference for sinapaldehyde, suggesting a dedicated enzyme for S-lignin biosynthesis.[17][18][19] The enzymatic efficiency of this aspen SAD (PtSAD) for sinapaldehyde was found to be approximately 60 times greater than that of the traditional aspen CAD (PtCAD).[18][19] However, the absolute requirement for a distinct SAD has been debated, as studies in tobacco and Arabidopsis have shown that certain CAD isoforms can efficiently reduce sinapaldehyde and are sufficient for S-lignin synthesis in vivo.[20][21][22] It is now understood that plants possess a family of CAD and CAD-like genes, with different members having varied substrate specificities and roles in developmental or defense-related lignification.[23][24]

Quantitative Data: Enzyme Kinetics

The substrate specificity and catalytic efficiency of the terminal dehydrogenases are critical for determining the final monolignol profile. The following table summarizes key kinetic parameters for CAD and SAD enzymes from different angiosperm species.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
PtSAD Populus tremuloidesSinapaldehyde15.61.10.0705[25][26]
Coniferaldehyde35.70.370.0104[25][26]
PtCAD Populus tremuloidesSinapaldehyde--~0.0012[17]
Coniferaldehyde--High[17]
AtCAD5 Arabidopsis thalianaSinapaldehyde--High[21]
Coniferaldehyde--High[21]
AtCAD4 Arabidopsis thalianaSinapaldehydeHighLowLow (270-fold decrease vs. AtCAD5)[21]

Note: Data compiled from multiple sources. A direct comparison of all parameters was not always available in the cited literature.

Experimental Protocols & Workflows

Studying the sinapyl alcohol biosynthesis pathway involves a range of techniques from gene expression analysis to enzyme kinetics and metabolite profiling.

General Experimental Workflow

A typical workflow for characterizing a candidate enzyme in the pathway, such as a putative SAD, involves cloning the gene, expressing the recombinant protein, purifying it, and performing kinetic assays.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_analysis Enzyme & Metabolite Analysis A Identify Candidate Gene (e.g., via homology search) B RNA Extraction from Lignifying Tissue A->B C cDNA Synthesis (RT-PCR) B->C D PCR Amplification of Gene C->D E Cloning into Expression Vector D->E F Transformation into Expression Host (e.g., E. coli) E->F G Induce Protein Expression (e.g., with IPTG) F->G H Cell Lysis & Protein Extraction G->H I Protein Purification (e.g., Ni-NTA chromatography for His-tag) H->I J Enzyme Activity Assay (Spectrophotometry) I->J K Determine Kinetic Parameters (Km, kcat) J->K L Product Identification (HPLC, LC-MS) J->L

Figure 2: A general workflow for enzyme characterization.

Sinapyl Alcohol Dehydrogenase (SAD) Activity Assay

This protocol describes a common spectrophotometric method to measure the activity of SAD or CAD by monitoring the oxidation of NADPH, which corresponds to the reduction of the aldehyde substrate.[25]

  • Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is converted to NADP+ during the enzymatic reduction of sinapaldehyde.

  • Materials:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • NADPH solution: 10 mM stock in buffer.

    • Substrate solution: 10 mM Sinapaldehyde stock in DMSO.

    • Purified recombinant SAD/CAD enzyme preparation.

    • Quartz cuvettes.

    • Spectrophotometer with temperature control (e.g., 30°C).

  • Procedure:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

      • 850 µL of 100 mM Tris-HCl buffer, pH 7.5.

      • 50 µL of 10 mM NADPH solution.

      • 50 µL of purified enzyme solution (the amount depends on enzyme activity).

    • Incubate the mixture in the spectrophotometer at 30°C for 5 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.[25]

    • Initiate the reaction by adding 50 µL of the 10 mM sinapaldehyde stock solution and mix immediately.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

    • Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of sinapaldehyde while keeping the NADPH concentration constant and saturating.

Lignin Composition Analysis by Thioacidolysis

Thioacidolysis is a chemical degradation method used to estimate the content and composition (H:G:S ratio) of lignin in a plant sample.

  • Principle: This method selectively cleaves the most frequent inter-unit linkage in lignin (β-O-4 ether bonds) without affecting C-C bonds. The released monomeric units are then derivatized and quantified by gas chromatography-mass spectrometry (GC-MS).[3]

  • Abbreviated Protocol:

    • Sample Preparation: An extractive-free, dry sample of plant cell wall material is used.

    • Reaction: The sample is heated (e.g., at 100°C for 4 hours) in a reagent mixture of dioxane and ethanethiol containing boron trifluoride etherate as a catalyst.

    • Hydrolysis and Extraction: The reaction is stopped, and the products are extracted into an organic solvent (e.g., dichloromethane) after adding water and a suitable internal standard (e.g., docosane).[3]

    • Derivatization: The hydroxyl groups of the released lignin monomers are silylated (e.g., using BSTFA) to make them volatile for GC analysis.

    • Analysis: The derivatized products are separated and quantified using a GC-MS system. The relative abundance of H, G, and S monomers provides the lignin composition.

Conclusion

The biosynthesis of sinapyl alcohol is a defining feature of lignin production in angiosperms and a critical pathway for determining biomass characteristics. The pathway is a branch of the general phenylpropanoid metabolism, with the hydroxylation and methylation of coniferaldehyde being the key steps that commit intermediates to the syringyl lignin route. While the core enzymatic steps are well-established, the specific roles and redundancies of enzyme isoforms, particularly in the terminal reduction step catalyzed by CAD and SAD, continue to be an active area of research. A comprehensive understanding of the kinetics, substrate specificities, and regulation of these enzymes is fundamental for the strategic manipulation of lignin content and composition to improve agricultural and industrial feedstocks.

References

Chemical and physical properties of 3,4,5-Trimethoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of 3,4,5-Trimethoxycinnamyl alcohol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. This document consolidates key data, experimental protocols, and conceptual workflows to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] It is characterized by a benzene ring substituted with three methoxy groups and a propenol side chain.[1][2] This compound is a derivative of (E)-cinnamyl alcohol with methoxy groups at the 3, 4, and 5 positions.[1] It is a naturally occurring phenolic compound that can be sourced from the bark of the cinnamon tree.[3]

Identifiers and Molecular Characteristics

The following table summarizes the key identifiers and molecular properties of this compound. It is worth noting that two CAS numbers, 30273-62-2 and 1504-56-9, are often associated with this compound; 30273-62-2 is the more commonly cited CAS number in recent database entries.[1][4]

PropertyValueReference
IUPAC Name (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
CAS Number 30273-62-2 (primary), 1504-56-9[1][4]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)/C=C/CO[1]
InChI Key HZDDMDAKGIRCPP-SNAWJCMRSA-N[1]
Physical Properties

The physical properties of this compound are summarized in the table below. The data for boiling point and water solubility are largely based on estimations and should be treated as such.

PropertyValueReference
Melting Point 110 °C[5]
Boiling Point (estimated) 379.20 °C at 760 mmHg[6]
Water Solubility (estimated) 0.56 g/L[5]
logP (estimated) 2.08[5]
pKa (Strongest Acidic, estimated) 15.62[5]
pKa (Strongest Basic, estimated) -2.5[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While publicly available raw spectral data is limited, the following sections provide an overview of expected spectral characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenol chain, the methylene protons adjacent to the hydroxyl group, and the methoxy protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the vinylic carbons, the methylene carbon, and the methoxy carbons. The presence of three distinct methoxy groups is a key feature.[1]

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.25).[1] Fragmentation patterns would likely involve the loss of water, methoxy groups, and cleavage of the propenol side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[1]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol) 3500–3200 (broad)
C-H stretch (aromatic) 3100–3000
C-H stretch (aliphatic) 3000–2850
C=C stretch (alkene) 1650–1600
C=C stretch (aromatic) 1600–1450
C-O stretch (alcohol) 1260–1000
C-O stretch (ether) 1275–1020

Experimental Protocols

The following sections detail methodologies for the synthesis, isolation, and evaluation of the biological activity of this compound.

Synthesis of this compound

A common method for the synthesis of cinnamyl alcohols is the reduction of the corresponding cinnamaldehyde or cinnamate ester. The following protocol is a representative example based on the reduction of a cinnamate ester using diisobutylaluminium hydride (DIBAL-H).

Reaction: Reduction of Methyl 3,4,5-trimethoxycinnamate to this compound.

Materials:

  • Methyl 3,4,5-trimethoxycinnamate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Deionized water

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 3,4,5-trimethoxycinnamate (1 equivalent) in anhydrous DCM or toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (2.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the final product.

Isolation from Natural Sources

This compound can be isolated from natural sources like cinnamon bark. The following is a general protocol for extraction and isolation.

Materials:

  • Dried and powdered cinnamon bark

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Diatomaceous earth

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Mix the powdered cinnamon bark with diatomaceous earth (e.g., in a 4:1 ratio by weight).

  • Perform a sequential extraction with solvents of increasing polarity using an accelerated solvent extractor or Soxhlet apparatus. A typical solvent sequence is DCM, followed by EtOAc, EtOH, and then MeOH.[7]

  • Collect the extracts from each solvent. The less polar extracts (DCM and EtOAc) are more likely to contain this compound.

  • Concentrate the desired extract (e.g., the EtOAc extract) under reduced pressure to obtain a crude residue.

  • Subject the crude residue to flash column chromatography on silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Collect fractions and monitor by TLC to identify the fractions containing the target compound.

  • Combine the pure fractions and evaporate the solvent to yield isolated this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Target microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., gentamicin)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 100 µL of sterile broth to each well.

  • Add a specific volume of the stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

  • Prepare an inoculum of the target microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the broth.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO without the compound).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, add a viability indicator like resazurin to each well and incubate for a few more hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.[8][9]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a hypothetical signaling pathway relevant to the study of this compound.

Synthesis_Workflow start Start: Methyl 3,4,5-trimethoxycinnamate reduction Reduction with DIBAL-H in anhydrous solvent at -78°C start->reduction quench Quenching with Rochelle's Salt reduction->quench extraction Liquid-Liquid Extraction with Ethyl Acetate quench->extraction drying Drying over Anhydrous MgSO₄ extraction->drying concentration Concentration under Reduced Pressure drying->concentration purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->purification product Final Product: This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Antimicrobial_Screening_Workflow start Start: 3,4,5-Trimethoxycinnamyl alcohol sample dissolution Dissolve in DMSO to create stock solution start->dissolution dilution Serial Dilution in 96-well plate with broth dissolution->dilution inoculation Inoculation with target microorganism dilution->inoculation incubation Incubation at optimal temperature inoculation->incubation mic_determination MIC Determination (Visual or with indicator) incubation->mic_determination result Result: Minimum Inhibitory Concentration mic_determination->result

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k compound 3,4,5-Trimethoxycinnamyl Alcohol compound->receptor Inhibition? compound->pi3k Inhibition? lps External Stimulus (e.g., LPS) lps->receptor akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB mtor->nfkb inflammation Inflammatory Response (e.g., TNF-α, IL-6) nfkb->inflammation

Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.

References

Spectroscopic Profile of 3,4,5-Trimethoxycinnamyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxycinnamyl alcohol (CAS No: 1504-56-9), a phenylpropanoid found in various natural sources.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

While a readily available experimental spectrum for this compound was not found, a predicted ¹H NMR spectrum can be extrapolated from the analysis of structurally similar compounds such as cinnamyl alcohol and its derivatives. The expected chemical shifts in a typical deuterated solvent like CDCl₃ are outlined below.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (2H)~6.6s-
=CH- (α)~6.5d~16
=CH- (β)~6.3dt~16, ~6
-CH₂OH (2H)~4.3d~6
-OCH₃ (9H)~3.8s-
-OH (1H)Variablebr s-

¹³C NMR (Carbon NMR) Data [1]

The experimental ¹³C NMR spectral data for this compound is presented below.

Carbon AtomChemical Shift (δ, ppm)
C=O (Aromatic C-O)153.5
C (Aromatic C-H)138.1
C (Aromatic C-C)131.5
C=C (β-carbon)128.8
C=C (α-carbon)103.8
-CH₂OH63.7
-OCH₃ (para)60.9
-OCH₃ (meta)56.2
Infrared (IR) Spectroscopy

The following table summarizes the main absorption bands from the vapor phase IR spectrum of this compound.[1]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3600O-HStretching (Alcohol)
~3050C-HStretching (Aromatic & Vinylic)
~2950, ~2850C-HStretching (Aliphatic)
~1600, ~1500, ~1450C=CStretching (Aromatic ring)
~1250, ~1050C-OStretching (Aryl ether & Alcohol)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.[1]

m/zInterpretation
224[M]⁺ (Molecular Ion)
209[M - CH₃]⁺
193[M - OCH₃]⁺
177[M - CH₂OH - H₂O]⁺
151Tropylium ion derivative

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration. Transfer the solution to a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile organic solvent (e.g., acetone or methylene chloride). Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS): Dissolve the sample in a volatile solvent. Inject a small volume of the solution into the gas chromatograph (GC). The GC separates the components of the sample, and the eluent is directly introduced into the ion source of the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structure Elucidation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion, Analyze Fragmentation MS_Acq->MS_Proc Structure Final Structure Confirmation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: A flowchart of the spectroscopic analysis process.

References

A Technical Guide to the Discovery, Isolation, and Analysis of Sinapyl Alcohol in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of sinapyl alcohol, a primary monolignol crucial for the biosynthesis of lignin in plants. It covers the historical context of its discovery, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, quantification, and characterization from plant tissues.

Discovery and Significance

Sinapyl alcohol is an organic compound synthesized via the phenylpropanoid biochemical pathway and is a fundamental precursor to lignin and various lignans.[1] As one of the three main monolignols, alongside coniferyl alcohol and p-coumaryl alcohol, its incorporation into the lignin polymer is characteristic of angiosperms (flowering plants), where it forms syringyl (S) lignin units.[2][3][4] The presence and ratio of syringyl to guaiacyl (G) units (derived from coniferyl alcohol) significantly influence the properties of lignin and, consequently, the digestibility and processing of plant biomass for applications such as biofuel production.[5] The final step in its biosynthesis, the reduction of sinapaldehyde, was traditionally attributed to a single cinnamyl alcohol dehydrogenase (CAD), but research has identified a more specific sinapyl alcohol dehydrogenase (SAD) in angiosperms, highlighting a more complex regulatory mechanism.[2][5][6]

Biosynthesis of Sinapyl Alcohol

Sinapyl alcohol is synthesized in the cytoplasm from the amino acid phenylalanine through the general phenylpropanoid pathway. The pathway involves a series of enzymatic reactions, including hydroxylations, methylations, and reductions, to produce the final monolignol. This alcohol is then transported to the cell wall for polymerization into lignin.[7] The specific branch leading to sinapyl alcohol in angiosperms involves the conversion of intermediates derived from the guaiacyl pathway.[2][8][9]

Sinapyl_Alcohol_Biosynthesis Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid C4CL 4CL Cou->C4CL CouCoA p-Coumaroyl-CoA C3H C3H CouCoA->C3H CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde F5H F5H / CAld5H ConAld->F5H HydConAld 5-Hydroxyconiferaldehyde COMT COMT HydConAld->COMT SinAld Sinapaldehyde SAD SAD SinAld->SAD SinAlc Sinapyl Alcohol PAL->Cin C4H->Cou C4CL->CouCoA C3H->CafCoA CCoAOMT->FerCoA CCR->ConAld F5H->HydConAld COMT->SinAld SAD->SinAlc

Caption: Biosynthetic pathway of Sinapyl Alcohol from Phenylalanine.

Experimental Protocols

The isolation and analysis of sinapyl alcohol require a multi-step approach involving careful sample preparation, extraction, purification, and characterization.

Protocol 1: Extraction and Isolation of Monolignols

This protocol describes a general procedure for the extraction of monolignols from plant tissues, adapted from common laboratory practices.[10]

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., xylem scrapings, stems).

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to a constant weight.

    • Grind the dried tissue into a fine, homogeneous powder using a ball mill or a coffee grinder. Store the powder in a desiccator at -20°C.

  • Solvent Extraction:

    • Weigh 10 g of the ground plant material into a 50 mL conical tube.

    • Add 25 mL of 70% ethanol (HPLC grade) in ultrapure water.[10]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the suspension for 5-10 minutes in an ultrasonic bath to disrupt cell structures and enhance extraction efficiency.[10]

    • Agitate the mixture on a shaker at room temperature for 1-2 hours.

    • Centrifuge the mixture at 4,000 x g for 15 minutes. Decant and collect the supernatant.

    • Repeat the extraction process on the plant residue with another 25 mL of the extraction solvent to maximize yield.[10]

    • Pool the supernatants.

  • Enzymatic Hydrolysis (Optional, for releasing bound monolignols):

    • If monolignol glucosides are the target, the extract can be subjected to enzymatic hydrolysis.[11]

    • Adjust the pH of the pooled supernatant to the optimal range for β-glucosidase (typically pH 5.0-6.0).

    • Add β-glucosidase enzyme and incubate at its optimal temperature (e.g., 37°C) for several hours to overnight. This cleaves glucose moieties, releasing free sinapyl alcohol.

  • Purification:

    • Filter the crude extract through a 0.22 µm syringe filter to remove particulate matter.

    • The extract can be concentrated under reduced pressure using a rotary evaporator.

    • Further purification is typically achieved using chromatographic techniques as described in Protocol 2.

Protocol 2: Quantification by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for separating and quantifying sinapyl alcohol.[2][12]

  • Sample Preparation:

    • The purified extract from Protocol 1 is reconstituted in a suitable solvent (e.g., 50% methanol).

    • Prepare a series of calibration standards of authentic sinapyl alcohol of known concentrations.

  • Chromatographic Separation:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (e.g., QTOF-MS or Triple Quadrupole MS).[13]

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, for example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, increasing linearly over 20-30 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Detection and Quantification:

    • UV Detection: Monitor at wavelengths characteristic of sinapyl alcohol, such as 222 nm and 274 nm.[2][12]

    • Mass Spectrometry: Operate in either positive or negative ion mode. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high specificity and sensitivity. The deprotonated molecule [M-H]⁻ at m/z 209.1 is a characteristic ion for sinapyl alcohol in negative ion mode.[2][12]

    • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of sinapyl alcohol in the plant extract by interpolating its peak area onto the calibration curve.

Protocol 3: Structural Characterization

Spectroscopic methods are essential for the unambiguous identification of isolated sinapyl alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

    • Acquire ¹H NMR and ¹³C NMR spectra.[14]

    • Compare the observed chemical shifts and coupling constants with published data for sinapyl alcohol to confirm its structure.[15][16] Key ¹H NMR signals include those for the aromatic, methoxy, and propenol side-chain protons.[17]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (e.g., QTOF-MS) can provide an accurate mass measurement, confirming the elemental composition (C₁₁H₁₄O₄).[18]

    • Fragmentation patterns obtained through MS/MS analysis can further validate the structure. Characteristic fragments for sinapyl alcohol include m/z 194 (loss of methyl) and 176.[2][12]

Data Presentation

Quantitative and qualitative data should be organized for clarity and comparison.

Table 1: Comparison of Analytical Techniques for Sinapyl Alcohol Quantification
TechniquePrincipleAdvantagesDisadvantagesTypical Data Output
HPLC-UV/MS Chromatographic separation followed by UV absorbance and mass-based detection.[13][19]High specificity and sensitivity (especially with MS), allows for simultaneous quantification of multiple monolignols.Requires authentic standards for absolute quantification, potential for matrix effects.[13]Concentration (µg/g of tissue), Relative abundance.
Pyrolysis-GC/MS Thermal decomposition of lignin followed by separation and detection of volatile pyrolysis products.[20][21]Provides information on the overall lignin composition (S/G ratio), does not require prior isolation.Indirect measurement, quantification relies on response factors of pyrolysis products.[20]Molar ratios of S:G units, Relative peak areas.
Image Analysis Quantification of lignin-specific stains (e.g., phloroglucinol-HCl) in tissue cross-sections using software like ImageJ.[22]Provides spatial information on lignin deposition within tissues.Semi-quantitative, stain intensity can be variable.Percentage of lignified area, Intensity values.
Table 2: Key Spectroscopic Data for Sinapyl Alcohol Characterization
Data TypeCharacteristic FeaturesReference
¹H NMR Aromatic Protons: ~6.6-6.7 ppm (singlet, 2H); Vinyl Protons: ~6.5 ppm (doublet) and ~6.3 ppm (doublet of triplets); Methoxy Protons: ~3.8-3.9 ppm (singlet, 6H); Hydroxymethyl Protons: ~4.2-4.3 ppm (doublet).[15][17]
¹³C NMR Oxygen-bearing aromatic carbons: ~148 ppm; Methoxy carbons: ~56 ppm; Carbon adjacent to alcohol: ~63 ppm.[16][17]
IR Spectroscopy O-H Stretch (H-bonded): Broad peak around 3300-3400 cm⁻¹; C-O Stretch: Strong peak around 1000-1100 cm⁻¹; Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.[16][17]
Mass Spectrometry (ESI-) Parent Ion [M-H]⁻: m/z 209.1; Key Fragments: m/z 194.1 ([M-H-CH₃]⁻), m/z 176.1.[2][12]

Experimental Workflow Visualization

The overall process from plant tissue to purified sinapyl alcohol can be summarized in the following workflow.

Experimental_Workflow Tissue Plant Tissue (Xylem) Prep Sample Preparation (Freeze, Lyophilize, Grind) Tissue->Prep Step 1 Extract Solvent Extraction (70% Ethanol, Sonication) Prep->Extract Step 2 Crude Crude Extract Extract->Crude Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Crude->Hydrolysis Optional Purify Purification (Filtration, Concentration) Crude->Purify Hydrolysis->Purify Purified Purified Monolignol Fraction Purify->Purified Step 3 Analysis Analysis Purified->Analysis HPLC HPLC-MS (Quantification) Analysis->HPLC NMR NMR / MS (Structural ID) Analysis->NMR

Caption: Workflow for isolation and analysis of Sinapyl Alcohol.

References

An In-depth Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol and its Role as a Monolignol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid found in plants such as Perilla frutescens and Juniperus thurifera.[1] While not one of the three canonical monolignols (p-coumaryl, coniferyl, and sinapyl alcohol), this guide explores its putative role as a non-canonical monolignol, its biosynthesis, potential incorporation into the lignin polymer, and its biological activities. Detailed experimental protocols for its synthesis and analysis, along with quantitative data and visualizations of relevant biochemical pathways, are presented to serve as a valuable resource for researchers in the fields of plant biochemistry, lignin chemistry, and drug discovery.

Introduction

Lignin, a complex aromatic polymer in the secondary cell walls of vascular plants, is primarily derived from the oxidative polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, a growing body of evidence suggests that various other phenolic compounds, termed non-canonical monolignols, can be incorporated into the lignin polymer, altering its structure and properties. This compound is one such compound, a derivative of sinapyl alcohol with a methylated para-hydroxyl group. Its presence in certain plant species raises questions about its biosynthetic origin, its role in lignification, and its potential biological significance. This guide aims to consolidate the current knowledge on this compound and provide a technical resource for its further investigation.

Chemical and Physical Properties

This compound is a phenylpropanoid characterized by a cinnamyl alcohol backbone with methoxy groups at the 3, 4, and 5 positions of the phenyl ring.[1]

PropertyValueReference
IUPAC Name (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
CAS Number 30273-62-2[1]
Appearance White solid (pure)[2]
Solubility Soluble in water (7380 mg/L at 25 °C, est.)

Biosynthesis of this compound: A Putative Pathway

The biosynthesis of this compound is not definitively established but is hypothesized to be a modification of the well-characterized phenylpropanoid pathway that produces the canonical monolignols. The structure of this compound suggests it is derived from sinapyl alcohol through the O-methylation of its para-hydroxyl group.

The canonical monolignol biosynthetic pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions including deamination, hydroxylation, and O-methylation, culminating in the reduction of cinnamaldehydes to cinnamyl alcohols.

Monolignol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid F5H Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA 4CL Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid COMT Sinapoyl_CoA Sinapoyl_CoA Sinapic_acid->Sinapoyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde H-lignin p_Coumaryl_alcohol p_Coumaryl_alcohol p_Coumaraldehyde->p_Coumaryl_alcohol H-lignin Coniferaldehyde Coniferaldehyde Caffeoyl_CoA->Coniferaldehyde G-lignin Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol G-lignin Coniferaldehyde->Coniferyl_alcohol CAD Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde S-lignin Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol S-lignin Sinapaldehyde->Sinapyl_alcohol CAD 3_4_5_TMCA This compound Sinapyl_alcohol->3_4_5_TMCA Putative 4-O-Methyltransferase Feruloyl_CoA->Coniferaldehyde CCR

Figure 1: Proposed biosynthetic pathway of this compound.

The key enzymatic step to produce this compound from sinapyl alcohol would be the methylation of the 4-hydroxyl group. While native O-methyltransferases in the monolignol pathway typically methylate the meta-positions (3 and 5) of the phenyl ring, engineered monolignol 4-O-methyltransferases (MOMTs) have been created. These engineered enzymes have been shown to effectively methylate the para-hydroxyl of monolignols, leading to a reduction in lignin content when expressed in plants.[3][4] The existence of a naturally occurring 4-O-methyltransferase with activity towards sinapyl alcohol in plants like Perilla frutescens remains an area for future research.

Role as a Monolignol and Incorporation into Lignin

The defining characteristic of a monolignol is its ability to undergo oxidative coupling to form the lignin polymer. The free para-hydroxyl group of canonical monolignols is considered critical for the initiation of this radical polymerization process. The methylation of this group in this compound would theoretically prevent it from acting as a traditional monolignol and initiating polymerization.

However, non-canonical monolignols can be incorporated into the growing lignin polymer through cross-coupling reactions with canonical monolignol radicals. It is plausible that this compound could be incorporated into the lignin structure in this manner.

Lignin_Incorporation cluster_0 Canonical Lignification cluster_1 Putative Incorporation of 3,4,5-TMCA Monolignol Canonical Monolignol (e.g., Coniferyl alcohol) Radical Monolignol Radical Monolignol->Radical Peroxidase/Laccase Lignin Growing Lignin Polymer Radical->Lignin Radical Coupling Lignin_TMCA Lignin with incorporated 3,4,5-TMCA TMCA 3,4,5-Trimethoxycinnamyl alcohol TMCA->Lignin_TMCA Cross-coupling with Lignin Radical

Figure 2: Hypothetical incorporation of this compound into lignin.

Definitive proof of the incorporation of this compound into the lignin of Perilla frutescens or other species requires detailed structural analysis of the isolated lignin. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, is a powerful technique for identifying the various linkages and monomeric units within the lignin polymer. To date, specific NMR studies confirming the presence of this compound-derived units in native lignin are lacking in the readily available literature, representing a significant knowledge gap.

Biological Activities and Potential Applications

While the biological activity of this compound itself is not extensively documented, its derivatives, particularly esters and amides of 3,4,5-trimethoxycinnamic acid, have shown a range of interesting pharmacological properties. These include antitumor, antiviral, antimicrobial, anti-inflammatory, and central nervous system activities.

CompoundActivityCell Lines/AssayIC₅₀/EC₅₀Reference
Dihydroartemisinin-3,4,5-trimethoxycinnamate esterAntitumorPC-3, SGC-7901, A549, MDA-MB-435s17.22, 11.82, 0.50, 5.33 µM[5]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase InhibitionIn vitro assay46.18 µM[6]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateButyrylcholinesterase InhibitionIn vitro assay32.46 µM[6]
(E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylateTrypanocidal (epimastigote)Trypanosoma cruzi28.21 µM[7]
(E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylateTrypanocidal (trypomastigote)Trypanosoma cruzi47.02 µM[7]
(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenolAntiproliferativeMCF-7 (breast cancer)0.39 µM[8]
(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenolAntiproliferativeMDA-MB-231 (breast cancer)0.77 µM[8]
(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenolAntiproliferativeHL-60 (leukemia)0.37 µM[8]

The diverse bioactivities of these related compounds suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

The phenylpropanoid pathway is intricately regulated by various signaling molecules and pathways in plants, including hormones like auxin, ethylene, jasmonate, and strigolactone.[9] These signaling pathways often modulate the expression of key biosynthetic enzymes, thereby controlling the production of different phenylpropanoid compounds in response to developmental cues and environmental stresses. The regulation of the specific branch leading to this compound is yet to be elucidated.

Phenylpropanoid_Regulation Stress Biotic/Abiotic Stress Hormones Plant Hormones (Auxin, Jasmonate, etc.) Stress->Hormones Signaling Signaling Cascades (e.g., MAPK pathway) Hormones->Signaling TFs Transcription Factors (MYB, bHLH, etc.) Signaling->TFs PP_Genes Phenylpropanoid Biosynthetic Genes TFs->PP_Genes Transcriptional Regulation PP_Metabolites Phenylpropanoid Metabolites (including 3,4,5-TMCA) PP_Genes->PP_Metabolites Enzymatic Synthesis

Figure 3: General overview of the regulation of the phenylpropanoid pathway.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of cinnamyl alcohols is the reduction of the corresponding cinnamaldehyde.

Synthesis_Workflow Start 3,4,5-Trimethoxy- cinnamaldehyde Reduction Reduction with Sodium Borohydride (NaBH₄) in Ethanol Start->Reduction Quench Quench with dilute HCl Reduction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Purification by Column Chromatography Extraction->Purification Product 3,4,5-Trimethoxy- cinnamyl alcohol Purification->Product

Figure 4: Workflow for the synthesis of this compound.

Materials:

  • 3,4,5-Trimethoxycinnamaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Diethyl ether

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxycinnamaldehyde in 95% ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding 10% HCl until gas evolution ceases.

  • Remove the ethanol using a rotary evaporator.

  • To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[2]

Lignin Extraction and NMR Analysis

The following is a general protocol for the extraction of milled wood lignin (MWL) and subsequent analysis by 2D-NMR.

Lignin_Analysis_Workflow Start Plant Material (e.g., Perilla frutescens stems) Milling Ball-milling Start->Milling Extraction Solvent Extraction (e.g., toluene/ethanol) Milling->Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (cellulases) Extraction->Enzymatic_Hydrolysis Lignin_Extraction Lignin Extraction (dioxane/water) Enzymatic_Hydrolysis->Lignin_Extraction Purification Purification Lignin_Extraction->Purification Acetylation Acetylation Purification->Acetylation NMR 2D-NMR Analysis (HSQC) Acetylation->NMR Analysis Data Analysis and Structure Elucidation NMR->Analysis

Figure 5: General workflow for lignin extraction and NMR analysis.

Materials:

  • Dried and debarked plant material (e.g., Perilla frutescens stems)

  • Toluene, ethanol, dioxane, water

  • Cellulase enzyme mixture

  • Pyridine, acetic anhydride

  • Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR

Procedure:

  • Milling: Finely grind the dried plant material in a ball mill.

  • Solvent Extraction: Extract the milled wood with a mixture of toluene and ethanol to remove extractives.

  • Enzymatic Hydrolysis: Subject the extractive-free wood meal to enzymatic hydrolysis with cellulases to remove the majority of polysaccharides.

  • Lignin Extraction: Extract the crude lignin from the residue with a mixture of dioxane and water.

  • Purification: Purify the extracted lignin by precipitation into water and subsequent washing.

  • Acetylation: Acetylate the purified lignin by dissolving it in a mixture of pyridine and acetic anhydride to improve its solubility for NMR analysis.

  • NMR Analysis: Dissolve the acetylated lignin in DMSO-d₆ and acquire 2D HSQC NMR spectra.

  • Data Analysis: Process and analyze the NMR spectra to identify the different monomeric units and inter-unit linkages based on their characteristic chemical shifts.

Conclusion and Future Directions

This compound represents an intriguing deviation from the canonical monolignol biosynthetic pathway. While its presence in certain plant species is established, its precise role in lignification and its biological functions are still largely unexplored. This guide has synthesized the available information to propose a putative biosynthetic pathway and a mechanism for its incorporation into the lignin polymer. The diverse biological activities of its derivatives highlight the potential of this molecule as a lead compound in drug discovery.

Future research should focus on:

  • Elucidating the biosynthetic pathway: Identifying and characterizing the specific O-methyltransferase responsible for the 4-O-methylation of a monolignol precursor in plants that produce this compound.

  • Confirming lignin incorporation: Utilizing advanced analytical techniques, such as 2D and 3D NMR, to definitively identify and quantify the presence of this compound-derived units in the native lignin of relevant plant species.

  • Investigating biological activity: Conducting comprehensive studies on the biological activities of this compound itself, including its cytotoxicity, antimicrobial, and anti-inflammatory properties.

  • Exploring signaling pathways: Unraveling the specific signaling pathways that are modulated by this compound and its derivatives to understand their mechanism of action at the molecular level.

By addressing these key questions, a more complete understanding of the role of this non-canonical monolignol in plant biology and its potential applications can be achieved.

References

Understanding the chemical reactivity of the cinnamyl alcohol moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Cinnamyl Alcohol Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl alcohol is a versatile organic compound that serves as a pivotal building block in the synthesis of numerous molecules for the fragrance, flavor, and pharmaceutical industries.[1][2] Its chemical structure, which features a phenyl group, a conjugated double bond, and a primary alcohol, imparts a rich and diverse reactivity. A comprehensive understanding of the chemical behavior of the cinnamyl alcohol moiety is crucial for its effective manipulation in synthetic chemistry and for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the key chemical transformations of cinnamyl alcohol, supported by quantitative data, detailed experimental protocols, and visual diagrams of important pathways and workflows.

Reactivity of the Hydroxyl Group

The primary alcohol functional group is one of the most reactive sites in the cinnamyl alcohol molecule, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation

The oxidation of cinnamyl alcohol can selectively yield either cinnamaldehyde or cinnamic acid, depending on the choice of oxidizing agent and reaction conditions. Cinnamaldehyde is a valuable intermediate in the synthesis of various fine chemicals.[3] The selective oxidation of cinnamyl alcohol to cinnamaldehyde can be achieved with high yields using various catalytic systems.[3][4]

Table 1: Quantitative Data on the Oxidation of Cinnamyl Alcohol

Oxidizing Agent/CatalystProductSolventTemperature (°C)Yield/Conversion & Selectivity
Ag-Co/S (O₂)CinnamaldehydeEthanol7590% Conversion, 99% Selectivity[3]
Au–Pd/TiO₂ (O₂)CinnamaldehydeToluene120~40-70% Conversion, Selectivity varies[4][5]
Pt-Bi/C (H₂O₂)CinnamaldehydeTolueneRT63% Conversion, ≥84% Selectivity
Pt/C (O₂)CinnamaldehydeToluene100High Selectivity[6]

Experimental Protocol: Selective Oxidation using Ag-Co/S Catalyst [3]

  • Catalyst Synthesis: Silver-cobalt bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes (Ag-Co/S) are prepared via a co-precipitation method.

  • Reaction Setup: A batch reactor is charged with cinnamyl alcohol (1 mmol) dissolved in ethanol (10 mL) and the Ag-Co/S catalyst (25 mg).

  • Reaction Conditions: The mixture is stirred at 750 rpm and heated to 75 °C under an oxygen atmosphere (1 atm).

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine conversion and selectivity.

  • Work-up: Upon completion, the catalyst is separated by filtration. The solvent is removed under reduced pressure to yield cinnamaldehyde.

Experimental Workflow for Catalytic Oxidation

oxidation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation a Charge reactor with cinnamyl alcohol, solvent, and Ag-Co/S catalyst b Heat to 75°C Stir at 750 rpm Introduce O₂ (1 atm) a->b c Monitor reaction by GC b->c d Filter to remove catalyst c->d e Remove solvent under vacuum d->e f Cinnamaldehyde e->f

Caption: General workflow for the catalytic oxidation of cinnamyl alcohol.

Esterification

Esterification is a common transformation of cinnamyl alcohol, leading to the formation of cinnamyl esters, which are widely used as fragrance and flavoring agents.[1] This can be achieved through various methods, including acid-catalyzed esterification (Fischer esterification), reaction with acyl donors, and enzymatic catalysis.[1] Greener methodologies, such as the Steglich esterification using milder coupling agents, have also been developed.[7]

Table 2: Quantitative Data on the Esterification of Cinnamyl Alcohol

Acyl Donor/MethodCatalyst/ReagentProductYield (%)
Acetic AnhydridePhosphoric acid or p-toluenesulfonic acidCinnamyl acetateHigh[1]
(E)-Cinnamic acidEDC, DMAP(E)-Cinnamyl cinnamate~70% (average)[7]
Ethyl acetateImmobilized lipase (Novozym 435)Cinnamyl acetateHigh conversion[1]
Vinyl acetateLipaseCinnamyl acetateHigh conversion[8]

Experimental Protocol: Greener Steglich Esterification of (E)-Cinnamic Acid with Cinnamyl Alcohol [2][7]

  • Reaction Setup: In a round-bottom flask, dissolve (E)-cinnamic acid (1.2 eq) and cinnamyl alcohol (1.0 eq) in acetonitrile.

  • Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (3.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 40-45 °C and stir for 45 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the product can often be isolated with high purity without the need for further purification.

Etherification

The synthesis of cinnamyl ethers can be accomplished through methods like the Williamson ether synthesis or by using heterogeneous catalysts.[9] Indium(III) triflate has also been shown to mediate the etherification of cinnamyl alcohol.[10]

Table 3: Quantitative Data on the Etherification of Cinnamyl Alcohol

ReagentCatalyst/ConditionsProduct
Self-condensationPd/C or Pt/C, 100-135°CBis(cinnamyl) ether[9]
AldehydesIn(OTf)₃Corresponding cinnamyl ethers[10]

Reactivity of the Carbon-Carbon Double Bond

The conjugated double bond in the cinnamyl moiety is susceptible to a range of reactions, including reduction and epoxidation.

Reduction

The reduction of the double bond in cinnamyl alcohol can be achieved using various reducing agents. Notably, the choice of reducing agent is critical when starting from cinnamaldehyde, as some reagents will selectively reduce the aldehyde to an alcohol, while others can reduce both the aldehyde and the double bond. For instance, sodium borohydride (NaBH₄) selectively reduces cinnamaldehyde to cinnamyl alcohol, leaving the double bond intact, with yields up to 97%.[11][12] In contrast, lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and the double bond to yield 3-phenylpropan-1-ol.[11][13]

Table 4: Quantitative Data on the Reduction of Cinnamaldehyde

Reducing AgentProductSolventYield (%)
Sodium Borohydride (NaBH₄)Cinnamyl alcoholEthanol97[11]
Nanometric NaHCinnamyl alcoholTHF99.4[14]
Bacillus stearothermophilus ADH (whole cells)Cinnamyl alcohol-82[15]
Lithium Aluminum Hydride (LiAlH₄)3-phenylpropan-1-olEther-[11][13]

Experimental Protocol: Selective Reduction of Cinnamaldehyde with Sodium Borohydride [12]

  • Setup: Dissolve trans-cinnamaldehyde in 95% ethanol in a flask equipped with a magnetic stirrer and cool in an ice-water bath.

  • Reagent Preparation: In a separate beaker, slowly add sodium borohydride (0.3 g) portion-wise to cooled 95% ethanol (10 mL) with stirring.

  • Reagent Addition: Add the cinnamaldehyde solution dropwise to the sodium borohydride solution.

  • Reaction: Stir the reaction mixture for 15 minutes, maintaining the temperature below 60°C.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain cinnamyl alcohol.

Epoxidation

The epoxidation of the double bond in cinnamyl alcohol yields 3-phenylglycidol, a valuable chiral intermediate. This reaction can be performed using various reagents, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods.[16][17] It has been noted that cinnamyl alcohol can also undergo autoxidation upon air exposure to form epoxy cinnamyl alcohol, which is a potent sensitizer.[18][19][20]

Experimental Protocol: Greener Epoxidation using Oxone® [16]

  • Setup: In a 250-mL Erlenmeyer flask, dissolve NaHCO₃ (3.55 g) in water (40 mL). Add acetone (11.2 mL), ethyl acetate (40 mL), and trans-cinnamyl alcohol (1.14 g) to create a two-phase system.

  • Oxidant Preparation: Prepare a solution of OXONE® (5.20 g) in water (36 mL).

  • Reaction: Vigorously stir the two-phase mixture at room temperature while adding the OXONE® solution dropwise over 40 minutes. Continue stirring for an additional 60 minutes.

  • Work-up: Separate the organic layer and wash it with saturated NaCl solution (brine).

  • Isolation: Dry the organic layer and remove the solvent to yield the epoxide product.

Cinnamyl Moiety in Drug Development

The cinnamyl pharmacophore is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including those with anti-inflammatory and antitumor properties.[21][22][23] The reactivity of the cinnamyl moiety allows for the synthesis of diverse derivatives for drug discovery programs. For instance, 9-cinnamyl-9H-purine derivatives have been designed and synthesized as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, demonstrating anti-inflammatory effects.[21][24] Similarly, various cinnamyl compounds have been evaluated for their antitumor effects, with some showing the ability to induce apoptosis and arrest the cell cycle in cancer cells.[22][25]

Signaling Pathway Inhibition by a Cinnamyl Derivative

signaling_pathway cluster_pathway TLR4 Signaling Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB MyD88->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes Inhibitor 9-Cinnamyl-9H-purine Derivative Inhibitor->MyD88 inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a cinnamyl-purine derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxycinnamyl alcohol, also known as sinapyl alcohol, is a key monolignol involved in the biosynthesis of lignin in plant cell walls. Its synthesis is of significant interest to researchers in the fields of biochemistry, plant biology, and materials science. This document provides detailed protocols for the chemical synthesis of this compound, focusing on the reduction of 3,4,5-Trimethoxycinnamaldehyde. The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing simplicity, efficiency, and high yields.

Core Synthesis Pathway: Reduction of 3,4,5-Trimethoxycinnamaldehyde

The most direct and widely used method for synthesizing this compound is the selective reduction of the aldehyde functional group of 3,4,5-Trimethoxycinnamaldehyde. This transformation can be effectively achieved using various reducing agents, with sodium borohydride and borohydride exchange resin being common choices due to their selectivity and ease of handling.[1][2][3] These reagents reduce the aldehyde to a primary alcohol while preserving the carbon-carbon double bond of the cinnamyl system.[4][5]

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below.

Protocol 1: Sodium Borohydride Reduction in Ethyl Acetate

This method is highly efficient, offering excellent yields and a straightforward work-up procedure.[3][6] It is suitable for both small and large-scale preparations.

Materials and Reagents:

  • 3,4,5-Trimethoxycinnamaldehyde (Sinapaldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (reagent grade)

  • Water (distilled or deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-Trimethoxycinnamaldehyde in ethyl acetate.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride in portions. A yellow precipitate may form during the addition.[3][6]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water. If a precipitate has formed, it will dissolve. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a pale yellow oil or solid.[3]

Protocol 2: Borohydride Exchange Resin (BER) Reduction in Methanol

This protocol offers a highly regioselective reduction and is noted for its exceptionally simple procedure, making it accessible for researchers without extensive synthetic chemistry expertise.[1][2]

Materials and Reagents:

  • 3,4,5-Trimethoxycinnamaldehyde (Sinapaldehyde)

  • Borohydride exchange resin (BER)

  • Methanol (reagent grade)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Resin Preparation: Wash the borohydride exchange resin with methanol three times in a round-bottom flask, decanting the methanol after each wash.

  • Reaction Setup: Add fresh methanol to the washed resin, followed by the addition of solid 3,4,5-Trimethoxycinnamaldehyde.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 3 hours, which can be monitored by the discharge of the yellow color of the solution and confirmed by TLC.[2]

  • Isolation of Product: Once the reaction is complete, filter the resin and wash it with methanol.

  • Concentration: Combine the filtrate and washings, and remove the methanol under reduced pressure to obtain the product, which is pure enough for many applications without further purification.[2]

Data Presentation

The following tables summarize the quantitative data for the described synthesis protocols.

Table 1: Quantitative Data for Sodium Borohydride Reduction

ParameterValueReference
Starting Material3,4,5-Trimethoxycinnamaldehyde[3][6]
Reducing AgentSodium Borohydride (2 equivalents)[3][6]
SolventEthyl Acetate[3][6]
Reaction Time1 hour[3]
TemperatureRoom Temperature[3]
Yield94%[3]

Table 2: Quantitative Data for Borohydride Exchange Resin Reduction

ParameterValueReference
Starting Material3,4,5-Trimethoxycinnamaldehyde[2]
Reducing AgentBorohydride Exchange Resin (2 equivalents)[2]
SolventMethanol[2]
Reaction Time3 hours[2]
TemperatureRoom Temperature[2]
Yield73% (for a small-scale preparation)[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reducing Agents cluster_product Product 3_4_5_Trimethoxycinnamaldehyde 3,4,5-Trimethoxycinnamaldehyde Product_Alcohol This compound 3_4_5_Trimethoxycinnamaldehyde->Product_Alcohol Reduction NaBH4 Sodium Borohydride (NaBH4) in Ethyl Acetate NaBH4->Product_Alcohol BER Borohydride Exchange Resin (BER) in Methanol BER->Product_Alcohol

Caption: Chemical synthesis of this compound.

Experimental Workflow: Sodium Borohydride Reduction

Experimental_Workflow Start Dissolve Aldehyde in Ethyl Acetate Add_NaBH4 Add Sodium Borohydride Start->Add_NaBH4 Stir Stir at Room Temperature (1-3 hours) Add_NaBH4->Stir Workup Pour into Water Stir->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry Organic Layers (MgSO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate End Obtain Product: This compound Concentrate->End

Caption: Workflow for the synthesis via sodium borohydride reduction.

References

Application Notes and Protocols for the Extraction of Sinapyl Alcohol from Hardwood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of sinapyl alcohol from hardwood, a valuable syringyl monolignol with applications in chemical synthesis and drug development. The protocol is divided into three main stages: 1) Reductive Catalytic Fractionation (RCF) of hardwood to depolymerize lignin and release monomeric phenols, 2) Purification of sinapyl alcohol from the resulting bio-oil, and 3) Quantification of sinapyl alcohol using High-Performance Liquid Chromatography (HPLC).

Introduction

Sinapyl alcohol is a primary building block of syringyl (S) lignin, which is abundant in hardwood species.[1] Its extraction is of significant interest due to its potential as a renewable platform chemical for the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. This protocol details a "lignin-first" approach using Reductive Catalytic Fractionation (RCF), a method that simultaneously extracts and depolymerizes lignin into valuable monomeric compounds while preserving the carbohydrate fraction of the biomass.[2][3]

Experimental Protocols

Part 1: Reductive Catalytic Fractionation (RCF) of Hardwood

This protocol is adapted from studies on the RCF of poplar wood, a common hardwood.[3][4]

Materials:

  • Hardwood sawdust (e.g., Poplar, Birch), air-dried and milled

  • Methanol (MeOH)

  • Deionized water

  • Ruthenium on carbon catalyst (Ru/C, 5 wt%)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure batch reactor with magnetic stirring

Procedure:

  • Reactor Loading: In a 75 mL high-pressure batch reactor, add 2.0 g of milled hardwood sawdust, 0.4 g of 5 wt% Ru/C catalyst, and 30 mL of methanol.[3]

  • Purging: Seal the reactor and purge with nitrogen gas three times to remove air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with 30 bar of H₂ at room temperature.[3]

  • Reaction: Heat the reactor to 230 °C while stirring. Maintain the reaction at this temperature for 4 hours. The pressure will increase to approximately 80-83 bar.[3]

  • Cooling and Depressurization: After the reaction, rapidly cool the reactor to room temperature in an ice bath and carefully vent the excess gas.

  • Product Recovery:

    • Filter the reaction mixture to separate the solid pulp and catalyst from the liquid bio-oil.

    • Wash the solid residue with additional methanol to ensure complete recovery of the soluble products.

    • Combine the liquid fractions (filtrate and washings).

    • Evaporate the methanol from the combined liquid fraction under reduced pressure to obtain the crude bio-oil containing sinapyl alcohol and other monomeric and oligomeric lignin products.

Logical Workflow for Reductive Catalytic Fractionation:

RCF_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_recovery Product Recovery A Load Hardwood, Catalyst, and Solvent B Seal and Purge Reactor A->B C Pressurize with H₂ B->C D Heat to 230°C and Stir for 4h C->D E Cool and Depressurize D->E D->E F Filter to Separate Pulp/Catalyst and Bio-oil E->F G Evaporate Solvent F->G H Crude Bio-oil G->H

Caption: Workflow for the Reductive Catalytic Fractionation of hardwood.

Part 2: Purification of Sinapyl Alcohol by Column Chromatography

This is a general protocol for the purification of phenolic compounds from bio-oil and may require optimization based on the specific composition of the RCF product.[5][6]

Materials:

  • Crude bio-oil from RCF

  • Silica gel (for column chromatography)

  • Hexane

  • Toluene

  • Dichloromethane (DCM)

  • Acetone

  • Methanol

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Sample Preparation: Dissolve a known amount of crude bio-oil in a minimal amount of dichloromethane.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Carefully load the dissolved bio-oil onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of solvents of increasing polarity. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane/Toluene mixtures (e.g., 90:10, 50:50, 10:90)

    • 100% Toluene

    • Toluene/Dichloromethane mixtures

    • 100% Dichloromethane

    • Dichloromethane/Acetone mixtures

    • 100% Acetone

    • Methanol

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing sinapyl alcohol.

  • Pooling and Evaporation: Combine the pure fractions containing sinapyl alcohol and evaporate the solvent using a rotary evaporator to obtain purified sinapyl alcohol.

Purification Workflow Diagram:

Purification_Workflow A Crude Bio-oil B Dissolve in DCM A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Pool Pure Fractions F->G H Evaporate Solvent G->H I Purified Sinapyl Alcohol H->I

Caption: General workflow for the purification of sinapyl alcohol.

Part 3: Quantification of Sinapyl Alcohol by HPLC

Materials:

  • Purified sinapyl alcohol sample

  • Sinapyl alcohol analytical standard

  • HPLC grade methanol

  • HPLC grade water

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of sinapyl alcohol of known concentrations in methanol. A simplified method for preparing a sinapyl alcohol standard involves the reduction of commercially available sinapaldehyde using a borohydride exchange resin in methanol.[7]

  • Sample Preparation: Accurately weigh a portion of the purified sinapyl alcohol and dissolve it in a known volume of methanol.

  • HPLC Analysis:

    • Set the HPLC UV detector to an appropriate wavelength for sinapyl alcohol (e.g., 280 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Use a suitable mobile phase gradient, for example, a gradient of methanol and water.

  • Quantification: Determine the concentration of sinapyl alcohol in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following table summarizes expected yields from the Reductive Catalytic Fractionation of poplar wood. Note that yields can vary depending on the specific reaction conditions and the composition of the hardwood feedstock.

ProductYield (wt% of original lignin)Reference
Total Monomeric Phenols~25-30%[3]
Syringol DerivativesVaries[4]
Guaiacol DerivativesVaries[4]

Note: The yield of sinapyl alcohol specifically is not always reported as a distinct value from other syringol-type monomers in all literature. Quantitative analysis via HPLC with a pure standard is necessary for precise determination.

Signaling Pathways and Logical Relationships

The overall process can be visualized as a logical progression from raw material to the final purified product.

Overall_Process cluster_start Starting Material cluster_process Processing Steps cluster_end Final Product Raw_Hardwood Hardwood Biomass RCF Reductive Catalytic Fractionation Raw_Hardwood->RCF Purification Chromatographic Purification RCF->Purification Analysis HPLC Quantification Purification->Analysis Pure_SA Purified Sinapyl Alcohol Analysis->Pure_SA

References

Application Notes and Protocols for HPLC Analysis and Quantification of 3,4,5-Trimethoxycinnamyl Alcohol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid found in various plant species, including Polygala tenuifolia and cinnamon bark. This compound and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, such as neuroprotective and anti-inflammatory effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

These application notes provide a comprehensive guide to the analysis and quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methodologies for the analysis of phenylpropanoids and related compounds in complex botanical matrices.

Experimental Protocols

Plant Material Extraction

The initial and critical step in the analysis is the efficient extraction of this compound from the plant matrix.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Polygala tenuifolia)

  • Methanol, HPLC grade

  • Ethanol (70-95%), HPLC grade

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Solvent Addition: Add 20 mL of 95% ethanol to the tube. Ethanol is an effective solvent for extracting phenylpropanoids.

  • Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat the extraction process (steps 2-5) on the plant material pellet with a fresh 20 mL of the extraction solvent. Combine the supernatants.

  • Filtration: Prior to HPLC analysis, filter the combined supernatant through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.

HPLC Method for Quantification

This section details the instrumental conditions for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of phenylpropanoids.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to achieve good separation from other compounds in the plant extract.

Time (minutes)% Solvent A% Solvent B
0.0955
20.06040
35.04060
40.0595
45.0595
46.0955
50.0955
  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength of 272 nm is suggested for optimal sensitivity and selectivity.

Preparation of Standard Solutions and Calibration Curve

Accurate quantification requires the preparation of a standard curve using a certified reference standard of this compound.

Protocol:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve Construction: Inject each working standard solution in triplicate into the HPLC system. Plot the mean peak area against the corresponding concentration to generate a calibration curve. The linearity of the curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) and should be evaluated at both intra-day and inter-day levels. An acceptance criterion of %RSD ≤ 2.0% is common.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, with acceptance criteria typically between 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary

The following table presents example data for the quantification of this compound in different plant extracts. Please note that these values are for illustrative purposes and actual concentrations may vary depending on the plant species, geographical origin, and extraction method.

Plant SpeciesPlant PartExtraction SolventConcentration of this compound (mg/g of dry weight)%RSD (n=3)
Polygala tenuifoliaRoot95% Ethanol1.251.8
Cinnamomum verumBark80% Methanol0.782.1
Plant Species XLeaf70% EthanolNot Detected-

Visualizations

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_hplc HPLC Analysis cluster_quantification Data Analysis and Quantification plant_material Dried, Powdered Plant Material add_solvent Add Extraction Solvent (e.g., 95% Ethanol) plant_material->add_solvent ultrasonicate Ultrasonic Extraction (30 min) add_solvent->ultrasonicate centrifuge Centrifugation (4000 rpm, 15 min) ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_extract Filter through 0.45 µm Syringe Filter collect_supernatant->filter_extract hplc_injection Inject 10 µL into HPLC System filter_extract->hplc_injection Filtered Extract separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD/UV Detection (272 nm) separation->detection peak_integration Integrate Peak Area detection->peak_integration Chromatogram quantification Quantify Concentration peak_integration->quantification calibration_curve Prepare Standard Calibration Curve calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) cluster_application Application extraction Extraction Optimization hplc_conditions HPLC Condition Optimization extraction->hplc_conditions specificity Specificity hplc_conditions->specificity linearity Linearity & Range hplc_conditions->linearity precision Precision (Intra- & Inter-day) hplc_conditions->precision accuracy Accuracy (Recovery) hplc_conditions->accuracy lod_loq LOD & LOQ hplc_conditions->lod_loq routine_analysis Routine Quality Control specificity->routine_analysis research Pharmacokinetic & Efficacy Studies specificity->research linearity->routine_analysis linearity->research precision->routine_analysis precision->research accuracy->routine_analysis accuracy->research lod_loq->routine_analysis lod_loq->research

Application Note: ¹H and ¹³C NMR Spectral Assignment for 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,4,5-Trimethoxycinnamyl alcohol. The data presented is crucial for the structural elucidation and purity assessment of this compound, which is a key intermediate in the synthesis of various biologically active molecules. This note includes tabulated spectral data, a comprehensive experimental protocol, and graphical representations of the molecular structure and analytical workflow.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a systematic numbering of the atoms in the molecule. The structure of this compound is shown below with the IUPAC numbering convention used for the subsequent spectral assignments.

Caption: Structure of this compound with atom numbering.

NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. Data is typically acquired in deuterated chloroform (CDCl₃), with chemical shifts referenced to the residual solvent peak (δH = 7.26 ppm, δC = 77.16 ppm).[1]

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2', H-6'6.55s-2HAromatic CH
H-76.52d15.81HVinylic CH
H-86.25dt15.8, 5.81HVinylic CH
H-94.30d5.82HAllylic CH₂
4'-OCH₃3.86s-3HMethoxy CH₃
3',5'-OCH₃3.84s-6HMethoxy CH₃
9-OH~1.6 (variable)br s-1HHydroxyl OH

Table 2: ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)Carbon TypeAssignment
C-4'153.5CAromatic C-O
C-3', C-5'138.2CAromatic C-O
C-1'131.8CAromatic C
C-7129.5CHVinylic CH
C-8128.8CHVinylic CH
C-2', C-6'103.2CHAromatic CH
C-963.5CH₂Allylic CH₂-OH
4'-OCH₃61.0CH₃Methoxy CH₃
3',5'-OCH₃56.2CH₃Methoxy CH₃

Experimental Protocol: NMR Spectroscopy

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex gently until the sample is completely dissolved.

3.2. Instrumentation and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 (adjust as needed for signal-to-noise).

    • Receiver Gain: Auto-adjust.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Spectral Width: 240 ppm (-20 to 220 ppm).

    • Acquisition Time: ~1.2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on sample concentration.

    • Receiver Gain: Auto-adjust.

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.[1]

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze multiplicities and coupling constants to confirm proton-proton connectivities.

Workflow Visualization

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex load_sample Insert Sample into NMR Spectrometer vortex->load_sample setup_1h Setup ¹H Experiment load_sample->setup_1h setup_13c Setup ¹³C Experiment load_sample->setup_13c acquire_1h Acquire ¹H FID setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire ¹³C FID setup_13c->acquire_13c acquire_13c->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline calibrate Chemical Shift Calibration (Solvent) phase_baseline->calibrate integrate Integration (¹H) calibrate->integrate assign Peak Assignment & Structural Confirmation integrate->assign

Caption: Workflow for NMR analysis of this compound.

References

Application Note and Protocol: Quantitative Analysis of Monolignols using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic polymer in plant cell walls, is primarily derived from three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohol. The composition and ratio of these monolignols significantly influence the properties of biomass and its derivatives, making their accurate quantification crucial in fields such as biofuel research, forestry, and drug development. This document provides a detailed protocol for the quantitative analysis of monolignols using Gas Chromatography-Mass Spectrometry (GC-MS) following thioacidolysis, a reliable method for the depolymerization of lignin and the release of uncondensed monolignols.[1][2] This protocol includes procedures for sample preparation, derivatization, GC-MS analysis, and data processing.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] For the analysis of monolignols, which are not inherently volatile, a derivatization step is necessary to increase their volatility and thermal stability.[4][5] Silylation is a common derivatization technique where polar functional groups are replaced with a non-polar trimethylsilyl (TMS) group.[5]

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether linkages in lignin, releasing monomeric units that correspond to the original monolignols.[1][2] This method is widely accepted for determining the composition of uncondensed monolignols in various plant materials.[1][2] This application note details a comprehensive GC-MS protocol for the analysis of monolignols, providing researchers with a robust method for their quantification.

Experimental Protocols

I. Lignin Depolymerization by Thioacidolysis

This protocol is adapted from established thioacidolysis procedures.[1][2]

Materials:

  • Dry biomass sample (e.g., wood, straw)

  • Dioxane

  • Ethanethiol (EtSH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal Standard (IS) solution (e.g., Bisphenol E in a known concentration)

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the dried, finely ground biomass sample into a glass reaction tube.

  • Reagent Addition: Add 10 mL of the thioacidolysis reagent (a mixture of dioxane, ethanethiol, and BF₃·OEt₂ in a 9:1:0.2 v/v/v ratio) and a known amount of the internal standard solution to the reaction tube.

  • Reaction: Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oil bath.

  • Quenching and Extraction: After cooling to room temperature, add 5 mL of 0.4 M sodium bicarbonate solution to quench the reaction. Extract the products by adding 20 mL of dichloromethane and vortexing thoroughly.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers. Carefully collect the lower organic layer.

  • Washing: Wash the organic layer twice with 20 mL of deionized water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas.

II. Derivatization of Monolignols (Silylation)

To increase the volatility of the monolignol derivatives for GC analysis, a silylation step is performed.[6]

Materials:

  • Dried sample from the thioacidolysis step

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

Procedure:

  • Re-dissolving: Re-dissolve the dried sample in 100 µL of pyridine.

  • Silylating Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the sample solution.

  • Reaction: Seal the vial and heat at 60°C for 30 minutes.

  • Final Preparation: After cooling, the sample is ready for GC-MS analysis. If necessary, dilute the sample with ethyl acetate to an appropriate concentration.

III. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated monolignols.[2][7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

  • Column: HP-5MS or RTX-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 or as appropriate for the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 3°C/min to 220°C.

    • Ramp 2: 20°C/min to 300°C, hold for 10 min.

MS Conditions:

  • Ion Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.[2]

  • Transfer Line Temperature: 280°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][7]

  • Scan Mode: Full scan mode (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2][7]

  • Solvent Delay: 6.5 min.[2]

Selected Ions for Quantification (SIM Mode): [2]

  • Internal Standard (Bisphenol E derivative): m/z 343

  • Thioethylated Guaiacyl (G) monomer derivative: m/z 269

  • Thioethylated Syringyl (S) monomer derivative: m/z 299

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting monolignol composition and S/G ratios in different biomass samples.

Table 1: Monolignol Composition in Various Biomass Samples (µg/mg of lignin)

Biomass Samplep-Coumaryl (H)Coniferyl (G)Sinapyl (S)Total Monolignols
Aspen1.5 ± 0.245.3 ± 3.1150.2 ± 8.5197.0 ± 11.8
Pine5.2 ± 0.4180.1 ± 10.25.8 ± 0.6191.1 ± 11.2
Barley Straw10.3 ± 0.990.7 ± 5.685.4 ± 4.9186.4 ± 11.4

Table 2: Syringyl/Guaiacyl (S/G) Ratio in Different Biomass Types

Biomass SampleS/G Ratio
Aspen3.32 ± 0.15
Pine0.03 ± 0.01
Barley Straw0.94 ± 0.05

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of monolignols.

Monolignol_Analysis_Workflow GC-MS Workflow for Monolignol Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output Sample Biomass Sample Grinding Grinding & Drying Sample->Grinding Thioacidolysis Thioacidolysis (Lignin Depolymerization) Grinding->Thioacidolysis Extraction Liquid-Liquid Extraction Thioacidolysis->Extraction Drying Drying under N2 Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Dried Extract GCMS GC-MS Analysis Derivatization->GCMS Derivatized Sample DataProcessing Data Processing (Integration & Quantification) GCMS->DataProcessing Results Quantitative Results (Tables & Ratios) DataProcessing->Results

Caption: Workflow for GC-MS analysis of monolignols.

Conclusion

The described GC-MS method following thioacidolysis and silylation provides a reliable and reproducible approach for the quantitative analysis of monolignols in various biomass samples. The detailed protocol and data presentation guidelines offered in this application note will be a valuable resource for researchers in plant science, biofuel development, and related fields, enabling accurate characterization of lignin composition.

References

Application Notes and Protocols: Purification of Synthetic 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of synthetic 3,4,5-Trimethoxycinnamyl alcohol. The primary methods discussed are recrystallization and column chromatography, which are standard techniques for the purification of organic compounds. This guide offers step-by-step experimental protocols, recommendations for solvent selection, and methods for assessing purity. Furthermore, illustrative quantitative data is presented to aid in the comparison of these methods. Diagrams are included to visualize the experimental workflows and logical relationships between the purification techniques.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmacologically active compounds. The purity of this alcohol is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological assays. Synthetic routes to this compound, such as the reduction of 3,4,5-trimethoxycinnamaldehyde or Wittig reactions, can introduce various impurities. These may include unreacted starting materials, by-products like triphenylphosphine oxide (in the case of a Wittig reaction), and other structurally related compounds. Therefore, efficient purification is a critical step in its preparation.

This application note details two primary methods for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, the scale of the synthesis, and the desired final purity.

Potential Impurities in Synthetic this compound

Identifying potential impurities is key to selecting the appropriate purification strategy. Common impurities may include:

  • Unreacted Starting Materials: 3,4,5-trimethoxycinnamaldehyde.

  • Reaction By-products: Triphenylphosphine oxide (from Wittig reactions).

  • Over-reduction Products: 3-(3,4,5-trimethoxyphenyl)propan-1-ol.

  • Isomers: (Z)-3,4,5-trimethoxycinnamyl alcohol.

Purification Methods

Recrystallization

Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

3.1.1. Protocol for Recrystallization

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

    • A common and effective solvent system for moderately polar compounds like this is a mixture of a polar solvent (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent (e.g., water or hexanes).

    • For this compound, an ethanol/water or ethyl acetate/hexane mixture is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot "good" solvent (e.g., ethanol or ethyl acetate) to just dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature.

    • If using a solvent pair, add the "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

3.1.2. Illustrative Data for Recrystallization

Solvent SystemStarting Purity (%)Final Purity (%)Yield (%)
Ethanol/Water859875
Ethyl Acetate/Hexane859780
Isopropanol859570

Note: This data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.

Column Chromatography

Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, silica gel is a suitable stationary phase.

3.2.1. Protocol for Column Chromatography

  • TLC Analysis:

    • Before running a column, determine the optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC).

    • Test various solvent mixtures, such as gradients of ethyl acetate in hexane.

    • The ideal solvent system should provide good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.25-0.35.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in test tubes.

    • Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

3.2.2. Illustrative Data for Column Chromatography

Eluent System (Gradient)Starting Purity (%)Final Purity (%)Yield (%)
Hexane/Ethyl Acetate (10:1 to 1:1)85>9985
Dichloromethane/Methanol (100:0 to 98:2)859982

Note: This data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity and quantifying trace impurities.

Visualizations

Purification_Workflow Crude Crude Synthetic This compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Purity_Analysis Purity Assessment (TLC, MP, NMR, HPLC) Recrystallization->Purity_Analysis ColumnChromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: Overall workflow for the purification of this compound.

Method_Selection cluster_factors Decision Factors cluster_methods Purification Method Impurity_Profile Impurity Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization Crystalline solid with soluble/insoluble impurities Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Complex mixture or oily product Scale Scale of Synthesis Scale->Recrystallization Large scale Scale->Column_Chromatography Small to medium scale Desired_Purity Desired Purity Desired_Purity->Recrystallization Moderate to high purity Desired_Purity->Column_Chromatography High to very high purity

Caption: Logical relationship for selecting a purification method.

Conclusion

The successful purification of synthetic this compound is essential for its use in research and development. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques should be guided by the specific circumstances of the synthesis, including the nature of the impurities, the scale of the reaction, and the required final purity. The protocols and illustrative data provided in this application note serve as a valuable resource for scientists and professionals working with this important synthetic intermediate.

References

Application Notes: Synthesis and Characterization of Syringyl-Rich Lignin Model Compounds from 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. The intricate and irregular structure of native lignin, however, presents challenges for its direct valorization. The study of synthetic lignin model compounds, with more defined structures, is crucial for understanding the reactivity of different inter-unit linkages and for developing efficient catalytic strategies for lignin depolymerization. 3,4,5-Trimethoxycinnamyl alcohol is a key monolignol precursor for the synthesis of syringyl (S)-rich lignins, which are of particular interest due to the prevalence of relatively labile β-O-4 ether linkages. These application notes provide detailed protocols for the synthesis of syringyl-rich lignin model compounds via enzymatic dehydrogenative polymerization of this compound, as well as methods for their structural characterization.

Synthesis of Syringyl-Rich Dehydrogenation Polymer (DHP)

This section outlines the biomimetic synthesis of a syringyl-rich dehydrogenation polymer (DHP), a synthetic lignin model, from this compound using a peroxidase-catalyzed oxidative coupling reaction. This method mimics the natural process of lignification in plants.

Experimental Protocol: Enzymatic Dehydrogenative Polymerization

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution (3% w/v)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Dioxane

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dialysis tubing (MWCO 1000 Da)

Procedure:

  • Reaction Setup: Dissolve 500 mg of this compound in 50 mL of a 1:1 (v/v) solution of dioxane and 0.1 M phosphate buffer (pH 6.5) in a 250 mL round-bottom flask. Add 5 mg of horseradish peroxidase to the solution and stir at room temperature until fully dissolved.

  • Polymerization: Slowly add 50 mL of 3% H₂O₂ solution to the reaction mixture over a period of 24 hours using a syringe pump. The slow addition is crucial to control the polymerization process and mimic the "end-wise" polymerization that occurs in nature.

  • Reaction Quenching and Initial Purification: After the addition of H₂O₂ is complete, continue stirring for an additional 12 hours. Stop the reaction by adding 100 mL of methanol. The precipitated DHP is collected by centrifugation (4000 rpm, 10 min).

  • Solvent Extraction: Wash the DHP pellet sequentially with 50 mL of methanol and 50 mL of diethyl ether to remove unreacted monomer and low molecular weight oligomers. Dry the polymer under vacuum.

  • Dialysis: Dissolve the dried DHP in a minimal amount of 90% aqueous dioxane and place it in a dialysis tube (MWCO 1000 Da). Dialyze against distilled water for 48 hours, changing the water every 8 hours, to remove any remaining impurities.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified syringyl-rich DHP as a solid powder.

  • Yield Determination: Weigh the final product and calculate the percentage yield.

Expected Results:

The enzymatic dehydrogenative polymerization of this compound is expected to yield a light-tan to brown powder. The yield can vary depending on the specific reaction conditions but is typically in the range of 60-80%. The resulting polymer will consist of syringyl units linked by various ether and carbon-carbon bonds, primarily β-O-4, β-5, and β-β linkages.

Structural Characterization of Syringyl-Rich DHP

A thorough characterization of the synthetic lignin model is essential to determine its structure, including the distribution of different inter-unit linkages. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and thioacidolysis.

NMR Spectroscopic Analysis

2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful non-destructive technique for identifying and semi-quantitatively analyzing the different inter-unit linkages in lignin.

Experimental Protocol: 2D HSQC NMR

Sample Preparation:

  • Dissolve 50-80 mg of the DHP in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire 2D HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Typical spectral widths are from -1 to 9 ppm for the ¹H dimension and 0 to 165 ppm for the ¹³C dimension.

  • The data is processed using standard NMR software. The central solvent peak of DMSO-d₆ (δC/δH 39.5/2.49 ppm) is used as an internal reference.

Data Analysis and Expected Linkage Distribution:

The cross-peaks in the HSQC spectrum are assigned based on established chemical shift data for lignin model compounds. The relative abundance of the different linkages can be estimated by integrating the corresponding correlation signals.

Linkage Type Substructure ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Approximate Abundance in S-DHP (%)
β-O-471.84.8765 - 80
86.14.29
59.83.40 - 3.70
β-587.05.4810 - 20
53.83.49
62.93.75
β-β85.14.685 - 10
53.63.05
71.23.82, 4.18

Note: Chemical shifts are approximate and can vary slightly based on the specific chemical environment. The abundance data is representative for syringyl-rich DHPs.

Thioacidolysis for Linkage Quantification

Thioacidolysis is a chemical degradation method that specifically cleaves β-O-4 linkages in lignin, releasing monomeric products that can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS). This provides a quantitative measure of the most abundant linkage type.

Experimental Protocol: Thioacidolysis

Materials:

  • DHP sample (approx. 5 mg)

  • Thioacidolysis reagent: 2.5% (v/v) boron trifluoride etherate (BF₃·OEt₂) and 10% (v/v) ethanethiol (EtSH) in dioxane.

  • Internal standard solution (e.g., tetracosane in dichloromethane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

Procedure:

  • Reaction: Place approximately 5 mg of the DHP sample in a screw-cap vial. Add 5 mL of the thioacidolysis reagent. Purge with nitrogen, seal the vial, and heat at 100°C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 5 mL of saturated NaHCO₃ solution to quench the reaction.

  • Extraction: Extract the products with 3 x 10 mL of DCM. Combine the organic layers and wash with 10 mL of distilled water.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a known amount of internal standard solution and 100 µL of BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The quantification of the syringyl monomer released from β-O-4 linkages is performed by comparing its peak area to that of the internal standard.

Data Presentation: Thioacidolysis Yields

Sample Monomer Released Yield (µmol/g of DHP)
Syringyl-Rich DHPSyringyl (S) monomerTypically 1500 - 2500

Note: The yield of the syringyl monomer is a direct measure of the amount of β-O-4 linked syringyl units in the polymer.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage A 3,4,5-Trimethoxycinnamyl Alcohol Solution B Enzymatic Polymerization (HRP, H2O2) A->B Add HRP & H2O2 C Precipitation & Washing B->C Quench with Methanol D Dialysis C->D Remove low MW fractions E Lyophilization D->E Purify F Syringyl-Rich DHP E->F

Caption: Workflow for the synthesis of syringyl-rich DHP.

Diagram 2: Characterization Pathway

Characterization_Pathway cluster_characterization Characterization Stage cluster_nmr NMR Analysis cluster_thio Thioacidolysis start Syringyl-Rich DHP nmr_prep Sample Preparation (DMSO-d6) start->nmr_prep thio_reac Degradation Reaction start->thio_reac nmr_acq 2D HSQC NMR Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis & Linkage Identification nmr_acq->nmr_analysis thio_workup Extraction & Derivatization thio_reac->thio_workup thio_gcms GC-MS Analysis & Quantification thio_workup->thio_gcms

Caption: Analytical workflow for DHP characterization.

Diagram 3: Lignin Inter-unit Linkages

Lignin_Linkages cluster_linkages Common Inter-unit Linkages S Syringyl Unit beta_O_4 β-O-4 (Ether) S->beta_O_4 Most Abundant beta_5 β-5 (Carbon-Carbon) S->beta_5 beta_beta β-β (Carbon-Carbon) S->beta_beta

Caption: Common linkages in syringyl-rich lignin.

Application Notes and Protocols for Novel Polymers from Sinapyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of sinapyl alcohol and its derivatives in the development of novel polymers for biomedical applications, with a particular focus on drug delivery systems. The information compiled offers detailed experimental protocols, data presentation, and visualizations to guide researchers in this innovative field.

Introduction to Sinapyl Alcohol-Based Polymers

Sinapyl alcohol is a monolignol, a primary building block of lignin in many plant species.[1][2] Its phenolic structure and potential for controlled polymerization make it an attractive renewable resource for creating biocompatible and biodegradable polymers.[3][4] Through enzymatic polymerization, sinapyl alcohol can be transformed into dehydrogenation polymers (DHPs), which share structural similarities with natural lignin.[5][6][7] By modifying the polymerization conditions or the monomer itself, novel polymers with tailored properties for applications such as drug delivery, tissue engineering, and antimicrobial coatings can be developed.[3][8][9]

Data Presentation: Properties of Lignin-Based Nanoparticles as a Model for Sinapyl Alcohol-Based Systems

While specific quantitative data for drug-loaded polymers derived purely from sinapyl alcohol is emerging, extensive research on lignin-based nanoparticles provides a valuable predictive model. Lignin composition varies, but it is rich in units derived from sinapyl, coniferyl, and p-coumaryl alcohols. The data presented below summarizes key parameters from studies on lignin-based drug delivery systems, offering insights into the expected performance of sinapyl alcohol-based analogues.

Table 1: Drug Loading and Encapsulation Efficiency in Lignin-Based Nanoparticles

DrugLignin SourceNanoparticle Preparation MethodDrug Loading (DL) (%)Encapsulation Efficiency (EE) (%)Reference
Doxorubicin (DOX)Enzymatic Hydrolysis LigninSelf-assembly22.02 ± 270.6 ± 9[8][10]
Coumarin-6Kraft LigninNanoprecipitation-59 (max)[3]
Doxorubicin (DOX)Kraft LigninNanoprecipitation-73 (max)[3]
Ibuprofen (IBU)Alkali LigninSelf-assembly-74.44[11]
ResveratrolAlkali LigninSelf-assembly->80[12]
Curcumin-Nanoprecipitation->80[12]

Table 2: In Vitro Drug Release from Lignin-Based Nanoparticles

DrugLignin SourceRelease Conditions (pH)Cumulative Release (%)Time (h)Reference
Doxorubicin (DOX)Enzymatic Hydrolysis Lignin5.5~6048[8]
Doxorubicin (DOX)Enzymatic Hydrolysis Lignin7.4~3048[8]
ResveratrolAlkali Lignin7.4>8050[12]
Irinotecan-7.4>8072[12]
Curcumin-7.4>80150[12]

Experimental Protocols

Protocol for Enzymatic Polymerization of Sinapyl Alcohol (Dehydrogenation Polymer Synthesis)

This protocol describes the synthesis of a dehydrogenation polymer (DHP) from sinapyl alcohol using horseradish peroxidase (HRP) as a catalyst.[5][6][7]

Materials:

  • Sinapyl alcohol

  • Horseradish peroxidase (HRP), Type II

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate buffer (pH can be varied, e.g., 4.5)[5]

  • Dioxane

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Syringe pump or dropping funnel

  • Centrifuge

  • Freeze-dryer

  • Standard laboratory glassware

Procedure:

  • Monomer Solution Preparation: Dissolve sinapyl alcohol in a minimal amount of dioxane and add it to the phosphate buffer in the reaction vessel to achieve the desired final concentration (e.g., 10 mg/mL).

  • Enzyme and Peroxide Preparation: Prepare separate aqueous solutions of HRP and H₂O₂.

  • Polymerization Reaction:

    • While stirring the sinapyl alcohol solution, add the HRP solution.

    • Slowly add the H₂O₂ solution using a syringe pump or dropping funnel over a period of several hours. The slow addition is crucial to control the polymerization process.[7]

    • Allow the reaction to proceed for 24-48 hours at room temperature. A precipitate of the polymer will form.

  • Polymer Isolation and Purification:

    • Centrifuge the reaction mixture to collect the precipitated polymer.

    • Wash the polymer pellet sequentially with deionized water and then diethyl ether to remove unreacted monomer and other small molecules.

    • Dry the polymer over anhydrous sodium sulfate.

    • For further purification, the polymer can be redissolved in dioxane and reprecipitated in diethyl ether.

  • Drying: Lyophilize (freeze-dry) the purified polymer to obtain a fine powder.

Protocol for Characterization of Sinapyl Alcohol Polymers

3.2.1. Gel Permeation Chromatography (GPC) [1][5]

GPC is used to determine the molecular weight distribution of the synthesized polymer.

Materials:

  • Synthesized sinapyl alcohol polymer

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weights

Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for polymer analysis in THF

Procedure:

  • Sample Preparation: Dissolve a small amount of the polymer in THF (e.g., 1-2 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • GPC Analysis:

    • Set the GPC system to the appropriate flow rate (e.g., 1 mL/min) and temperature.

    • Inject the filtered sample into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Generate a calibration curve using the polystyrene standards.

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer based on the calibration curve.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][5]

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the polymer, including the types of linkages between monomer units (e.g., β-O-4, β-5, β-β).

Materials:

  • Synthesized sinapyl alcohol polymer

  • Deuterated solvent (e.g., DMSO-d₆ or acetone-d₆)

Equipment:

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the polymer in the deuterated solvent.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • For more detailed structural information, 2D NMR techniques such as HSQC and HMBC can be employed.

  • Data Analysis:

    • Analyze the chemical shifts and integration of the signals to identify the different structural motifs within the polymer. The relative abundance of different linkages can be estimated from the integration of characteristic signals.[1]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Sinapyl Alcohol Derivative Polymerization Enzymatic Polymerization Monomer->Polymerization Enzyme Enzyme (e.g., HRP) Enzyme->Polymerization Initiator Initiator (e.g., H2O2) Initiator->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Washing Washing & Centrifugation Crude_Polymer->Washing Drying Freeze-Drying Washing->Drying Purified_Polymer Purified Polymer Drying->Purified_Polymer GPC GPC (Molecular Weight) Purified_Polymer->GPC NMR NMR (Structure) Purified_Polymer->NMR FTIR FTIR (Functional Groups) Purified_Polymer->FTIR

Caption: Workflow for the synthesis and characterization of sinapyl alcohol-based polymers.

Drug_Delivery_System cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Polymer Sinapyl Alcohol Polymer Nanoprecipitation Nanoprecipitation/ Self-Assembly Polymer->Nanoprecipitation Drug Therapeutic Drug Drug->Nanoprecipitation Drug_Loaded_NP Drug-Loaded Nanoparticle Nanoprecipitation->Drug_Loaded_NP Uptake Cellular Uptake Drug_Loaded_NP->Uptake Target_Cell Target Cell/Tissue Uptake->Target_Cell Release Drug Release (pH-responsive) Uptake->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Proposed mechanism for a sinapyl alcohol polymer-based drug delivery system.

Polymer_Characterization_Logic Start Synthesized Polymer GPC GPC Analysis Start->GPC NMR NMR Analysis Start->NMR FTIR FTIR Analysis Start->FTIR MW_Dist Molecular Weight & Polydispersity GPC->MW_Dist Structure Chemical Structure & Linkage Analysis NMR->Structure Func_Groups Functional Groups FTIR->Func_Groups Biomedical_App Suitability for Biomedical Application MW_Dist->Biomedical_App Structure->Biomedical_App Func_Groups->Biomedical_App

Caption: Logical flow for the characterization of sinapyl alcohol-based polymers.

Application in Drug Delivery

Polymers derived from sinapyl alcohol can be formulated into nanoparticles for drug delivery.[3][11] The amphiphilic nature of lignin-like polymers allows for the encapsulation of hydrophobic drugs within the core of the nanoparticles, while the hydrophilic surface can provide stability in aqueous environments and be further functionalized for targeted delivery.[12]

Key advantages include:

  • Biocompatibility and Biodegradability: As a derivative of a natural monomer, these polymers are expected to exhibit good biocompatibility and be biodegradable, reducing the risk of long-term toxicity.[3][13]

  • Controlled Release: The release of the encapsulated drug can be tailored and is often pH-responsive, allowing for targeted release in specific environments, such as the acidic microenvironment of tumors.[8][12]

  • High Drug Loading Capacity: The aromatic and polymeric structure can provide numerous sites for drug interaction, potentially leading to high drug loading efficiencies.[3][8]

Future Directions:

  • Functionalization: The hydroxyl groups on the sinapyl alcohol units can be chemically modified to introduce targeting ligands, imaging agents, or other functionalities.[9][14][15]

  • Copolymerization: Copolymerizing sinapyl alcohol with other monomers, such as polyethylene glycol (PEG), can create amphiphilic block copolymers that self-assemble into well-defined micelles or other nanostructures for drug delivery.[16][17][18]

  • Hydrogels: Cross-linked networks of sinapyl alcohol-based polymers can form hydrogels for sustained drug release or as scaffolds for tissue engineering.[19][20][21]

These application notes provide a foundational guide for researchers venturing into the use of sinapyl alcohol derivatives for novel polymer development. The provided protocols and data serve as a starting point for further innovation in this promising area of biomaterials science.

References

Application Notes and Protocols for the Enzymatic Polymerization of 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical synthesis for the creation of novel polymers. This document provides detailed protocols for the polymerization of 3,4,5-trimethoxycinnamyl alcohol, a monolignol analog, using laccase and horseradish peroxidase (HRP). These enzymes catalyze the oxidation of the phenolic hydroxyl group, leading to the formation of phenoxy radicals. Subsequent radical-radical coupling reactions result in the formation of a polymer with a complex, branched structure reminiscent of natural lignins. The resulting poly(this compound) has potential applications in drug delivery, biomaterials, and as a precursor for functionalized aromatic polymers.

Data Presentation: Polymer Characteristics

The following table summarizes typical quantitative data obtained from the enzymatic polymerization of sinapyl alcohol, a structurally similar monolignol. These values can be considered as a benchmark for the polymerization of this compound.

EnzymeMonomerMn (Da)Mw (Da)PDI (Mw/Mn)Yield (%)Reference
Laccase (Trametes versicolor)Sinapyl Alcohol1,000 - 1,400-~1.10-[1]
Horseradish Peroxidase (HRP)Isoconiferin15,000---[2]
Horseradish Peroxidase (HRP)Sinapyl Alcohol---~83%[3]
Laccase (Pycnoporus coccineus)m-cresol~15,000-->80%[4]
Horseradish Peroxidase (HRP)Styrene319,000--84%[5]

Note: Mn = Number average molecular weight, Mw = Weight average molecular weight, PDI = Polydispersity Index. Data for this compound is expected to be in a similar range but should be determined experimentally.

Experimental Protocols

Protocol 1: Laccase-Catalyzed Polymerization

This protocol is adapted from methods used for the polymerization of other phenolic compounds.[6][7]

Materials:

  • This compound

  • Laccase from Trametes versicolor (or other fungal source)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Acetone

  • Deionized water

  • Methanol

Procedure:

  • Monomer Solution Preparation: Prepare a stock solution of this compound in a 1:1 (v/v) mixture of acetone and 50 mM sodium acetate buffer (pH 5.0). The final concentration of the monomer should be in the range of 10-50 mM.

  • Enzyme Solution Preparation: Prepare a fresh solution of laccase in 50 mM sodium acetate buffer (pH 5.0) at a concentration of approximately 1 mg/mL.

  • Polymerization Reaction:

    • In a temperature-controlled reaction vessel, add the monomer solution.

    • Initiate the polymerization by adding the laccase solution to the monomer solution with gentle stirring. The final enzyme concentration should be in the range of 0.01-0.1 mg/mL.

    • Seal the vessel and allow the reaction to proceed at 25-30°C for 24 hours with continuous stirring. The solution will likely become cloudy as the polymer precipitates.

  • Polymer Isolation and Purification:

    • After 24 hours, terminate the reaction by adding an excess of methanol to precipitate the polymer fully.

    • Collect the polymer precipitate by centrifugation (e.g., 10,000 x g for 15 minutes).

    • Wash the polymer pellet multiple times with deionized water to remove any unreacted monomer, enzyme, and buffer salts.[]

    • Lyophilize the washed polymer to obtain a dry powder.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Horseradish Peroxidase (HRP)-Catalyzed Polymerization

This protocol is based on established methods for the HRP-catalyzed polymerization of monolignols.[3][9]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)

  • Deionized water

  • Methanol

Procedure:

  • Monomer and Enzyme Solution Preparation:

    • Dissolve this compound in the phosphate buffer to a final concentration of 10-50 mM.

    • Add HRP to the monomer solution to a final concentration of approximately 0.1-1.0 mg/mL.

  • Polymerization Reaction (Zulauf Method):

    • Place the monomer and HRP solution in a reaction vessel with gentle stirring at room temperature (25°C).

    • Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of several hours using a syringe pump. The molar ratio of H₂O₂ to the monomer should be approximately 1:1. The slow addition is crucial to control the polymerization and avoid enzyme inactivation.[9]

    • Continue stirring for a total of 24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by adding an excess of methanol to the reaction mixture.

    • Collect the precipitate by centrifugation.

    • Wash the polymer pellet thoroughly with deionized water.[]

    • Dry the polymer under vacuum or by lyophilization.

  • Characterization:

    • Analyze the molecular weight and PDI of the polymer by GPC.

    • Characterize the chemical structure of the polymer using FTIR and NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_analysis Characterization Monomer_Prep Prepare Monomer Solution (this compound) Reaction Initiate and Run Reaction (Stirring, Controlled Temperature) Monomer_Prep->Reaction Enzyme_Prep Prepare Enzyme Solution (Laccase or HRP) Enzyme_Prep->Reaction H2O2_Addition Slow H₂O₂ Addition (for HRP) Precipitation Precipitate Polymer (e.g., with Methanol) Reaction->Precipitation Centrifugation Centrifuge to Collect Precipitation->Centrifugation Washing Wash with Deionized Water Centrifugation->Washing Drying Lyophilize or Vacuum Dry Washing->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC Spectroscopy Spectroscopic Analysis (FTIR, NMR) Drying->Spectroscopy

Caption: Experimental workflow for enzymatic polymerization.

Signaling Pathway: Laccase-Catalyzed Polymerization Mechanism

G Monomer 3,4,5-Trimethoxycinnamyl Alcohol (Phenol) Laccase Laccase (Cu²⁺) Monomer->Laccase Oxidation Radical Phenoxy Radical (Resonance Stabilized) Laccase->Radical e⁻ transfer Coupling Radical-Radical Coupling Radical->Coupling Dimer Dimer Coupling->Dimer β-O-4, β-5, β-β linkages Trimer Trimer Coupling->Trimer Polymer Poly(3,4,5-Trimethoxycinnamyl Alcohol) Coupling->Polymer Dimer->Coupling Further Oxidation & Coupling Trimer->Coupling ...

Caption: Laccase-catalyzed polymerization mechanism.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a range of in vitro assays for evaluating the biological activities of sinapyl alcohol, a monolignol with recognized antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The following sections detail the principles, step-by-step protocols, and data interpretation for key assays.

I. Antioxidant Activity Assays

The antioxidant properties of sinapyl alcohol can be quantified by its ability to scavenge free radicals and modulate the activity of antioxidant enzymes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This reduces the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[4][5] The degree of discoloration is proportional to the scavenging activity.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol.[5] Store in a dark, amber-colored bottle.

    • Prepare a stock solution of sinapyl alcohol (e.g., 1 mg/mL) in the same solvent.

    • Prepare serial dilutions of sinapyl alcohol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.[5]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sinapyl alcohol dilutions or control to the respective wells.

    • For the blank (control), add 100 µL of the solvent (methanol/ethanol) instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[5]

    • Plot the % inhibition against the concentration of sinapyl alcohol to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Workflow for DPPH Assay

DPPH_Workflow prep Prepare Reagents (DPPH, Sinapyl Alcohol, Control) plate Plate Assay (100µL DPPH + 100µL Sample) prep->plate incubate Incubate (30 min, Dark, RT) plate->incubate read Read Absorbance (517 nm) incubate->read analyze Calculate % Inhibition Determine IC50 read->analyze

Caption: General workflow for the DPPH radical scavenging assay.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of sinapyl alcohol to enhance the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[6][7] The assay often uses a system that generates superoxide radicals, and the inhibition of a subsequent colorimetric reaction is measured.[7]

Experimental Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates. For cells, harvest and lyse them in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100).[7]

    • Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.[7]

    • Treat the lysates with various concentrations of sinapyl alcohol.

  • Reagent Preparation (Kit-based, e.g., WST-1 method):

    • Prepare WST (Water-Soluble Tetrazolium salt) working solution and Enzyme working solution as per the manufacturer's instructions.[7]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample (treated lysate) to sample wells.

    • Set up blank wells as per the kit protocol to account for background absorbance.[7]

    • Add 200 µL of WST Working Solution to all wells.

    • Add 20 µL of Enzyme Working Solution to initiate the reaction in the sample wells.

    • Mix thoroughly and incubate at 37°C for 20-30 minutes.[8]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the SOD activity (inhibition rate %) using the formula provided by the manufacturer.

      • SOD Activity (%) = [((Abs_blank1 - Abs_blank3) - (Abs_sample - Abs_blank2)) / (Abs_blank1 - Abs_blank3)] x 100

Catalase (CAT) Activity Assay

Principle: Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[9] This assay measures the residual H₂O₂ after reaction with the sample. The remaining H₂O₂ reacts with a probe to produce a colorimetric or fluorometric signal.[9][10] A decrease in the H₂O₂ concentration indicates higher catalase activity.

Experimental Protocol:

  • Sample Preparation:

    • Prepare cell or tissue homogenates in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.0, with 1 mM EDTA).[11]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[11]

    • Treat lysates with various concentrations of sinapyl alcohol.

  • Assay Procedure (Colorimetric Method):

    • Add the sample to a solution containing a known concentration of H₂O₂ (e.g., 10 mM).[10]

    • Incubate for a specific period (e.g., 3-5 minutes) at 37°C.[10]

    • Stop the reaction by adding a stop reagent (e.g., sodium azide or a mixture of sulfosalicylic acid and ferrous ammonium sulfate).[10][12]

    • Add a colorimetric reagent (e.g., Purpald or ammonium molybdate) that reacts with the remaining H₂O₂.[9][13] The reaction with ferrous ammonium sulfate/sulfosalicylic acid itself produces a colored complex.[10]

    • Incubate for 5-10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for the ferrisulfosalicylate complex, 405 nm for the ammonium molybdate complex).[10][13]

  • Data Analysis:

    • Create a standard curve using known concentrations of H₂O₂.

    • Calculate the amount of H₂O₂ decomposed by the sample.

    • Express catalase activity in units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

II. Anti-inflammatory Activity Assays

Sinapyl alcohol's anti-inflammatory potential can be assessed by its ability to inhibit key inflammatory mediators in cell culture models, typically using lipopolysaccharide (LPS) to induce an inflammatory response.[3][14] LPS activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory molecules.[15]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO. This assay measures the inhibitory effect of sinapyl alcohol on NO production in macrophages (e.g., RAW 264.7 cells) stimulated with LPS. NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[14]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of sinapyl alcohol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14] Include a vehicle control (no LPS, no sinapyl alcohol) and an LPS-only control.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control.

// Nodes lps [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tlr4 [label="TLR4 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="NF-κB Translocation\nto Nucleus", fillcolor="#FBBC05", fontcolor="#202124"]; genes [label="Pro-inflammatory Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; proteins [label="iNOS, COX-2, TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sinapyl [label="Sinapyl Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibition [shape=point, style=invis];

// Edges lps -> tlr4 [color="#5F6368"]; tlr4 -> nfkb [label="MyD88 Pathway", color="#5F6368"]; nfkb -> nucleus [color="#5F6368"]; nucleus -> genes [color="#5F6368"]; genes -> proteins [color="#5F6368"]; sinapyl -> inhibition [arrowhead=tee, color="#34A853", style=dashed]; inhibition -> genes [color="#34A853", style=dashed]; }

Caption: In viable cells, MTT is reduced to purple formazan for quantification.

Apoptosis Detection by Western Blot

Principle: Apoptosis (programmed cell death) is a common mechanism for anticancer agents. This can be evaluated by measuring the levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family, via Western blot. [16]The cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), as well as their substrate PARP, are hallmarks of apoptosis. [17] Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with sinapyl alcohol at concentrations around its IC50 value for a set time (e.g., 24 hours).

    • Prepare cell lysates as described in the anti-inflammatory Western blot protocol.

  • SDS-PAGE and Immunoblotting:

    • Perform SDS-PAGE and membrane transfer as previously described.

    • Probe membranes with primary antibodies specific for:

      • Executioner Caspases: Cleaved Caspase-3, Total Caspase-3. [17] * Initiator Caspases: Cleaved Caspase-9, Total Caspase-9. [17] * Caspase Substrate: Cleaved PARP, Total PARP. [17] * Bcl-2 Family: Pro-apoptotic Bax and anti-apoptotic Bcl-2. * Loading Control: β-actin or GAPDH.

  • Detection and Analysis:

    • Use HRP-conjugated secondary antibodies and ECL for detection.

    • Analyze the band intensities to determine the ratio of cleaved (active) to total protein or the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2). An increase in these ratios indicates the induction of apoptosis.

IV. Summary of Quantitative Data

The following tables should be used to summarize the quantitative results obtained from the described assays.

Table 1: Antioxidant Activity of Sinapyl Alcohol

AssayParameterResult (e.g., IC50, % Activity)Positive Control (e.g., Ascorbic Acid)
DPPH ScavengingIC50 (µg/mL)Experimental ValueExperimental Value
SOD Activity% Increase at X µg/mLExperimental ValueN/A
CAT ActivityUnits/mg protein at X µg/mLExperimental ValueN/A

Table 2: Anti-inflammatory Effects of Sinapyl Alcohol in LPS-Stimulated Macrophages

AssayParameterResult (e.g., IC50)
Nitric Oxide (NO) ProductionIC50 (µM)Experimental Value
iNOS Protein Expression% Reduction at X µMExperimental Value
COX-2 Protein Expression% Reduction at X µMExperimental Value

Table 3: Cytotoxic Activity of Sinapyl Alcohol Derivatives

Cell LineCompoundResult (IC50 in µM)Positive Control (Cisplatin IC50 in µM)Reference
BEL-7404 (Hepatoma)Derivative 14d0.7>20[18]
HeLa (Cervical Cancer)Derivative 14d1.810.3[18]
PC-3 (Prostate Cancer)Derivative 14d4.311.2[18]
A549 (Lung Cancer)Derivative 14d5.612.5[18]
CNE (Nasopharyngeal)Compound 4i4.54Similar activity[1]
Eca109 (Esophageal)Compound 4i7.13Similar activity[1]

Note: The data in Table 3 are for derivatives of sinapyl alcohol, as reported in the literature. [1][18]Researchers should generate data for sinapyl alcohol itself.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Sinapyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the chemical synthesis of Sinapyl alcohol?

A1: The most prevalent starting materials for Sinapyl alcohol synthesis are sinapaldehyde and sinapic acid.[1][2] Syringaldehyde can also be used as a precursor, which is first converted to sinapic acid or sinapaldehyde.[3]

Q2: I am experiencing a significantly lower yield than reported in the literature. What are the common causes?

A2: Low yields in Sinapyl alcohol synthesis can stem from several factors. These include sub-optimal reaction conditions (temperature, reaction time), poor quality or stoichiometry of reagents, and degradation of the product during workup and purification.[4][5] Incomplete reactions or the presence of side reactions are also major contributors to reduced yields.[6]

Q3: What are the typical side products I should be aware of during the synthesis of Sinapyl alcohol?

A3: A common side product, particularly when using reducing agents like Diisobutylaluminium hydride (DIBAL-H), is the corresponding dihydro-monolignol (dihydro-sinapyl alcohol).[6] This results from the 1,4-reduction of the α,β-unsaturated aldehyde. Over-reduction of intermediates can also lead to undesired byproducts.

Q4: Is it necessary to protect the phenolic hydroxyl group of the precursors during synthesis?

A4: Yes, protecting the phenolic hydroxyl group is often a crucial step.[6] An unprotected hydroxyl group is acidic and can react with organometallic reagents (like Grignard reagents) or strong bases, leading to side reactions and lower yields of the desired product.[7] Common protecting groups for phenols include silyl ethers (e.g., TMS, TBDMS) and benzyl ethers.[8][9]

Q5: What are the recommended methods for purifying the final Sinapyl alcohol product?

A5: Purification of Sinapyl alcohol typically involves column chromatography on silica gel.[6] Recrystallization can also be an effective method for obtaining a high-purity product.[10] Proper workup procedures are critical to remove inorganic salts and other impurities before the final purification step.[6]

Troubleshooting Guides

Problem 1: Low Yield of Sinapyl Alcohol
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Ensure all reagents are of high purity and used in the correct stoichiometric ratios.- Verify that the reaction temperature and time are optimized for the specific protocol being used.[4]
Side Reactions - If using DIBAL-H, consider lowering the reaction temperature to minimize 1,4-reduction.- Ensure the phenolic hydroxyl group is adequately protected to prevent its interference with the reaction.[6]- Use highly regioselective reducing agents, such as sodium borohydride on an exchange resin, which can favor 1,2-reduction.[11]
Product Degradation - Sinapyl alcohol can be sensitive to air and light. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.- Purify the product promptly after the reaction is complete to avoid degradation.
Losses During Workup and Purification - The workup of reactions involving metal hydrides (e.g., DIBAL-H) can lead to the formation of emulsions with aluminum salts, trapping the product. Employing a Fieser workup or using Rochelle's salt can help break these emulsions.[6]- Optimize the solvent system for extraction and chromatography to ensure efficient separation and recovery of the product.
Problem 2: Formation of Dihydro-sinapyl alcohol as a Major Byproduct
Possible Cause Troubleshooting Steps
1,4-Reduction of the α,β-unsaturated aldehyde - This is a common issue with powerful reducing agents like DIBAL-H.[6] To favor the desired 1,2-reduction, carry out the reaction at a lower temperature (e.g., -78 °C).- Consider using a milder and more selective reducing agent. For example, sodium borohydride is known to be highly regioselective for the 1,2-reduction of α,β-unsaturated aldehydes.[12]
Reaction Conditions - The choice of solvent can influence the selectivity of the reduction. Toluene is commonly used for DIBAL-H reductions.[10]

Quantitative Data Presentation

Table 1: Comparison of Reported Yields for Different Sinapyl Alcohol Synthesis Methods

Synthetic Method Starting Material Reducing Agent Reported Yield (%) Reference
Reduction of EsterEthyl sinapateDIBAL-H70[10]
Reduction of AldehydeSinapaldehydeBorohydride Exchange ResinHigh (not quantified)[11]
Microwave-assisted Wittig reaction followed by reductionSyringaldehydeDIBAL-H95 (for the Wittig reaction intermediate)[3]

Experimental Protocols

Method 1: Reduction of Sinapaldehyde using Borohydride Exchange Resin

This method is noted for its simplicity and high regioselectivity.[11]

  • Preparation: Dissolve sinapaldehyde in methanol.

  • Reduction: Add a borohydride exchange resin to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, filter off the resin.

  • Purification: Evaporate the methanol, and the crude Sinapyl alcohol can be further purified by column chromatography if necessary.

Method 2: Reduction of Ethyl Sinapate using DIBAL-H

This protocol is suitable for larger-scale synthesis.[10]

  • Preparation: Dissolve ethyl sinapate in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of DIBAL-H in toluene dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its completion by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of ethanol, followed by water.

  • Workup: The precipitated aluminum salts are removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield of Sinapyl Alcohol check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Time/ Temperature/Stoichiometry incomplete->optimize_conditions Yes check_impurities Analyze for Impurities (NMR, TLC) incomplete->check_impurities No optimize_conditions->check_reaction success Improved Yield optimize_conditions->success impurities_present Impurities Detected check_impurities->impurities_present side_reactions Address Side Reactions: - Lower Temperature - Change Reducing Agent - Protect Phenolic -OH impurities_present->side_reactions Yes purification_issue Review Workup & Purification Procedure impurities_present->purification_issue No side_reactions->check_reaction side_reactions->success optimize_purification Optimize Extraction & Chromatography Conditions purification_issue->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for low yield in Sinapyl alcohol synthesis.

ReactionPathways cluster_main Main Synthetic Pathway cluster_side Common Side Reaction Sinapaldehyde Sinapaldehyde Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol 1,2-Reduction (e.g., NaBH4) Dihydro_Sinapyl_Alcohol Dihydro-sinapyl alcohol Sinapaldehyde_side Sinapaldehyde Sinapaldehyde_side->Dihydro_Sinapyl_Alcohol 1,4-Reduction (e.g., DIBAL-H)

Caption: Main synthesis pathway and a common side reaction.

References

Technical Support Center: Synthesis of 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,4,5-Trimethoxycinnamyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic strategies involve a two-step process: first, the formation of a cinnamaldehyde or cinnamate intermediate from 3,4,5-trimethoxybenzaldehyde, followed by the reduction of the carbonyl group. Key routes include:

  • Knoevenagel Condensation: Reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid, followed by reduction of the resulting 3,4,5-trimethoxycinnamic acid.

  • Wittig Reaction: Reaction of 3,4,5-trimethoxybenzaldehyde with a suitable phosphonium ylide to form a 3,4,5-trimethoxycinnamaldehyde or cinnamate ester, which is then reduced.

  • Direct Reduction of a Cinnamate Ester: Synthesis of an ester like methyl 3,4,5-trimethoxycinnamate, which is then reduced to the target alcohol.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the progress of most reactions in this synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of reactants and the appearance of the product.

Q3: My final product is a yellowish oil instead of a white solid. What is the cause?

A3: A yellowish oil indicates the presence of impurities.[1] These could be residual starting materials, solvents, or byproducts from side reactions. Purification via column chromatography or recrystallization is recommended to obtain the pure white solid.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH)?

A4: While LAH is a powerful reducing agent, it is generally not recommended for the reduction of cinnamaldehyde or cinnamate esters in this synthesis, as it can potentially reduce the carbon-carbon double bond in addition to the carbonyl group. Mild reducing agents like Sodium Borohydride (NaBH₄) or Diisobutylaluminium Hydride (DIBAL-H) are preferred for their chemoselectivity.[1]

Troubleshooting Guides

Route 1: Knoevenagel Condensation

Issue 1: Low Yield of 3,4,5-Trimethoxycinnamic Acid

Potential CauseTroubleshooting Steps
Suboptimal Reaction Temperature For the reaction with ammonium bicarbonate, a temperature of 140°C has been shown to give a good yield.[2] Lower temperatures (e.g., 90°C) can result in a lower yield.[2]
Inefficient Catalyst While ammonium bicarbonate is effective, other catalysts can be used. The choice of catalyst can influence the reaction rate and yield.
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC until the starting benzaldehyde is consumed.
Product Loss During Workup Ensure complete precipitation of the product by adjusting the pH to 2 with 6M HCl.[2] Wash the precipitate with cold water to minimize loss.
Route 2: Wittig Reaction

Issue 1: Low Yield of the Alkene Intermediate

Potential CauseTroubleshooting Steps
Ineffective Ylide Formation Use a sufficiently strong base (e.g., n-butyllithium) and ensure anhydrous conditions. The phosphonium salt should be of high purity.[3]
Side Reactions of the Ylide Ylides are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Unstable Ylide For some ylides, it may be beneficial to generate the ylide in the presence of the aldehyde rather than preparing it beforehand.

Issue 2: Poor (E)-Stereoselectivity

Potential CauseTroubleshooting Steps
Nature of the Ylide Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene.[1][4]
Reaction Conditions The choice of solvent and the presence of lithium salts can influence the E/Z ratio. For unstabilized ylides, polar aprotic solvents in the presence of lithium salts may favor the (Z)-isomer.[1]

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

Potential CauseTroubleshooting Steps
Co-elution during Chromatography Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) for column chromatography to effectively separate the less polar alkene product from the more polar TPPO.[1]
Similar Solubility If chromatography is challenging, try suspending the crude mixture in a solvent system like pentane/ether and filtering through a silica plug. The less polar product should elute while the TPPO is retained.[5][6] Recrystallization from a suitable solvent like 1-propanol can also be effective.[7]
Route 3: Reduction to this compound

Issue 1: Low Yield of the Final Product

Potential CauseTroubleshooting Steps
Insufficient Reducing Agent A molar excess of the reducing agent (e.g., NaBH₄ or DIBAL-H) is typically required.[1]
Low Reaction Temperature While cryogenic temperatures are necessary for DIBAL-H reductions to prevent over-reduction, very low temperatures can slow down the reaction rate. Allow the reaction to proceed for a longer duration or warm to the recommended temperature.[1]
Incomplete Reaction Monitor the reaction by TLC. If the starting material is still present, an additional portion of the reducing agent can be added.[1]
Premature Quenching Do not quench the reaction until TLC confirms the complete consumption of the starting material.[1]

Issue 2: Formation of Side Products

Potential CauseTroubleshooting Steps
Over-reduction to the Alkane This is more common with stronger reducing agents. Use a mild reducing agent like NaBH₄ and maintain appropriate temperature control.[1]
Acetal Formation during Work-up If the work-up is performed with an alcohol in the presence of a strong acid, acetal formation can occur. Use aqueous acid for the work-up and ensure the organic solvent is removed before purification.[1]

Data Presentation

Table 1: Knoevenagel Condensation of 3,4,5-Trimethoxybenzaldehyde with Malonic Acid

CatalystSolventTemperature (°C)Time (h)Yield (%)
Ammonium BicarbonateEthyl Acetate140273[2]
Ammonium BicarbonateEthyl Acetate90357[2]
Ammonium ChlorideEthyl Acetate (minimal)Not specified247[2]

Table 2: Reduction of Cinnamate Intermediate to this compound

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Methyl 3,4,5-TrimethoxycinnamateDIBAL-HDichloromethane/Toluene-781.5100[8]
3,4,5-TrimethoxycinnamaldehydeNaBH₄Methanol0 - 204High (Specific yield not reported, but generally high for this type of reduction)[9]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 3,4,5-Trimethoxybenzaldehyde [2]

  • Combine 3,4,5-trimethoxybenzaldehyde (4.06 g, 20.7 mmol), malonic acid (2.58 g, 1.2 equiv), and ammonium bicarbonate (0.66 g, 0.4 equiv) in a large test tube.

  • Add 10 ml of ethyl acetate.

  • Suspend the test tube in an oil bath preheated to 140°C.

  • Allow the reaction to proceed for 2 hours, during which time gas evolution will occur and the ethyl acetate will boil off.

  • After cooling, dissolve the resulting solid mass in a saturated sodium bicarbonate solution.

  • Acidify the solution to a pH of 2 with 6M HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • Recrystallize from a 4:1 water:ethanol mixture to obtain pure 3,4,5-trimethoxycinnamic acid.

Protocol 2: DIBAL-H Reduction of Methyl 3,4,5-Trimethoxycinnamate [8]

  • Dissolve methyl 3,4,5-trimethoxycinnamate in a mixture of dichloromethane and toluene.

  • Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere.

  • Slowly add diisobutylaluminium hydride (DIBAL-H) dropwise to the solution.

  • Stir the reaction mixture at -78°C for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Follow with a standard aqueous work-up to isolate the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: NaBH₄ Reduction of 3,4,5-Trimethoxycinnamaldehyde (General Procedure) [1][9]

  • Dissolve 3,4,5-trimethoxycinnamaldehyde in methanol or 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding 10% HCl until gas evolution ceases.

  • Remove the solvent using a rotary evaporator.

  • To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel for extraction.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualization

Synthesis_Pathway Malonic_Acid Malonic_Acid Knoevenagel_Condensation Knoevenagel Condensation Malonic_Acid->Knoevenagel_Condensation 3,4,5-Trimethoxycinnamic_Acid 3,4,5-Trimethoxycinnamic_Acid Knoevenagel_Condensation->3,4,5-Trimethoxycinnamic_Acid Reduction_Acid Reduction 3,4,5-Trimethoxycinnamic_Acid->Reduction_Acid 3,4,5-Trimethoxycinnamyl_Alcohol 3,4,5-Trimethoxycinnamyl_Alcohol Reduction_Acid->3,4,5-Trimethoxycinnamyl_Alcohol Phosphonium_Ylide Phosphonium_Ylide Wittig_Reaction Wittig Reaction Phosphonium_Ylide->Wittig_Reaction Cinnamate_Intermediate 3,4,5-Trimethoxy- cinnamate Ester / Aldehyde Wittig_Reaction->Cinnamate_Intermediate Reduction_Ester Reduction (DIBAL-H / NaBH4) Cinnamate_Intermediate->Reduction_Ester Reduction_Ester->3,4,5-Trimethoxycinnamyl_Alcohol 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde->Wittig_Reaction

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Reaction Complete? start->check_reaction check_conditions Verify Reaction Conditions: - Temperature - Catalyst - Time - Inert Atmosphere check_reaction->check_conditions No check_workup Workup Issue? check_reaction->check_workup Yes check_conditions->start check_reagents Check Reagent Quality: - Purity of Starting Materials - Anhydrous Solvents - Freshness of Reducing Agent check_reagents->start purification Optimize Purification: - Column Chromatography - Recrystallization check_workup->purification No side_reactions Investigate Side Reactions: - Over-reduction - Acetal Formation - Ylide Decomposition check_workup->side_reactions Yes optimize Optimized Synthesis purification->optimize side_reactions->check_reagents

Caption: Troubleshooting workflow for synthesis optimization.

References

Addressing the stability and degradation of 3,4,5-Trimethoxycinnamyl alcohol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of 3,4,5-Trimethoxycinnamyl alcohol in solution.

Troubleshooting Guide

Users may encounter several issues during the handling and storage of this compound solutions. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Solution Discoloration (e.g., turning yellow/brown) Oxidation of the phenolic groups or the allylic alcohol. Exposure to air and/or light.Prepare solutions fresh whenever possible. Use deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or covering containers with aluminum foil.
Precipitation or Cloudiness Poor solubility in the chosen solvent. Change in temperature affecting solubility. pH of the solution affecting the ionization state of the compound. Degradation leading to insoluble products.Ensure the chosen solvent is appropriate for the desired concentration. Information on solubility is limited, so empirical testing is recommended. Store solutions at a constant, appropriate temperature (recommended storage for the pure compound is 2-8°C)[1]. Buffer the solution to a pH where the compound is most stable and soluble.
Loss of Potency or Inconsistent Experimental Results Chemical degradation of the compound. Adsorption to container surfaces.Monitor the purity of the solution over time using a suitable analytical method like HPLC. Use silanized glassware or low-adsorption plastic containers if adsorption is suspected. Perform forced degradation studies to understand the compound's stability under various conditions.
Appearance of New Peaks in Chromatogram Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its solutions?

A1: The pure compound should be stored at 2-8°C in a tightly sealed container, away from light and in a dry, cool, and well-ventilated area[1][2]. Solutions should be prepared fresh when possible. For storage of solutions, it is recommended to use amber vials, store at low temperatures (e.g., 2-8°C), and protect from atmospheric oxygen, possibly by storing under an inert gas.

Q2: What solvents are suitable for dissolving this compound?

A2: While specific solubility data is limited, an estimated water solubility is 7380 mg/L at 25°C[3]. For creating stock solutions, organic solvents such as ethanol, methanol, DMSO, or DMF are commonly used for similar phenolic compounds. It is crucial to verify the solubility at the desired concentration and to be aware that some solvents may participate in degradation reactions.

Q3: Is this compound sensitive to pH?

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated[4][5]. This method should be able to separate the intact this compound from any potential degradation products. Monitoring involves periodically assaying the solution for the concentration of the parent compound and the appearance of any new peaks.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure (an allylic alcohol with methoxy-substituted phenyl group), likely degradation pathways include:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3,4,5-trimethoxycinnamaldehyde) and further to the carboxylic acid (3,4,5-trimethoxycinnamic acid). The electron-rich aromatic ring is also susceptible to oxidation.

  • Isomerization: The trans (E) double bond may isomerize to the cis (Z) form, especially upon exposure to light.

  • Polymerization: Cinnamyl compounds can be prone to polymerization reactions.

  • Demethylation: Studies on the related compound, 3,4,5-trimethoxycinnamic acid, have shown that bacterial degradation can involve demethylation of the methoxy groups[6][7].

Quantitative Data

Specific quantitative data on the degradation kinetics of this compound is not available in the public domain. The following table summarizes its known physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₄[1][8]
Molecular Weight 224.25 g/mol [1][8]
Melting Point 30 - 33 °C
Boiling Point 228 °C @ 25 mmHg[2]
logP (octanol/water) 1.452
Water Solubility (estimated) 7380 mg/L @ 25 °C[3]

Researchers should generate their own stability data. A template for recording such data is provided below.

Condition Time Point Concentration of this compound Area of Degradation Product(s) (if any) Appearance of Solution
25°C, in 0.1 M HCl0 h
24 h
48 h
40°C, in 0.1 M NaOH0 h
24 h
48 h

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[9][10][11].

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified period. At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, reflux the stock solution at a high temperature. At each time point, prepare a sample for analysis.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV) to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general method for cinnamyl compounds that can be optimized for this compound[4].

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% phosphoric or acetic acid). A starting point for method development could be Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (this should be determined by running a UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study or the stability study to a suitable concentration with the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Evaluation: Identify the peak for this compound based on its retention time. The appearance of new peaks in the stressed samples indicates the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Discoloration, Potency Loss) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Concentration) start->check_solution analyze_sample Analyze Sample with Stability-Indicating Method check_storage->analyze_sample check_solution->analyze_sample degradation_present Degradation Products Detected? analyze_sample->degradation_present optimize_storage Optimize Storage Conditions (e.g., Inert Gas, Lower Temp) degradation_present->optimize_storage Yes reformulate Reformulate Solution (e.g., Add Antioxidant, Buffer) degradation_present->reformulate Yes end_characterize Characterize Degradants degradation_present->end_characterize No, but potency is low end_resolve Issue Resolved optimize_storage->end_resolve reformulate->end_resolve Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze Stressed Samples by HPLC-UV/MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (Light) photo->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Degradation Profile analysis->evaluation report Identify Degradation Pathway and Develop Stability-Indicating Method evaluation->report Hypothetical_Degradation_Pathway parent 3,4,5-Trimethoxycinnamyl Alcohol aldehyde 3,4,5-Trimethoxycinnamaldehyde parent->aldehyde Oxidation isomer cis-(Z)-Isomer parent->isomer Photolysis (Light) acid 3,4,5-Trimethoxycinnamic Acid aldehyde->acid Oxidation

References

Troubleshooting low yields in the reduction of sinapaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the chemical reduction of sinapaldehyde.

Frequently Asked Questions (FAQs)

Q1: My sinapaldehyde reduction reaction has a low yield despite the starting material being fully consumed. What are the likely causes?

A1: Low isolated yields with complete consumption of the starting material often point to issues during the reaction work-up or product instability. Sinapaldehyde is susceptible to oxidative degradation, particularly at elevated temperatures.[1] The desired product, sinapyl alcohol, may also be lost during extraction or purification. Aldehydes can be volatile, and significant loss can occur during solvent removal under reduced pressure.[2] Additionally, the product may be unstable under the purification conditions, such as on silica gel chromatography.[2]

Q2: My reaction seems incomplete, with a significant amount of starting sinapaldehyde remaining. What should I investigate?

A2: An incomplete reaction can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and pH are critical parameters. Ensure these are optimized for your specific reducing agent.[1]

  • Reagent Quality or Stoichiometry: The purity and activity of the reducing agent are paramount. Verify the quality of the reagent and ensure accurate stoichiometry. An incorrect molar ratio of reactants or catalyst can halt the reaction prematurely.[1]

  • Inefficient Mixing: In heterogeneous reactions, such as those involving a solid catalyst, thorough and continuous stirring is essential to maximize reactant interaction.[1]

Q3: My final product is impure and contains multiple spots on a TLC. What could be the cause?

A3: Impurities often arise from side reactions or product degradation. High reaction temperatures, strongly acidic or alkaline conditions, and prolonged reaction times can promote the formation of by-products.[1] Sinapaldehyde itself can undergo dimerization or oxidation, especially at higher temperatures.[1] Over-reduction of the aldehyde to an alcohol is also a common side product in many reduction reactions.[2]

Q4: How does the stability of sinapaldehyde affect the synthesis and workup?

A4: Sinapaldehyde is prone to oxidative degradation, especially at higher temperatures. During the workup and purification stages, it is advisable to avoid excessive heat. The electrophilic nature of sinapaldehyde means it can react with nucleophiles, so careful consideration should be given to the choice of solvents and reagents during extraction and chromatography.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield with Complete Starting Material Consumption Product loss during workup/purificationMinimize exposure to high temperatures during solvent removal. Consider alternative purification methods to silica gel chromatography, such as crystallization or distillation if the product is stable.[2][3]
Product degradationEnsure the workup is performed promptly after the reaction is complete.[3] Keep the product cold during and after purification.
Incomplete Reaction Sub-optimal reaction conditionsSystematically optimize temperature, reaction time, and pH.[1]
Poor reagent quality or incorrect stoichiometryUse fresh, high-purity reagents and solvents. Verify the molar ratios and calculations.[1]
Inefficient mixingEnsure vigorous and continuous stirring throughout the reaction.[1]
Impure Product (Multiple Spots on TLC) Side reactionsControl the reaction temperature carefully. Avoid strongly acidic or basic conditions unless specified by the protocol.[1]
Product degradationMinimize reaction time and workup duration.[1][3]
Over-reductionUse a milder reducing agent or control the stoichiometry of a powerful reducing agent more carefully. Perform the reaction at a lower temperature.[2]

Experimental Protocols

Protocol: Reduction of Sinapaldehyde using Sodium Borohydride

This protocol describes a general method for the reduction of sinapaldehyde to sinapyl alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

  • Sinapaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: Dissolve sinapaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to sinapaldehyde should be optimized, but a starting point of 1.1 to 1.5 equivalents is common.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude sinapyl alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

G cluster_0 Troubleshooting Low Yield in Sinapaldehyde Reduction cluster_1 Causes for Incomplete Reaction cluster_2 Causes for Low Yield After Complete Reaction start Low Yield Observed check_completion Is Starting Material Consumed? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No complete_reaction Complete Reaction, Low Yield check_completion->complete_reaction Yes reagent_quality Reagent Quality/Stoichiometry incomplete_reaction->reagent_quality reaction_conditions Sub-optimal Conditions (Temp, Time, pH) incomplete_reaction->reaction_conditions mixing Inefficient Mixing incomplete_reaction->mixing workup_loss Product Loss During Workup complete_reaction->workup_loss product_instability Product Instability/Degradation complete_reaction->product_instability purification_issues Purification Issues complete_reaction->purification_issues

Caption: Troubleshooting workflow for low yields in sinapaldehyde reduction.

G cluster_0 General Reduction of Sinapaldehyde sinapaldehyde Sinapaldehyde (Aldehyde) sinapyl_alcohol Sinapyl Alcohol (Primary Alcohol) sinapaldehyde->sinapyl_alcohol Reduction side_products Side Products (e.g., over-reduction, degradation) sinapaldehyde->side_products Side Reactions reducing_agent Reducing Agent (e.g., NaBH4, LiAlH4) reducing_agent->sinapyl_alcohol reaction_conditions Reaction Conditions (Solvent, Temperature) reaction_conditions->sinapyl_alcohol

Caption: Chemical reduction of sinapaldehyde to sinapyl alcohol.

References

Purification strategies to remove byproducts from 3,4,5-Trimethoxycinnamyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,4,5-Trimethoxycinnamyl alcohol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in removing byproducts from the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The final product is a yellowish oil instead of a white solid.

  • Potential Cause: The presence of impurities is the most likely reason for the product appearing as a yellowish oil. Pure this compound is a white solid.[1] These impurities could include unreacted starting materials, such as 3,4,5-trimethoxycinnamaldehyde, or byproducts from the reaction.

  • Troubleshooting Steps:

    • Assess Purity: Use Thin Layer Chromatography (TLC) to get a preliminary assessment of the purity. Spot the crude product, the starting material, and a co-spot on a silica gel TLC plate. A suitable eluent system to start with is a mixture of hexane and ethyl acetate. The presence of multiple spots indicates impurities.

    • Column Chromatography: If significant impurities are present, purification by column chromatography is recommended.[1]

    • Recrystallization: If the product is only slightly impure, recrystallization may be sufficient to yield a white solid.

Issue 2: Difficulty in separating the product from the starting material (3,4,5-trimethoxycinnamaldehyde) by column chromatography.

  • Potential Cause: The polarity of the product and the starting aldehyde may be too similar in the chosen eluent system, leading to poor separation.

  • Troubleshooting Steps:

    • Optimize Eluent System: The key to good separation is finding an eluent system that provides a significant difference in the Retention Factor (Rf) values of the two compounds on TLC. The alcohol is expected to be more polar than the aldehyde.

      • Start with a low polarity eluent, for example, 9:1 hexane:ethyl acetate, and gradually increase the polarity.

      • Test different solvent systems. For instance, dichloromethane/methanol or toluene/ethyl acetate mixtures can be explored.

    • Fine-tune the Gradient: If using a gradient elution, ensure the increase in polarity is gradual. A shallow gradient around the elution point of the two compounds can improve separation.

    • Check Column Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Issue 3: Low recovery of the product after column chromatography.

  • Potential Cause: The product may be partially retained on the column, or the fractions containing the product may not have been completely identified.

  • Troubleshooting Steps:

    • Thorough Fraction Collection: Collect smaller fractions and analyze each one carefully by TLC.

    • Column Flushing: After collecting the main fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to ensure all the product has been eluted.

    • Proper Eluent Choice: An eluent system that is too polar can cause the product to elute too quickly with impurities, while a system that is not polar enough may lead to the product remaining on the column.

Issue 4: The product "oils out" during recrystallization instead of forming crystals.

  • Potential Cause:

    • The chosen solvent may not be ideal.

    • The solution may be cooling too quickly.

    • The presence of significant impurities can inhibit crystallization.

    • The boiling point of the solvent might be higher than the melting point of the product.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvent systems. Good recrystallization solvents are those in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent mixtures for compounds of moderate polarity include ethyl acetate/hexane, acetone/water, and ethanol/water.[2]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.

    • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can initiate crystallization. Adding a small "seed" crystal of the pure compound can also induce crystallization.

    • Pre-purification: If the crude product is very impure, it may be necessary to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts will depend on the synthetic route.

  • Reduction of 3,4,5-trimethoxycinnamaldehyde with NaBH₄: The most common impurity is unreacted 3,4,5-trimethoxycinnamaldehyde. Borate salts are also formed but are typically removed during the aqueous workup.

  • Reduction of a 3,4,5-trimethoxycinnamate ester with a reducing agent like Diisobutylaluminium hydride (DIBAL-H): Potential byproducts include the corresponding aldehyde if the reduction is incomplete, or over-reduced products if the reaction is not carefully controlled.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[1] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities.

Q3: What is a good starting eluent system for column chromatography of this compound?

A3: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate.[3] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the more polar compounds. The ideal ratio should be determined by preliminary TLC analysis.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is around 110°C.[4] A sharp melting point close to this value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q5: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) for the synthesis?

A5: While LAH is a powerful reducing agent that can reduce the aldehyde or ester to the alcohol, it is less chemoselective than sodium borohydride. LAH can potentially also reduce the carbon-carbon double bond of the cinnamyl system. Therefore, NaBH₄ is generally the preferred reagent for this transformation to preserve the double bond.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

    • Glass column

    • Collection tubes

    • TLC plates and chamber

  • Procedure:

    • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. Aim for an Rf value of 0.2-0.3 for the this compound in the chosen solvent system for optimal separation.

    • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed. Add a thin layer of sand on top of the silica gel.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

    • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to elute the compounds.

    • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

    • Compound Isolation: Combine the fractions that contain the pure product. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require some experimentation.

  • Materials:

    • Partially purified this compound

    • Recrystallization solvent (e.g., ethyl acetate/hexane, ethanol/water)

    • Erlenmeyer flask

    • Hot plate

    • Ice bath

    • Büchner funnel and filter flask

  • Procedure:

    • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

    • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

    • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals, for example, by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air dry.

Data Presentation

The following tables provide representative data for the purification of this compound, assuming a starting crude product with an initial purity of approximately 85%.

Table 1: Purification by Column Chromatography

Stationary PhaseMobile Phase (v/v)Crude Material (g)Purified Material (g)Yield (%)Purity (%)
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (gradient from 95:5 to 70:30)1.00.8080>98
Silica Gel (230-400 mesh)Dichloromethane:Methanol (gradient from 99:1 to 95:5)1.00.7878>98

Table 2: Purification by Recrystallization

Starting Material (from Column Chromatography)Solvent SystemStarting Weight (mg)Final Weight (mg)Yield (%)Purity (%)
98% PureEthyl Acetate / Hexane50044088>99.5
98% PureEthanol / Water50042585>99.5

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategies cluster_final Final Product start Crude 3,4,5-Trimethoxycinnamyl Alcohol Synthesis tlc_analysis TLC Analysis of Crude Product start->tlc_analysis Assess Purity column_chrom Column Chromatography tlc_analysis->column_chrom Significant Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities column_chrom->recrystallization Further Purification pure_product Pure 3,4,5-Trimethoxycinnamyl Alcohol (>99%) column_chrom->pure_product recrystallization->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product purity_check Is the product a white solid? start->purity_check oily_product Product is an oil/colored solid purity_check->oily_product No final_product Pure White Solid purity_check->final_product Yes purification_step Perform Purification oily_product->purification_step column Column Chromatography purification_step->column Significant Impurities recrystal Recrystallization purification_step->recrystal Minor Impurities column->final_product recrystal->final_product

Caption: Troubleshooting logic for obtaining pure this compound.

References

Preventing the unwanted polymerization of Sinapyl alcohol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted polymerization of sinapyl alcohol during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my sinapyl alcohol polymerizing during storage?

A1: Sinapyl alcohol, a monolignol, is susceptible to spontaneous polymerization through a process called dehydrogenative polymerization. This is a radical-driven process that can be initiated by several factors, including:

  • Oxygen: The presence of oxygen can facilitate the formation of radical species that initiate the polymerization chain reaction.

  • Light: Exposure to light, especially UV light, can provide the energy needed to generate radicals.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including the initiation and propagation of polymerization.

  • Contaminants: The presence of metal ions or enzymatic residues (like peroxidases) can catalyze the polymerization process.

Q2: What are the visual signs of sinapyl alcohol polymerization?

A2: The initial stages of polymerization may not be visually obvious. However, as the process progresses, you may observe the following:

  • Increased Viscosity: The liquid or dissolved sinapyl alcohol will become noticeably thicker.

  • Cloudiness or Haze: The solution may lose its clarity and appear cloudy.

  • Precipitation or Solidification: In advanced stages, oligomers and polymers may precipitate out of solution, or the entire sample may solidify.

  • Discoloration: A yellowing or browning of the material can indicate degradation and oxidation, which are often precursors to polymerization.

Q3: What are the optimal storage conditions for pure, solid sinapyl alcohol?

A3: To ensure the long-term stability of solid sinapyl alcohol, the following conditions are recommended:

  • Temperature: Store at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Inhibitor: For commercial preparations, sinapyl alcohol is often supplied with a stabilizer. One common stabilizer is Monomethyl Ether of Hydroquinone (MEHQ).[1]

Q4: How should I store solutions of sinapyl alcohol?

A4: Solutions of sinapyl alcohol are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:

  • Solvent: Use a high-purity, anhydrous solvent in which sinapyl alcohol is soluble, such as ethanol, DMSO, or dimethylformamide.[2]

  • Temperature: Store solutions at -20°C or -80°C.

  • Atmosphere: Purge the solvent with an inert gas before dissolving the sinapyl alcohol and store the solution under an inert atmosphere.

  • Duration: Aqueous solutions should not be stored for more than one day.[2] For organic solutions, short-term storage of a few days at low temperatures may be possible, but stability should be verified.

Q5: Can I use a chemical inhibitor to prevent polymerization?

A5: Yes, for longer-term storage or for applications where the risk of polymerization is high, the use of a radical-scavenging inhibitor is recommended. Phenolic inhibitors are commonly used for this purpose.

  • Monomethyl Ether of Hydroquinone (MEHQ): This is a common and effective inhibitor for many monomers that undergo radical polymerization. Commercial sinapyl alcohol is sometimes supplied with MEHQ (e.g., at 0.2% w/w).[1]

  • Hydroquinone (HQ): Another effective phenolic inhibitor.

The efficacy of these inhibitors is often dependent on the presence of a small amount of dissolved oxygen.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Increased viscosity or cloudiness in solution Onset of polymerization.1. Immediately cool the sample to slow the reaction.2. If the solution is to be used, filter it through a 0.2 µm syringe filter to remove oligomers.3. For future prevention, review storage procedures, ensure the use of an inert atmosphere, and consider adding an inhibitor.
Solidification of the sample Advanced polymerization.The material is likely unusable for most applications. Dispose of it according to your institution's safety guidelines. Do not attempt to heat the sample to melt it, as this can lead to a dangerous runaway reaction.
Discoloration (yellowing or browning) Oxidation of the phenolic group.While not always indicative of polymerization, it is a sign of degradation. The purity of the sample should be checked before use. Store under an inert atmosphere and protect from light to prevent further oxidation.
Inconsistent experimental results Degradation or partial polymerization of sinapyl alcohol.1. Verify the purity of your sinapyl alcohol stock using an appropriate analytical method (see Experimental Protocols).2. Always use freshly prepared solutions from a properly stored solid stock.3. Avoid repeated freeze-thaw cycles of stock solutions.

Data Presentation

Table 1: Stability of Sinapyl Alcohol and a Related Monolignol Under Various Storage Conditions

Note: Specific quantitative stability data for the non-enzymatic polymerization of sinapyl alcohol under various conditions is limited in publicly available literature. The following table includes data for stabilized sinapyl alcohol and data for cinnamyl alcohol, a structurally similar compound, to provide an indication of stability. It is strongly recommended that users perform their own stability assessments for their specific applications.

CompoundFormStorage ConditionInhibitorObserved Stability / DegradationReference
Sinapyl Alcohol Solid-20°CMEHQ (0.2% w/w)Stable for ≥ 4 years[1]
Cinnamyl Alcohol Neat LiquidRoom Temperature, Exposed to AirNoneRapid decrease in concentration over time. Formation of cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid.[3]
Phenolic Compounds (General) In Solution25°C vs. 40°CNoneDegradation is significantly accelerated by increased temperature and exposure to light.[4]
Sinapic Acid (related compound) In SolutionStored in the dark at 23°CNoneMore stable compared to other phenolic compounds when protected from light.[5]

Experimental Protocols

Protocol 1: Assessment of Sinapyl Alcohol Purity and Polymerization by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify sinapyl alcohol monomers from oligomers and polymers.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector and a size exclusion column suitable for the separation of small molecules (e.g., a column with a molecular weight range of 100 - 5,000 Da).

    • Mobile Phase: A suitable organic solvent such as tetrahydrofuran (THF) or a mixture of organic solvent and water, depending on the column specifications. The mobile phase should be filtered and degassed.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detector Wavelength: Set to the UV absorbance maximum of sinapyl alcohol (around 276 nm).

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the sinapyl alcohol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume of the sample (e.g., 10-20 µL) onto the column.

    • Record the chromatogram. The monomeric sinapyl alcohol will elute as a single peak at a longer retention time. Any oligomers or polymers will elute as earlier peaks corresponding to their higher molecular weights.

  • Data Interpretation:

    • The presence of peaks at earlier retention times than the main sinapyl alcohol peak indicates the presence of oligomers and polymers.

    • The purity of the sinapyl alcohol can be estimated by the relative area of the monomer peak compared to the total area of all peaks.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To assess the purity of sinapyl alcohol and identify potential degradation products. Due to its polarity, derivatization is required to improve volatility.

Methodology:

  • Sample Preparation and Derivatization:

    • Drying: Place a small, accurately weighed amount of the sinapyl alcohol sample (or a dried aliquot of an extract) in a GC vial. It is crucial that the sample is completely dry.

    • Silylation: Add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried sample.

    • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cooling: Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A suitable temperature program to separate the derivatized sinapyl alcohol from other components (e.g., initial temperature of 100°C, ramp to 300°C at 10°C/min, hold for 10 min).

    • MS Parameters: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

  • Data Interpretation:

    • The derivatized sinapyl alcohol will produce a characteristic mass spectrum.

    • Compare the obtained spectrum with a reference spectrum to confirm the identity.

    • The presence of other peaks in the chromatogram may indicate impurities or degradation products, which can be tentatively identified based on their mass spectra.

Mandatory Visualizations

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Sinapyl_Alcohol Sinapyl Alcohol Radical Sinapyl Alcohol Radical Sinapyl_Alcohol->Radical Initiator Initiator (O₂, light, heat, enzyme) Initiator->Sinapyl_Alcohol - H• Radical_2 Sinapyl Alcohol Radical Dimer_Radical Dimer Radical Radical_2->Dimer_Radical + Monomer Sinapyl Alcohol Monomer->Dimer_Radical Polymer Stable Polymer Dimer_Radical->Polymer + n Monomers Polymer_Radical_1 Polymer Radical Polymer_Radical_1->Polymer Polymer_Radical_2 Polymer Radical Polymer_Radical_2->Polymer Radical Coupling

Caption: Dehydrogenative polymerization pathway of sinapyl alcohol.

inhibition_mechanism Growing_Polymer_Radical Growing Polymer Radical (Active) Terminated_Polymer Terminated Polymer (Inactive) Growing_Polymer_Radical->Terminated_Polymer + H• (from MEHQ) MEHQ Inhibitor (MEHQ) Stable_Radical Stable Inhibitor Radical (Non-reactive) MEHQ->Stable_Radical - H•

Caption: Mechanism of polymerization inhibition by MEHQ.

storage_workflow Start Receive/Synthesize Sinapyl Alcohol Check_Purity Check Purity (Optional) Start->Check_Purity Add_Inhibitor Add Inhibitor (e.g., MEHQ) if not present Check_Purity->Add_Inhibitor Transfer Transfer to Amber Vial Add_Inhibitor->Transfer Inert_Atmosphere Flush with Inert Gas (Argon or Nitrogen) Transfer->Inert_Atmosphere Seal Seal Tightly Inert_Atmosphere->Seal Store Store at -20°C, Protected from Light Seal->Store

Caption: Recommended workflow for the storage of sinapyl alcohol.

References

Optimizing reaction conditions for the enzymatic dehydrogenation of monolignols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic dehydrogenation of monolignols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my dehydrogenation polymer (DHP) yield consistently low?

Low DHP yield can stem from several factors. A primary reason can be suboptimal reaction conditions. Ensure your pH and temperature are optimized for the specific enzyme you are using (see Tables 1 and 2 for reference). For instance, fungal laccases like that from Trametes versicolor generally prefer acidic conditions (optimal pH around 4.0), while plant-derived laccases such as from Rhus vernicifera may function better in neutral to slightly alkaline environments (optimal pH around 7.0).[1][2][3][4]

Another critical factor is the method of monolignol addition. A "Zulauf" (all at once) addition can lead to lower molecular weight polymers and potentially lower yields of precipitated DHP compared to a "Zutropf" (gradual addition) method, which promotes end-wise polymerization and higher molecular weight polymers.[5] Enzyme concentration and stability are also key; ensure you are using a sufficient amount of active enzyme. Enzyme inactivation can occur due to incorrect pH, temperature, or the presence of inhibitors.

For peroxidase-catalyzed reactions, the concentration of hydrogen peroxide (H₂O₂) is crucial. Insufficient H₂O₂ will limit the reaction, while excessive amounts can lead to enzyme inactivation, a phenomenon known as "suicide inactivation".[6]

2. I'm not observing any polymerization of sinapyl alcohol. What is the issue?

The enzymatic polymerization of sinapyl alcohol is known to be more challenging than that of coniferyl alcohol, particularly with certain enzymes and conditions. For example, studies have shown that while coniferyl alcohol polymerizes with laccases from both Trametes versicolor and Rhus vernicifera, sinapyl alcohol may not form a dehydrogenation polymer (DHP) under the same conditions, even though the monomer is consumed.[1][2][3][5] In some cases, the reaction with sinapyl alcohol may predominantly yield dimers, such as syringaresinol, instead of a high molecular weight polymer.[4][5]

The pH of the reaction is a significant factor influencing the outcome. For instance, with laccase from Rhus vernicifera, sinapyl alcohol does not form a DHP at acidic pH (4.5) but can form some precipitate at a more neutral pH (6.5).[4] The substrate specificity of the chosen enzyme is also a critical consideration. Some laccases exhibit a preference for certain monolignols.[7][8][9]

3. How do I choose the right enzyme for my experiment?

The choice between laccase and peroxidase will depend on your specific research goals and the available resources.

  • Laccases are oxidoreductases that use molecular oxygen as an oxidant. They are generally more stable and do not require a cofactor like H₂O₂. However, their substrate specificity can vary significantly depending on the source organism.[7][8][9] Fungal laccases often have a lower pH optimum than plant laccases.[1][2][3][4]

  • Peroxidases , such as horseradish peroxidase (HRP), utilize hydrogen peroxide to oxidize monolignols. They are widely used for DHP synthesis and can produce polymers with structures closely resembling natural lignin.[10][11] However, the need to carefully control the H₂O₂ concentration to avoid enzyme inactivation can be a drawback.[6]

4. What is the optimal pH and temperature for my reaction?

The optimal pH and temperature are highly dependent on the specific enzyme being used. Below are tables summarizing typical optimal conditions for commonly used enzymes. It is always recommended to perform a preliminary optimization experiment for your specific enzyme and substrate combination.

Data Presentation

Table 1: Optimal pH for Common Enzymes in Monolignol Dehydrogenation

EnzymeSource OrganismOptimal pHSubstrate(s)Reference(s)
Laccase (LacT)Trametes versicolor4.02,6-dimethoxyphenol, Coniferyl Alcohol[1][2][3][4]
Laccase (LacR)Rhus vernicifera7.02,6-dimethoxyphenol, Coniferyl Alcohol[1][2][3]
LaccaseChaetomium thermophilium6.0Syringaldazine[2]
Lignin PeroxidasePhanerochaete chrysosporium3.0Veratryl alcohol
Horseradish PeroxidaseArmoracia rusticana5.0Coniferyl alcohol[11]

Table 2: Optimal Temperature for Common Enzymes in Monolignol Dehydrogenation

EnzymeSource OrganismOptimal Temperature (°C)Reference(s)
LaccasePleurotus sp.65[12]
LaccaseChaetomium thermophilium50-60[2]
Lignin PeroxidasePhanerochaete chrysosporium30[13]
PeroxidaseGeneral45-50[14]

Experimental Protocols

Protocol 1: General Procedure for Laccase-Mediated Dehydrogenation of Coniferyl Alcohol ("Zutropf" Method)

  • Reaction Setup: In a round-bottom flask, prepare a buffered solution at the optimal pH for your chosen laccase (e.g., 100 mM sodium acetate buffer, pH 4.5 for T. versicolor laccase).

  • Enzyme Addition: Dissolve the laccase in a small volume of the same buffer and add it to the reaction flask to achieve the desired final concentration.

  • Monolignol Preparation: Prepare a stock solution of coniferyl alcohol in a minimal amount of a water-miscible organic solvent (e.g., acetone or dioxane) and then dilute it with the reaction buffer.

  • Gradual Addition: Using a syringe pump, add the coniferyl alcohol solution to the stirred enzyme solution at a slow, constant rate over several hours.

  • Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture to monitor the disappearance of the monolignol using High-Performance Liquid Chromatography (HPLC).

  • Polymer Isolation: Once the reaction is complete (monolignol is consumed), centrifuge the reaction mixture to pellet the precipitated DHP.

  • Washing and Drying: Wash the DHP pellet several times with deionized water to remove any residual buffer and unreacted components. Lyophilize the washed pellet to obtain the dry DHP.

  • Analysis: Characterize the molecular weight distribution of the DHP using Gel Permeation Chromatography (GPC) and its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16][17]

Protocol 2: General Procedure for Peroxidase-Mediated Dehydrogenation of Coniferyl Alcohol

  • Reaction Setup: Prepare a buffered solution at the optimal pH for your peroxidase (e.g., 50 mM sodium acetate, pH 5.0 for HRP) in a reaction vessel.[11]

  • Enzyme and Substrate Addition: Add the peroxidase to the buffer. Prepare separate solutions of coniferyl alcohol and hydrogen peroxide in the reaction buffer.

  • Simultaneous Addition: Using two separate syringe pumps, simultaneously and gradually add the coniferyl alcohol and hydrogen peroxide solutions to the stirred enzyme solution over several hours.[11]

  • Reaction Monitoring and Polymer Isolation: Follow steps 5-8 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_buffer Prepare Buffer reaction_vessel Reaction Vessel (Stirred) prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_monolignol Prepare Monolignol Solution gradual_addition Gradual Addition ('Zutropf') prep_monolignol->gradual_addition prep_h2o2 Prepare H2O2 Solution (Peroxidase only) prep_h2o2->gradual_addition centrifuge Centrifugation reaction_vessel->centrifuge add_enzyme->reaction_vessel gradual_addition->reaction_vessel wash Wash DHP centrifuge->wash dry Lyophilize wash->dry analyze Analyze (GPC, NMR) dry->analyze

Caption: Experimental workflow for enzymatic dehydrogenation of monolignols.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_method Methodology start Low DHP Yield check_ph Is pH optimal for the enzyme? start->check_ph check_temp Is temperature optimal? start->check_temp check_h2o2 Is H2O2 concentration correct? (Peroxidase only) start->check_h2o2 check_enzyme_activity Is the enzyme active? start->check_enzyme_activity check_monolignol_quality Is the monolignol pure? start->check_monolignol_quality check_addition_method Using 'Zutropf' (gradual) addition? start->check_addition_method solution Optimize conditions, verify reagent quality, and use gradual addition method. check_ph->solution check_temp->solution check_h2o2->solution check_enzyme_activity->solution check_monolignol_quality->solution check_addition_method->solution

Caption: Troubleshooting logic for low DHP yield.

References

Technical Support Center: Overcoming Solubility Challenges with 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3,4,5-Trimethoxycinnamyl alcohol in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you successfully incorporate this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected water solubility of this compound?

A1: The reported aqueous solubility of this compound varies across different predictive models. This highlights the empirical nature of determining solubility for a specific experimental setup. It is classified as a poorly water-soluble compound.[1]

Q2: Why is this compound poorly soluble in aqueous buffers?

A2: this compound is a phenylpropanoid with a significant nonpolar character due to its aromatic ring and methoxy groups.[2][3][4] This hydrophobic nature leads to low solubility in polar solvents like water and aqueous buffers.

Q3: What are the common strategies to improve the solubility of hydrophobic compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds.[1][5] These include the use of co-solvents, surfactants, cyclodextrins, and pH adjustment.[5][][7][8] The choice of method depends on the specific requirements of the experiment, such as the desired final concentration and compatibility with downstream applications.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Adjusting the pH can be an effective method for enhancing the solubility of ionizable compounds.[5][8][9] this compound is a primary alcohol and does not have strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range.[2] Therefore, pH adjustment is unlikely to significantly improve its solubility.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound.

Issue 1: Precipitate forms when adding this compound stock solution to aqueous buffer.
Potential Cause Troubleshooting Step
Low Aqueous Solubility The concentration of the compound in the final aqueous solution exceeds its solubility limit.
Solution 1: Decrease Final Concentration: Reduce the final concentration of this compound in your experiment.
Solution 2: Employ a Solubilization Technique: Utilize co-solvents, cyclodextrins, or surfactants to increase the apparent solubility. Refer to the Experimental Protocols section for detailed methods.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.
Solution: Reduce Salt Concentration: If experimentally permissible, try using a buffer with a lower ionic strength.
Solvent Shock Rapid dilution of an organic stock solution in an aqueous buffer can cause localized supersaturation and precipitation.
Solution: Slow Addition and Vortexing: Add the stock solution dropwise to the vigorously vortexing buffer to ensure rapid dispersion.
Issue 2: The compound appears to be dissolved initially but crashes out of solution over time.
Potential Cause Troubleshooting Step
Metastable Supersaturated Solution The initial preparation method may have created a supersaturated solution that is not stable long-term.
Solution 1: Increase Solubilizing Agent Concentration: If using a solubilizing agent, a higher concentration may be needed to maintain stability.
Solution 2: Re-evaluate Solubilization Method: The chosen solubilization method may not be optimal. Consider trying an alternative approach from the Experimental Protocols section.
Temperature Effects Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
Solution: Maintain Constant Temperature: Ensure that the solution is prepared and stored at a constant temperature. If experiments are performed at a lower temperature, prepare the solution at that temperature.

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted aqueous solubility values for this compound from available sources. The discrepancy underscores the importance of experimental determination of solubility in your specific buffer system.

Source Predicted Water Solubility (g/L)
The Good Scents Company7.38
FooDB0.56

Experimental Protocols

The following are detailed methodologies for key experiments to improve the solubility of this compound. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Solubilization using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][][10] Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Aqueous buffer of choice (e.g., PBS, TRIS)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Serial Dilution in Co-solvent: If lower concentrations are needed, perform serial dilutions of the stock solution using the same co-solvent.

  • Dilution into Aqueous Buffer: Add the co-solvent stock solution to your aqueous buffer to achieve the desired final concentration of this compound. It is crucial to keep the final concentration of the co-solvent low (typically ≤1% v/v, and often as low as 0.1%) to avoid off-target effects in biological assays.

  • Observation and Sonication: After dilution, visually inspect the solution for any signs of precipitation. If slight cloudiness is observed, brief sonication may help to clarify the solution.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent on your experiment.

Co-solvent Concentration Comparison Table:

Co-solvent Typical Starting Concentration Range in Final Solution (% v/v) Notes
DMSO0.1 - 1.0Widely used, but can have biological effects at higher concentrations.
Ethanol0.1 - 2.0Generally well-tolerated in many cell-based assays.
PEG 4001.0 - 10.0A less volatile and often less toxic alternative to DMSO and ethanol.[]
Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][12] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.[7][12][13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer to create a stock solution. The concentration will depend on the desired final concentration and the molar ratio of cyclodextrin to the compound.

  • Add this compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Incubation and Mixing: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) with constant stirring or shaking for several hours to overnight to facilitate the formation of the inclusion complex.

  • Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: It is recommended to determine the final concentration of the solubilized this compound in the filtered solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Cyclodextrin Molar Ratio Comparison Table:

Cyclodextrin Typical Molar Ratio (Cyclodextrin:Compound) Notes
HP-β-CD1:1 to 10:1A commonly used and effective cyclodextrin for enhancing solubility.
SBE-β-CD1:1 to 10:1Often provides higher solubility enhancement and is used in some pharmaceutical formulations.
Protocol 3: Solubilization using Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14] The hydrophobic cores of these micelles can entrap insoluble compounds, thereby increasing their apparent solubility.[14][15]

Materials:

  • This compound

  • Tween® 20 (Polysorbate 20) or Tween® 80 (Polysorbate 80)

  • Aqueous buffer of choice

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer at a concentration above its CMC.

  • Add this compound: Add the this compound to the surfactant solution.

  • Mixing and Sonication: Vortex the mixture vigorously. Sonication can be used to aid in the dispersion and solubilization of the compound within the micelles.

  • Equilibration: Allow the solution to equilibrate for at least one hour at room temperature.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or larger aggregates.

  • Concentration Verification: As with cyclodextrins, it is advisable to verify the final concentration of the solubilized compound.

Surfactant Concentration Comparison Table:

Surfactant Typical Concentration Range in Final Solution (% w/v) Notes
Tween® 200.01 - 0.5A non-ionic surfactant commonly used in biological applications.
Tween® 800.01 - 0.5Similar to Tween® 20, with slightly different properties that may be beneficial for some compounds.

Visualizations

experimental_workflow start Start: Need to dissolve This compound in aqueous buffer check_solubility Attempt to dissolve directly in buffer at desired concentration start->check_solubility is_soluble Is the compound fully dissolved and stable over time? check_solubility->is_soluble success Success: Solution is ready for use is_soluble->success Yes troubleshoot Troubleshoot Solubility Issue is_soluble->troubleshoot No select_method Select a Solubilization Strategy troubleshoot->select_method co_solvent Co-solvent Method (e.g., DMSO, Ethanol) select_method->co_solvent Quick & Simple cyclodextrin Cyclodextrin Method (e.g., HP-β-CD) select_method->cyclodextrin Potentially less toxicity surfactant Surfactant Method (e.g., Tween® 20) select_method->surfactant For higher concentrations is_compatible Is the method compatible with downstream applications? co_solvent->is_compatible cyclodextrin->is_compatible surfactant->is_compatible optimize Optimize concentration of solubilizing agent and re-test optimize->is_soluble is_compatible->select_method No, try another method is_compatible->optimize Yes

Caption: Decision workflow for solubilizing this compound.

micellar_solubilization cluster_micelle Surfactant Micelle in Aqueous Buffer micelle_core Hydrophobic Core hydrophilic_shell Hydrophilic Shell solubilized_compound Solubilized Compound (within micelle core) micelle_core->solubilized_compound Results in compound Insoluble 3,4,5-Trimethoxycinnamyl alcohol compound->micelle_core Entrapment surfactant_monomers

Caption: Mechanism of micellar solubilization by surfactants.

References

Identifying and characterizing degradation products of Sinapyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing the degradation products of sinapyl alcohol. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of sinapyl alcohol under forced degradation conditions?

A1: Sinapyl alcohol is susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The primary degradation pathways involve oxidation of the allylic alcohol, cleavage of ether linkages (if present in dimers or oligomers), and polymerization.

Expected Degradation Products:

  • Oxidation: The primary oxidation product is sinapyl aldehyde . Further oxidation can lead to syringaldehyde and sinapic acid .[1]

  • Dimerization/Polymerization: Under oxidative or thermal stress, sinapyl alcohol can undergo radical coupling to form various dimers, including β-5 (phenylcoumaran) , β-O-4 (aryl ether) , and β-β (resinol) linked dimers.[1][2]

  • Thermal Degradation: High temperatures, such as those used in pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), can lead to demethoxylation and fragmentation of the side chain, producing compounds like 2,6-dimethoxy-4-(2-propenyl)phenol , 4-ethylsyringol , and syringol .[3]

  • Hydrolysis: While sinapyl alcohol itself does not have hydrolyzable groups, acid or base catalysis can promote dehydration and polymerization reactions.

Q2: What analytical techniques are most suitable for identifying and quantifying sinapyl alcohol and its degradation products?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for quantifying sinapyl alcohol and its degradation products. A reverse-phase C18 column is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification of unknown degradation products by providing molecular weight and fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , particularly after derivatization (e.g., silylation), is useful for analyzing volatile degradation products. Pyrolysis-GC/MS is specifically used for thermal degradation studies.[3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for the unambiguous structure elucidation of isolated degradation products, especially for isomeric dimers.[2][4]

Q3: How can I differentiate between the different types of sinapyl alcohol dimers?

A3: Distinguishing between dimeric isomers requires careful analysis of spectroscopic data:

  • Mass Spectrometry (MS/MS): The fragmentation patterns of the different dimer linkages (β-5, β-O-4, β-β) will be distinct. For example, β-O-4 dimers will show characteristic cleavage of the ether bond.

  • NMR Spectroscopy: 2D NMR techniques such as HSQC and HMBC are invaluable. The chemical shifts and correlations of the protons and carbons in the propanoid side chain are unique for each linkage type. For instance, the connectivity between the aromatic rings and the side chains can be definitively established.[2][4]

Troubleshooting Guides

Issue 1: I am seeing multiple unexpected peaks in my HPLC chromatogram after forced degradation.

  • Question: What are the possible sources of these unexpected peaks?

    • Answer: Unexpected peaks can arise from several sources:

      • Further Degradation: Primary degradation products may themselves be unstable and degrade further into secondary products.

      • Reagent-Related Peaks: The reagents used for forced degradation (e.g., acids, bases, oxidizing agents) might react with the solvent or impurities to generate interfering peaks.

      • Sample Matrix Effects: If you are analyzing sinapyl alcohol in a complex matrix, components of the matrix may also degrade.

      • Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.

  • Question: How can I identify the source of these peaks?

    • Answer:

      • Run Blanks: Inject a blank sample (your solvent and degradation reagent without sinapyl alcohol) to see if any of the peaks are reagent-related.

      • Analyze a Control Sample: Run an undegraded sample of sinapyl alcohol to ensure the peaks are not impurities in your starting material.

      • LC-MS Analysis: Use a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in proposing molecular formulas and identifying the compounds.

      • Systematic Cleaning: If contamination is suspected, systematically clean your injector, column, and detector.

Issue 2: I am having difficulty achieving good separation of sinapyl alcohol and its early degradation products on my C18 column.

  • Question: What adjustments can I make to my HPLC method to improve resolution?

    • Answer:

      • Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. A shallow gradient with a low percentage of organic solvent at the beginning of the run can help separate closely eluting polar compounds.

      • Mobile Phase Composition: Try different organic modifiers (e.g., methanol instead of acetonitrile) or add a small amount of a third solvent. The pH of the aqueous phase can also significantly affect the retention and peak shape of phenolic compounds; consider using a buffer.

      • Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

      • Temperature: Adjusting the column temperature can alter selectivity. Try running the separation at a slightly higher or lower temperature.[5]

Issue 3: My mass spectrometry signal for some degradation products is very low.

  • Question: How can I improve the ionization efficiency of sinapyl alcohol degradation products in LC-MS?

    • Answer:

      • Ionization Mode: Phenolic compounds like sinapyl alcohol and its degradation products generally ionize well in negative ion mode electrospray ionization (ESI-). Ensure you are using the appropriate polarity.

      • Mobile Phase Additives: The addition of a small amount of a weak base (e.g., ammonium acetate or ammonium formate) to the mobile phase can enhance deprotonation and improve signal in negative ion mode. Conversely, a small amount of a weak acid (e.g., formic acid) can aid in protonation for positive ion mode.

      • Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the signal for your compounds of interest.

      • Sample Concentration: If the concentration of the degradation product is simply too low, you may need to concentrate your sample or perform the degradation on a more concentrated initial solution of sinapyl alcohol.

Data Presentation

Table 1: Summary of Potential Degradation Products of Sinapyl Alcohol and their Characterization Data

Degradation ProductChemical StructureMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M-H]⁻Key Analytical Features
Sinapyl Alcohol4-(3-hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenolC₁₁H₁₄O₄210.23209.08Parent compound
Sinapyl Aldehyde4-(3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenolC₁₁H₁₂O₄208.21207.07Oxidation product, characteristic aldehyde signals in NMR.
Syringaldehyde4-hydroxy-3,5-dimethoxybenzaldehydeC₉H₁₀O₄182.17181.05Further oxidation product.
β-5 DimerPhenylcoumaran structureC₂₂H₂₆O₈418.44417.15Dimerization product, identifiable by specific NMR correlations.
β-O-4 DimerAryl ether structureC₂₂H₂₈O₉436.45435.16Dimerization product, characteristic ether linkage cleavage in MS/MS.
β-β DimerResinol structureC₂₂H₂₆O₈418.44417.15Dimerization product, symmetrical structure often identifiable by NMR.

Note: The m/z values are for the deprotonated molecule in negative ion mode mass spectrometry.

Experimental Protocols

Protocol 1: Forced Degradation of Sinapyl Alcohol

This protocol outlines the general conditions for subjecting sinapyl alcohol to various stress conditions. The extent of degradation should be targeted to be between 5-20% by adjusting the duration of stress, temperature, and reagent concentration.[6]

  • Preparation of Stock Solution: Prepare a stock solution of sinapyl alcohol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.[7]

    • After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.[7]

    • After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.[6]

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Transfer the stock solution into a photochemically transparent container.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the sample with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid sinapyl alcohol in a vial.

    • Heat the sample in a calibrated oven at 70°C for 48 hours.

    • After heating, dissolve the sample in a suitable solvent and dilute for analysis.

Protocol 2: HPLC-UV Method for Analysis of Sinapyl Alcohol and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at 270 nm.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis SA_stock Sinapyl Alcohol Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) SA_stock->acid Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) SA_stock->base Stress Conditions oxidation Oxidation (3% H₂O₂, RT) SA_stock->oxidation Stress Conditions photo Photolysis (ICH Q1B) SA_stock->photo Stress Conditions hplc_uv HPLC-UV (Quantification) acid->hplc_uv base->hplc_uv oxidation->hplc_uv photo->hplc_uv lc_ms LC-MS/MS (Identification) hplc_uv->lc_ms Peak Identification nmr NMR (Structure Elucidation) lc_ms->nmr Isolate for Structure Confirmation

Caption: Workflow for forced degradation and analysis of sinapyl alcohol.

degradation_pathway SA Sinapyl Alcohol SAld Sinapyl Aldehyde SA->SAld Oxidation Dimers Dimers (β-5, β-O-4, β-β) SA->Dimers Oxidation/ Thermal Stress SyrA Syringaldehyde SAld->SyrA Further Oxidation

Caption: Simplified degradation pathways of sinapyl alcohol.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Sinapyl Alcohol and Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol and coniferyl alcohol are primary monolignols, fundamental precursors in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[1] Both are phenylpropanoids, characterized by a phenolic ring and a three-carbon side chain. The key structural difference lies in the substitution on the aromatic ring: coniferyl alcohol possesses one methoxy group, whereas sinapyl alcohol has two, flanking the hydroxyl group. This structural variance is hypothesized to influence their antioxidant potential.

This guide provides a comparative analysis of the antioxidant activity of sinapyl alcohol versus coniferyl alcohol. It is important to note that while both compounds are recognized for their antioxidant properties, direct comparative studies using standardized in vitro assays on the pure alcohols are scarce in publicly available literature. Therefore, to provide a quantitative comparison, this guide presents experimental data for their closely related phenolic acid precursors, sinapic acid and ferulic acid, which are immediate precursors in their biosynthetic pathway. This data serves as a valuable proxy for understanding their relative antioxidant potential.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of sinapic acid (precursor to sinapyl alcohol) and ferulic acid (precursor to coniferyl alcohol) have been evaluated using various standard assays. The following table summarizes key findings from the literature. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 / ActivityReference
Sinapic AcidDPPH Radical ScavengingHigher activity than ferulic acid[2]
Ferulic AcidDPPH Radical ScavengingLower activity than sinapic acid[2]
Sinapic AcidFRAPGood reducing power[3]
Ferulic AcidFRAPGood reducing power[3]

Note: The data presented is for the precursor phenolic acids and is intended to be indicative of the potential relative antioxidant activities of sinapyl and coniferyl alcohols.

Structural Basis for Antioxidant Activity

The antioxidant activity of both sinapyl and coniferyl alcohol is primarily attributed to their phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The presence of methoxy groups on the aromatic ring also plays a crucial role. The additional methoxy group in sinapyl alcohol is thought to increase its electron-donating capacity, potentially leading to enhanced radical scavenging activity compared to coniferyl alcohol.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to enable researchers to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : Add various concentrations of the test compound (sinapyl alcohol or coniferyl alcohol) to the DPPH working solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution : Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : Add aliquots of the test compound at various concentrations to the diluted ABTS•+ solution.

  • Measurement : After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[5]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent : Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction : Mix the test compound with the FRAP reagent.

  • Incubation : Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox. The results are typically expressed as TEAC values.

Signaling Pathways and Experimental Workflow

The biosynthesis of sinapyl and coniferyl alcohols is a key part of the broader phenylpropanoid pathway, which is crucial for the production of a wide range of secondary metabolites in plants. The general workflow for assessing their antioxidant activity follows a standardized procedure.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Ferulic_Acid Ferulic_Acid p_Coumaric_Acid->Ferulic_Acid Coniferyl_Aldehyde Coniferyl_Aldehyde Ferulic_Acid->Coniferyl_Aldehyde 5_Hydroxyferulic_Acid 5_Hydroxyferulic_Acid Ferulic_Acid->5_Hydroxyferulic_Acid Coniferyl_Alcohol Coniferyl_Alcohol Coniferyl_Aldehyde->Coniferyl_Alcohol Sinapic_Acid Sinapic_Acid 5_Hydroxyferulic_Acid->Sinapic_Acid Sinapyl_Aldehyde Sinapyl_Aldehyde Sinapic_Acid->Sinapyl_Aldehyde Sinapyl_Alcohol Sinapyl_Alcohol Sinapyl_Aldehyde->Sinapyl_Alcohol

Caption: Phenylpropanoid pathway leading to sinapyl and coniferyl alcohol.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare Stock Solutions (Sinapyl/Coniferyl Alcohol) Mixing Mix Sample and Radical Solution Sample_Prep->Mixing Radical_Prep Prepare Radical Solution (DPPH, ABTS, etc.) Radical_Prep->Mixing Incubation Incubate in Controlled Conditions (Dark, Room Temp) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Generalized workflow for in vitro antioxidant activity assays.

Conclusion

Both sinapyl alcohol and coniferyl alcohol are important monolignols with inherent antioxidant properties derived from their phenolic structures. Based on the available data for their immediate precursors, sinapic acid and ferulic acid, it is suggested that sinapyl alcohol may exhibit slightly higher antioxidant activity due to the presence of an additional electron-donating methoxy group. However, the absence of direct comparative experimental data on the pure alcohols necessitates further research. Direct, head-to-head studies employing standardized assays such as DPPH, ABTS, and FRAP are required to definitively elucidate the comparative antioxidant efficacy of sinapyl and coniferyl alcohols. Such studies would be of significant value to researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

A Comparative Guide to the Anti-Inflammatory Effects of 3,4,5-Trimethoxycinnamyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 3,4,5-Trimethoxycinnamyl alcohol derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways to facilitate an objective evaluation of these compounds as potential anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been investigated through various in vivo and in vitro models. This section summarizes the key findings, comparing their efficacy with commercially available NSAIDs.

In Vivo Anti-Inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory activity of novel compounds. The data below compares the percentage reduction in paw edema by derivatives of the structurally related 3,4,5-trimethoxybenzyl alcohol with parent NSAIDs.

Table 1: Comparison of In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose% Reduction of Paw EdemaReference Compound% Reduction of Paw Edema (Reference)
Ibuprofen Derivative (21)Not Specified67%[1][2]Ibuprofen36%[1][2]
Ketoprofen Derivative (16)Not Specified91%[1][2]Ketoprofen47%[1][2]
Cinnamyl alcohol derivatives of cinnamic acids150 µmol/kg17-72%[3][4]IndomethacinNot Specified

Note: Ibuprofen and Ketoprofen derivatives are conjugated with 3,4,5-trimethoxybenzyl alcohol.

In Vitro Anti-inflammatory Effects

The in vitro anti-inflammatory activity of these derivatives is often assessed by their ability to inhibit key inflammatory enzymes and mediators. The following tables summarize the inhibition of cyclooxygenase-2 (COX-2) and the suppression of nitric oxide (NO) and pro-inflammatory cytokines in cell-based assays.

Table 2: In Vitro COX-2 Inhibition

Compound% Inhibition of COX-2Reference Compound% Inhibition of COX-2 (Reference)
Ibuprofen Derivative (21)67%[1]Ibuprofen46%[1]
Ketoprofen Derivative (19)94%[1]Ketoprofen49%[1]

Note: Ibuprofen and Ketoprofen derivatives are conjugated with 3,4,5-trimethoxybenzyl alcohol.

Table 3: Inhibition of Pro-inflammatory Markers by Methyl 3,4,5-trimethoxycinnamate (MTC) in LPS-stimulated RAW264.7 Macrophages

Pro-inflammatory MarkerMTC Concentration (µM)% Suppression
TNF-α5, 10, 20Concentration-dependent suppression[5]
IL-65, 10, 20Concentration-dependent suppression[5]
Nitric Oxide (NO)5, 10, 20Concentration-dependent suppression[5]
Prostaglandin E2 (PGE2)5, 10, 20Concentration-dependent suppression[5]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate the NF-κB signaling pathway, a central regulator of inflammation, and the experimental workflow for evaluating anti-inflammatory compounds.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) nucleus Nucleus NFkappaB->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Transcription MTC MTC MTC->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of Methyl 3,4,5-trimethoxycinnamate (MTC).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cell_culture RAW 264.7 Macrophage Cell Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment Treatment with Test Compound lps_stimulation->compound_treatment no_assay Nitric Oxide (NO) Production Assay (Griess Assay) compound_treatment->no_assay cytokine_assay Cytokine Measurement (TNF-α, IL-6 ELISA) compound_treatment->cytokine_assay end End cytokine_assay->end animal_model Rat Model compound_admin Compound Administration animal_model->compound_admin carrageenan_injection Carrageenan Injection in Paw compound_admin->carrageenan_injection edema_measurement Paw Edema Measurement carrageenan_injection->edema_measurement edema_measurement->end start Start start->cell_culture start->animal_model

Caption: Experimental workflow for evaluating the anti-inflammatory effects of test compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are fasted for 12 hours before the experiment with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Test compounds, a reference drug (e.g., Indomethacin), or vehicle are administered orally or intraperitoneally.

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the effect of compounds on the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds.

    • After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • NO Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

Measurement of TNF-α and IL-6 by ELISA

This assay quantifies the levels of key pro-inflammatory cytokines in cell culture supernatants.

  • Sample Collection: Cell culture supernatants from the LPS-stimulated RAW 264.7 cells (as described in the NO production assay) are collected.

  • ELISA Procedure:

    • Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The collected supernatants and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A substrate solution is added, and the color development is measured spectrophotometrically.

  • Data Analysis: The concentration of each cytokine in the samples is determined from the standard curve. The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

References

Validating the mechanism of action of 3,4,5-Trimethoxycinnamyl alcohol in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4,5-Trimethoxycinnamyl alcohol, a naturally occurring phenolic compound, against other well-researched natural products with similar biological activities. Due to the limited direct experimental data on the mechanism of action of this compound, this guide draws comparisons with structurally and functionally related compounds to infer its potential biological activities and mechanisms. The information presented herein is intended to guide future research and experimental design for the validation of its therapeutic potential.

Executive Summary

This compound is a phenylpropanoid found in various plants.[1] While specific studies validating its mechanism of action are scarce, its structural similarity to other cinnamyl alcohol derivatives and related phenolic compounds suggests potential anti-inflammatory, antioxidant, and cytotoxic properties. This guide compares this compound with Resveratrol and Curcumin, two extensively studied natural compounds, as well as with the structurally similar monolignols, Sinapyl alcohol and Coniferyl alcohol. The primary hypothesized mechanisms of action for this class of compounds involve the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and its comparators. The lack of direct experimental data for this compound is noted and underscores the need for further investigation.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/ModelIC50 ValueReference
This compound NF-κB Inhibition -Data not available -
ResveratrolNF-κB Inhibition (TNF-α induced)Adipocytes~20 µM (for secreted IL-6 and PGE2)[2][3]
CurcuminNF-κB Inhibition (LPS-induced)RAW264.7 macrophages18.2 ± 3.9 µM[4]
Sinapyl alcoholNitrite, PGE2, TNF-α production (LPS-induced)RAW 264.7 cells50-200 µM (effective concentration)[5]
Coniferyl alcoholDownregulation of COX2, TNF-αRenovascular hypertensive mice40 mg/kg (in vivo)[1][6]

Table 2: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging Data not available -
ResveratrolDPPH Radical ScavengingVaries by study-
CurcuminDPPH Radical ScavengingVaries by study[7][8]
Sinapyl alcohol-Data not available-
Coniferyl alcohol-Data not available-

Table 3: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 ValueReference
This compound -Data not available -
ResveratrolOsteosarcoma (MG-63)333.67 µM (24h), 253.5 µM (48h)[9]
CurcuminVariousVaries by cell line-
Sinapyl alcohol-Data not available-
4-Methoxycinnamyl alcohol (related compound)HeLa7.82 µg/mL[10]
4-Methoxycinnamyl alcohol (related compound)MCF-714.24 µg/mL[10]
4-Methoxycinnamyl alcohol (related compound)DU14522.10 µg/mL[10]

Hypothesized Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, the primary mechanisms of action for this compound are likely centered around the NF-κB and Nrf2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many natural polyphenols exert their anti-inflammatory effects by inhibiting this pathway. A derivative of 3,4,5-trimethoxycinnamic acid, ethyl 3′,4′,5′-trimethoxythionocinnamate, has been shown to inhibit TNF-α-induced NF-κB activation.[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Proteasome Proteasome Cul3->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes transcription 3_4_5_TMCA 3,4,5-Trimethoxycinnamyl alcohol (Hypothesized) 3_4_5_TMCA->Keap1 induces conformational change (hypothesized)

References

Comparing the efficacy of different synthetic routes to 3,4,5-Trimethoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of 3,4,5-Trimethoxycinnamyl alcohol, a key building block for various bioactive molecules, is of significant interest. This guide provides a comparative analysis of several synthetic pathways to this target molecule, offering a comprehensive overview of their efficacy based on available experimental data. The comparison focuses on key metrics such as reaction yield, selectivity, and the practicality of the experimental protocols.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached from several key starting materials, primarily 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxycinnamic acid and its derivatives. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability. The following table summarizes the key synthetic routes and their reported or expected efficacies.

Synthetic RouteStarting MaterialKey ReagentsReported/Expected YieldReaction TimeKey AdvantagesPotential Disadvantages
Route 1: Reduction of Cinnamate Ester Methyl 3,4,5-trimethoxycinnamateDiisobutylaluminium hydride (DIBAL-H)~100%1.5 hoursHigh yield, fast reactionPyrophoric reagent, requires anhydrous conditions and low temperatures
Route 2: Reduction of Cinnamaldehyde 3,4,5-TrimethoxycinnamaldehydeSodium borohydride (NaBH₄)High (estimated >90%)0.5 - 2 hoursMild and selective reagent, simple workupStarting material may not be readily available
Route 3: Reduction of Cinnamic Acid 3,4,5-Trimethoxycinnamic acidLithium aluminium hydride (LiAlH₄)Moderate to High4 - 8 hoursReadily available starting materialStrong, non-selective reducing agent, may reduce the C=C double bond
Route 4: Wittig Reaction 3,4,5-TrimethoxybenzaldehydePhosphonium ylideModerate>12 hoursVersatile for alkene synthesisMulti-step, potential for E/Z isomer mixture, purification challenges
Route 5: Meerwein-Ponndorf-Verley (MPV) Reduction 3,4,5-TrimethoxycinnamaldehydeAluminum isopropoxide, isopropanolModerate to HighVariableHighly chemoselective for carbonylsReversible reaction, may require removal of acetone byproduct
Route 6: Cannizzaro Reaction 3,4,5-TrimethoxycinnamaldehydeStrong base (e.g., KOH)Low (≤50% for alcohol)VariableSimple procedureInherently low theoretical yield for the alcohol product

Experimental Protocols

Detailed methodologies for the most promising synthetic routes are provided below.

Route 1: Reduction of Methyl 3,4,5-Trimethoxycinnamate with DIBAL-H

This route stands out for its exceptional reported yield and rapid reaction time.

Procedure:

  • Dissolve Methyl 3,4,5-trimethoxycinnamate in anhydrous dichloromethane and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 1.5 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and filter through celite to remove the aluminum salts.

  • Extract the filtrate with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Route 2: Reduction of 3,4,5-Trimethoxycinnamaldehyde with Sodium Borohydride

This method offers a mild and highly selective reduction of the aldehyde functional group.

Procedure:

  • Dissolve 3,4,5-Trimethoxycinnamaldehyde in methanol or ethanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Route 3: Reduction of 3,4,5-Trimethoxycinnamic Acid with LiAlH₄

This route utilizes a readily available starting material but requires a powerful reducing agent.

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3,4,5-Trimethoxycinnamic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction to stir at room temperature or gently reflux for 4-8 hours.

  • Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic strategies.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product TMBA 3,4,5-Trimethoxy- benzaldehyde TMC_aldehyde 3,4,5-Trimethoxy- cinnamaldehyde TMBA->TMC_aldehyde Wittig or Claisen-Schmidt TMC_alcohol 3,4,5-Trimethoxy- cinnamyl Alcohol TMBA->TMC_alcohol Cannizzaro Reaction TMCA 3,4,5-Trimethoxy- cinnamic Acid TMCA->TMC_alcohol LiAlH4 Reduction TMC_ester Methyl 3,4,5-Trimethoxy- cinnamate TMC_ester->TMC_alcohol DIBAL-H Reduction TMC_aldehyde->TMC_alcohol NaBH4 or MPV Reduction

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow start Select Synthetic Route reaction Perform Chemical Reaction (e.g., Reduction, Wittig, etc.) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Pure 3,4,5-Trimethoxy- cinnamyl Alcohol analysis->end

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

The Pivotal Role of the Cinnamyl Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Trimethoxycinnamyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3,4,5-trimethoxycinnamyl alcohol derivatives, exploring their therapeutic potential, primarily as anticancer and anti-inflammatory agents. While the direct derivatization of this compound is an emerging area of investigation, a wealth of knowledge can be gleaned from its close structural analog, 3,4,5-trimethoxycinnamic acid (TMCA), to inform future drug design.

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous natural and synthetic bioactive compounds. Its presence is often associated with a range of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities.[1] This guide will synthesize findings on derivatives of this structural class, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a deeper understanding of their structure-activity relationships (SAR).

Comparative Analysis of Anticancer Activity

The majority of research has focused on amide and ester derivatives of 3,4,5-trimethoxycinnamic acid (TMCA). These studies provide a valuable framework for understanding how modifications to the propenoic acid backbone influence cytotoxicity.

3,4,5-Trimethoxycinnamic Acid Amide Derivatives

A series of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives have been synthesized and evaluated for their in-vitro anticancer activity using the MTT assay.[1] The results, summarized below, indicate that substitutions on the anthranilic acid ring significantly impact cytotoxicity.

Compound IDSubstitution (R)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
5a H>100>100
5b 5-Br45.3268.41
5c 5-Cl41.1759.23
5d 5-I53.1971.56
5e 5-NO₂38.6551.29
5f 3,5-di-Br29.8842.17
5g 3,5-di-Cl27.4339.82
5h 3,5-di-I35.1648.74
Tranilast (Reference)78.1592.47
Table 1: In vitro anticancer activity of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives.[1]

Structure-Activity Relationship Insights:

  • The presence of electron-withdrawing groups on the anthranilic acid moiety generally enhances cytotoxic activity.

  • Dihalogenated compounds, particularly the 3,5-dichloro derivative (5g ), exhibited the most potent activity against both MCF-7 and HepG2 cell lines.

  • The position and nature of the halogen substituent influence potency, with dichloro substitution being more effective than dibromo or diiodo substitutions.

3,4,5-Trimethoxycinnamic Acid Ester Derivatives

Esterification of TMCA has also been explored as a strategy to develop novel anticancer agents. The following table presents the cytotoxic activity of various TMCA esters against a panel of cancer cell lines.

Compound IDEster MoietyMDA-MB-231 IC₅₀ (µM)PC-3 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)A549 IC₅₀ (µM)
S1 Tyrosol46.7---
S5 Dihydroartemisinin5.3317.2211.820.50
S6 4-senecioyloxymethyl-6,7-dimethoxycoumarin----
Table 2: In vitro anticancer activity of selected 3,4,5-trimethoxycinnamic acid ester derivatives.[2]

Structure-Activity Relationship Insights:

  • Esterification of TMCA with bioactive molecules like dihydroartemisinin can lead to potent anticancer agents with high selectivity.[2]

  • The ester S5 demonstrated remarkable potency against the A549 lung cancer cell line, with a high selective index compared to normal hepatic cells.[2]

  • The tyrosol ester S1 exhibited moderate activity, suggesting that the nature of the alcohol moiety is crucial for determining cytotoxicity.[2]

Anti-Inflammatory Activity of Cinnamyl Alcohol Derivatives

A study focusing on the direct derivatization of cinnamyl alcohols provides key insights into the anti-inflammatory potential of this class of compounds. A series of esters were synthesized from ferulic, sinapic, and 3,4-dimethoxycinnamic acids with cinnamyl alcohol, and their anti-inflammatory effects were evaluated in a carrageenan-induced rat paw edema model.

Compound IDCinnamic Acid Moiety% Inhibition of Edema
2 Ferulic Acid48
4 Sinapic Acid17
6 3,4-Dimethoxycinnamic Acid27
Indomethacin (Reference)55
Table 3: In vivo anti-inflammatory activity of cinnamyl alcohol esters.[3][4]

Structure-Activity Relationship Insights:

  • The ester derived from ferulic acid (2 ) showed the most significant anti-inflammatory activity, comparable to the reference drug indomethacin.[3]

  • The substitution pattern on the cinnamic acid ring of the ester plays a critical role in determining anti-inflammatory potency.[4]

  • The 3,4,5-trimethoxy substitution on the cinnamic acid portion was associated with a diminution in inhibitory activity against soybean lipoxygenase, an enzyme involved in inflammation.[4]

Key Signaling Pathways

The biological activities of 3,4,5-trimethoxyphenyl derivatives are often attributed to their interaction with key cellular signaling pathways, primarily those involved in cell proliferation and inflammation.

Tubulin Polymerization Inhibition

Many potent anticancer agents with the 3,4,5-trimethoxyphenyl motif, such as combretastatin A-4, exert their effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Inhibition leads to 3,4,5-Trimethoxycinnamyl\nDerivative 3,4,5-Trimethoxycinnamyl Derivative 3,4,5-Trimethoxycinnamyl\nDerivative->Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by 3,4,5-trimethoxycinnamyl derivatives.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural and synthetic compounds.

G Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli\n(e.g., LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene\nExpression Induces 3,4,5-Trimethoxycinnamyl\nDerivative 3,4,5-Trimethoxycinnamyl Derivative 3,4,5-Trimethoxycinnamyl\nDerivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 15 to 2000 µM) and incubated for 24 to 48 hours.[5]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (1 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The culture medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

G Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Incubation\n(24-48h) Compound Incubation (24-48h) Cell Seeding\n(96-well plate)->Compound Incubation\n(24-48h) MTT Addition\n(4h incubation) MTT Addition (4h incubation) Compound Incubation\n(24-48h)->MTT Addition\n(4h incubation) Formazan Solubilization\n(DMSO) Formazan Solubilization (DMSO) MTT Addition\n(4h incubation)->Formazan Solubilization\n(DMSO) Absorbance Reading\n(590nm) Absorbance Reading (590nm) Formazan Solubilization\n(DMSO)->Absorbance Reading\n(590nm) IC50 Determination IC50 Determination Absorbance Reading\n(590nm)->IC50 Determination

References

A Comparative Analysis of the Biological Activities of 3,4,5-Trimethoxycinnamyl Alcohol and Sinapic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3,4,5-Trimethoxycinnamyl alcohol and sinapic acid, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While extensive quantitative data is available for sinapic acid, direct comparative data for this compound is limited in the current scientific literature. This guide presents the available data for both compounds and includes information on related trimethoxycinnamyl derivatives to offer a broader perspective.

Executive Summary

Sinapic acid, a well-studied phenolic compound, demonstrates significant antioxidant, anti-inflammatory, and anticancer activities, with a substantial body of research providing quantitative measures of its efficacy. In contrast, this compound is less characterized, with most available data pertaining to its derivatives. Qualitative reports suggest it possesses cytotoxic properties. This guide synthesizes the available experimental data to facilitate a comparative understanding and guide future research.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of sinapic acid and related derivatives of this compound.

Table 1: Antioxidant Activity

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Sinapic Acid DPPH16.45 ± 3.35Ascorbic Acid33.16 ± 7.38[1]
Sinapic Acid ABTSExhibits 86.5% scavenging at 50 µMNot specifiedNot specified
This compound DPPHData not availableNot applicableNot applicable
This compound ABTSData not availableNot applicableNot applicable

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueNotes
Sinapic Acid Nitric Oxide (NO) InhibitionRAW 264.7Data not availableSuppresses NLRP3 inflammasome activation[2]
Methyl 3,4,5-trimethoxycinnamate NO InhibitionRAW 264.75-20 µM (suppressed NO production)Derivative of 3,4,5-trimethoxycinnamic acid[3][4]
3,4,5-Trimethoxybenzyl alcohol derivatives Carrageenan-induced rat paw edemaIn vivoPotent anti-inflammatory agentsMore potent than parent NSAIDs[5][6]

Table 3: Anticancer Activity

CompoundCell LineCancer TypeIC50 ValueIncubation Time
Sinapic Acid HT-29Colon Carcinoma317.5 µM24 hours[7]
Sinapic Acid SW-480Colon Carcinoma112.55 µg/mL24 hours
Sinapic Acid PC-3Prostate Cancer1000 µMNot specified[8]
Sinapic Acid LNCaPProstate Cancer1000 µMNot specified[8]
Sinapic Acid-loaded Nanoparticles MCF-7Breast Adenocarcinoma180 µg/mL24 hours
This compound Not specifiedNot specifiedData not availableNot applicable
Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid HepG2Hepatocellular Carcinoma22 ± 1.33 µg/mL24 hours
Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid MCF-7Breast Adenocarcinoma54 ± 3.5 µg/mL24 hours
Ester derivative of 3,4,5-trimethoxycinnamic acid HeLa, K562, Fem-x, MCF-7Cervical, Leukemia, Endometrial, Breast42 - 166 µMNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test compound (this compound or sinapic acid) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

    • In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay
  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach a suitable confluence.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition and the IC50 value.

    • A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Activity Assay
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflows

Experimental_Workflows cluster_Antioxidant Antioxidant Activity Assays cluster_AntiInflammatory Anti-inflammatory Activity Assay cluster_Anticancer Anticancer Activity Assay DPPH_start Prepare DPPH Solution & Test Compounds DPPH_react Mix & Incubate DPPH_start->DPPH_react DPPH_measure Measure Absorbance at 517 nm DPPH_react->DPPH_measure DPPH_calc Calculate % Inhibition & IC50 DPPH_measure->DPPH_calc ABTS_start Prepare ABTS•+ Solution & Test Compounds ABTS_react Mix & Incubate ABTS_start->ABTS_react ABTS_measure Measure Absorbance at 734 nm ABTS_react->ABTS_measure ABTS_calc Calculate % Inhibition & IC50 ABTS_measure->ABTS_calc NO_seed Seed RAW 264.7 Cells NO_treat Pre-treat with Compound NO_seed->NO_treat NO_stimulate Stimulate with LPS NO_treat->NO_stimulate NO_collect Collect Supernatant NO_stimulate->NO_collect NO_griess Griess Assay NO_collect->NO_griess NO_measure Measure Absorbance at 540 nm NO_griess->NO_measure NO_calc Calculate % NO Inhibition & IC50 NO_measure->NO_calc MTT_seed Seed Cancer Cells MTT_treat Treat with Compound MTT_seed->MTT_treat MTT_add Add MTT Reagent MTT_treat->MTT_add MTT_solubilize Solubilize Formazan MTT_add->MTT_solubilize MTT_measure Measure Absorbance at 570 nm MTT_solubilize->MTT_measure MTT_calc Calculate % Viability & IC50 MTT_measure->MTT_calc

Caption: General experimental workflows for assessing antioxidant, anti-inflammatory, and anticancer activities.

Signaling Pathway: NF-κB in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS for NO production) Nucleus->Inflammatory_Genes Activates Transcription Sinapic_Acid Sinapic Acid / This compound (Potential Inhibition) Sinapic_Acid->IKK Inhibits Sinapic_Acid->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway in inflammation and potential points of inhibition.

Conclusion

This comparative guide highlights the well-documented biological activities of sinapic acid and underscores the need for further quantitative research on this compound. While derivatives of this compound show promise in anti-inflammatory and anticancer applications, direct experimental evidence for the parent alcohol is necessary for a conclusive comparison. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to fill this knowledge gap and further explore the therapeutic potential of these compounds.

References

In Vivo Therapeutic Potential of Sinapyl Alcohol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of Sinapyl alcohol and its analogues, focusing on their anti-inflammatory and antinociceptive properties. The information presented is collated from various preclinical studies to offer a comprehensive overview supported by experimental data.

Comparative Efficacy of Sinapyl Alcohol and its Analogues

The therapeutic efficacy of Sinapyl alcohol and its structurally related phenylpropanoids has been evaluated in several in vivo models of inflammation and nociception. The following tables summarize the key quantitative data from these studies, allowing for a direct comparison of their potency.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg, p.o.)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
Sinapyl alcohol303 hours44.5[1]
Syringin303 hoursLess than Sinapyl alcohol[1]
Sinapic acid30Not specified44.5[1]
Indomethacin (Control)103 hoursNot specified in direct comparison[1]

Table 2: Comparison of Antinociceptive Activity in Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, p.o.)Writhing Inhibition (%)Reference
Sinapyl alcohol30More potent than Syringin[2]
Syringin30Significant[2]

Table 3: Comparison of Antinociceptive Activity in Hot Plate Test in Mice

CompoundDose (mg/kg, p.o.)Increase in Latency TimeReference
Sinapyl alcohol30More potent than Syringin[2]
Syringin30Significant[2]

Table 4: In Vitro Inhibitory Effects on Inflammatory Mediators in LPS-Stimulated Macrophages

CompoundConcentrationInhibition of NO ProductionInhibition of PGE2 ProductionReference
Sinapyl alcoholConcentration-dependentPotentPotent[2]
SyringinConcentration-dependentLess potent than Sinapyl alcoholLess potent than Sinapyl alcohol[2]
Sinapic acidDose-dependentSignificantSignificant[1]
SyringaldehydeIC50 = 3.5 µg/mL (for COX-2)-Moderate[3]

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments cited in this guide are provided below.

In Vivo Anti-Inflammatory and Antinociceptive Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of the test compounds.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Test compounds (Sinapyl alcohol, Syringin, or vehicle) are administered orally (p.o.).

    • One hour after administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • The percentage of paw edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]

2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To evaluate the peripheral analgesic activity of the test compounds.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Test compounds (Sinapyl alcohol, Syringin, or vehicle) are administered orally (p.o.).

    • Thirty minutes after administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally (i.p.).

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 minutes.

    • The percentage of writhing inhibition is calculated.[2]

3. Hot Plate Test in Mice

  • Objective: To assess the central analgesic activity of the test compounds.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.

    • The initial reaction time (paw licking or jumping) of each mouse when placed on the hot plate is recorded (cut-off time is typically 30 seconds to avoid tissue damage).

    • Test compounds (Sinapyl alcohol, Syringin, or vehicle) are administered orally (p.o.).

    • The reaction time is measured again at 30, 60, and 90 minutes after drug administration.

    • An increase in the latency time is considered an analgesic effect.[2]

In Vitro and Molecular Biology Protocols

1. Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

    • Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.[2]

2. Western Blot Analysis for COX-2 and iNOS Expression

  • Objective: To determine the effect of test compounds on the protein expression of key inflammatory enzymes.

  • Procedure:

    • RAW 264.7 cells are treated with test compounds and/or LPS as described for the NO production assay.

    • Total cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein expression.[2]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Sinapyl alcohol and its analogues are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.

G Proposed Anti-inflammatory Signaling Pathway of Sinapyl Alcohol Analogues cluster_0 Stimulus cluster_1 Receptor & Adaptors cluster_2 Signaling Cascades cluster_3 Transcription & Translation cluster_4 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocation mRNA Pro-inflammatory mRNA nucleus->mRNA Transcription proteins iNOS, COX-2, TNF-α, IL-1β mRNA->proteins Translation SAA Sinapyl Alcohol Analogues SAA->IKK Inhibits SAA->MAPK Inhibits SAA->NFkB Inhibits Translocation

Caption: Proposed mechanism of anti-inflammatory action of Sinapyl alcohol analogues.

G Experimental Workflow for In Vivo Anti-inflammatory and Antinociceptive Studies cluster_0 Animal Model Selection cluster_1 Treatment Administration cluster_2 Induction of Inflammation/Pain cluster_3 Data Collection & Analysis animals Rats (for edema) Mice (for analgesia) treatment Oral administration of Sinapyl Alcohol Analogues or Vehicle (Control) animals->treatment induction_edema Carrageenan Injection (Paw Edema) treatment->induction_edema induction_writhing Acetic Acid Injection (Writhing Test) treatment->induction_writhing induction_thermal Hot Plate Exposure (Thermal Nociception) treatment->induction_thermal data_edema Measure Paw Volume (Plethysmometer) induction_edema->data_edema data_writhing Count Number of Writhes induction_writhing->data_writhing data_thermal Measure Reaction Latency induction_thermal->data_thermal analysis Statistical Analysis (Comparison to Control) data_edema->analysis data_writhing->analysis data_thermal->analysis

Caption: Workflow for in vivo validation of therapeutic potential.

References

Comparative study of the incorporation of different monolignols into lignin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignin, a complex aromatic polymer, is a major component of plant secondary cell walls, providing structural integrity and defense. Its heterogeneity, derived from the combinatorial radical polymerization of three primary monolignols—p-coumaryl alcohol (H), coniferyl alcohol (G), and sinapyl alcohol (S)—presents both a challenge and an opportunity for biomass utilization and targeted therapeutic development. Understanding the differential incorporation of these monolignols is critical for manipulating lignin structure to improve biomass digestibility for biofuels or to exploit its bioactive properties. This guide provides a comparative analysis of monolignol incorporation, supported by experimental data and detailed analytical protocols.

Monolignol Incorporation: A Comparative Overview

The ratio of H, G, and S units in the lignin polymer varies significantly across plant taxa, developmental stages, and tissue types. These differences in composition fundamentally influence the resulting lignin structure, particularly the prevalence of key intermolecular linkages.

Gymnosperms (softwoods) are characterized by lignin rich in G units, with smaller amounts of H units. In contrast, angiosperms (hardwoods) have lignins composed primarily of G and S units, while the lignin in grasses contains all three monolignol units.[1] The relative abundance of these monolignols directly impacts the frequency of different bond types within the polymer. Lignin rich in S units tends to have a higher proportion of the more labile β-O-4 (aryl ether) linkages and a more linear structure, which can be advantageous for chemical processing.[2][3] Conversely, a higher proportion of G and H units leads to more condensed and cross-linked lignin structures due to the availability of the C5 position on the aromatic ring for C-C bond formation (e.g., 5-5, β-5 linkages).[3]

Quantitative Comparison of Lignin Composition and Linkages

The following tables summarize typical monolignol compositions and the resulting impact on the most abundant linkage type, the β-O-4 ether bond, in different plant types. This data is primarily obtained through degradative chemical methods like thioacidolysis and Derivatization Followed by Reductive Cleavage (DFRC), as well as non-destructive spectroscopic techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR).

Table 1: Typical Monolignol Composition (H:G:S Ratio) in Different Plant Groups

Plant GroupRepresentative SpeciesH (%)G (%)S (%)S/G RatioReference(s)
Gymnosperms (Softwoods) Pinus taeda (Loblolly Pine)~5~95~0~0.01[4]
Picea abies (Norway Spruce)~5~94~1~0.01[1]
Angiosperms (Hardwoods) Populus trichocarpa (Poplar)~4~60~36~0.6[5]
Eucalyptus globulus~2~20~78~3.9[6]
Angiosperms (Grasses) Zea mays (Maize)~5~35~60~1.7[2]
Oryza sativa (Rice)~4~47~49~1.0[2]

Table 2: Influence of Monolignol Composition on the Abundance of β-O-4 Linkages

Plant TypePredominant Monolignol(s)Relative Abundance of β-O-4 Linkages (%)Key Structural FeaturesReference(s)
Softwood Guaiacyl (G)45-50Highly condensed, branched polymer with significant 5-5 and β-5 linkages.[5]
Hardwood Guaiacyl (G) & Syringyl (S)60-80More linear polymer with fewer condensed linkages due to S-units being blocked at the C5 position.[2]
Grasses H, G, and S50-70Contains ester linkages from p-coumarates, in addition to ether and C-C bonds.[2]

Visualizing Key Processes in Lignin Analysis

To better understand the biosynthesis of monolignols and the workflows for their analysis, the following diagrams are provided.

Monolignol_Biosynthesis_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3'H pCouAlc p-Coumaryl Alcohol (H) pCouCoA->pCouAlc CCR/CAD Caf Caffeic Acid FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT Fer Ferulic Acid ConAld Coniferaldehyde FerCoA->ConAld CCR HCAld 5-Hydroxyconiferaldehyde ConAld->HCAld F5H ConAlc Coniferyl Alcohol (G) ConAld->ConAlc CAD SinAld Sinapaldehyde HCAld->SinAld COMT SinAlc Sinapyl Alcohol (S) SinAld->SinAlc CAD Lignin Lignin Polymer pCouAlc->Lignin ConAlc->Lignin SinAlc->Lignin PAL PAL C4H C4H _4CL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT CCR CCR CAD CAD F5H F5H COMT COMT

Caption: Simplified monolignol biosynthesis pathway.

Thioacidolysis_Workflow Sample Biomass Sample (2-5 mg) Reaction Thioacidolysis Reaction (2.5% BF3 etherate, 10% ethanethiol in dioxane) 100°C for 4 hours Sample->Reaction Quench Quench Reaction (add water and internal standard) Reaction->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Phase (over Na2SO4) Extract->Dry Derivatize Silylation (BSTFA + TMCS in pyridine) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Quantify H, G, S monomers) GCMS->Data

Caption: Experimental workflow for thioacidolysis.

Experimental Protocols

Accurate quantification of monolignol incorporation relies on robust analytical methods. Below are detailed protocols for the key techniques cited in this guide.

Protocol 1: Thioacidolysis for Lignin Monomer Composition

This degradative method cleaves β-O-4 linkages and is a standard procedure for determining the H:G:S ratio of lignin.[7][8]

Materials:

  • Dry biomass sample (2-5 mg, extractive-free)

  • Thioacidolysis reagent: 2.5% (v/v) boron trifluoride etherate and 10% (v/v) ethanethiol in 1,4-dioxane.

  • Internal standard solution (e.g., tetracosane or docosane in dichloromethane).

  • Sodium bicarbonate (saturated solution).

  • Dichloromethane.

  • Anhydrous sodium sulfate.

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Pyridine.

Procedure:

  • Place 2-5 mg of the dry biomass sample into a glass reaction vial.

  • Add 0.5 mL of the thioacidolysis reagent.

  • Seal the vial tightly and heat at 100°C for 4 hours.

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated sodium bicarbonate solution to quench the reaction.

  • Add a known amount of the internal standard.

  • Extract the products by adding 1 mL of dichloromethane, vortexing, and centrifuging. Collect the lower organic phase. Repeat the extraction twice.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • For derivatization, add 50 µL of pyridine and 50 µL of the silylating reagent to the dried residue. Heat at 60°C for 30 minutes.

  • Analyze the resulting trimethylsilyl (TMS) derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantify the H, G, and S monomers based on their peak areas relative to the internal standard.

Protocol 2: Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is another chemical degradation method that specifically cleaves β-O-4 linkages, leaving ester bonds intact, which is useful for analyzing acylated lignins.[9][10][11]

Materials:

  • Lignin or cell wall sample (5-20 mg).

  • Acetyl bromide/acetic acid solution (8:92 v/v for isolated lignin; 20:80 v/v for cell walls).

  • Dioxane/acetic acid/water (5:4:1 v/v/v).

  • Zinc dust.

  • Dichloromethane.

  • Acetic anhydride.

  • Pyridine.

Procedure:

  • Derivatization: To ~10 mg of lignin or ~20 mg of cell wall sample in a round-bottom flask, add 2.5 mL of the acetyl bromide/acetic acid solution. Stir at 50°C for 3 hours (for cell walls) or at room temperature overnight (for isolated lignin). Remove the solvent by rotary evaporation.

  • Reductive Cleavage: Dissolve the residue in 5 mL of the dioxane/acetic acid/water solution. Add ~50 mg of zinc dust and stir for 40 minutes.

  • Work-up: Add 5 mL of water and extract three times with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate and then water. Dry the organic phase over anhydrous sodium sulfate.

  • Acetylation: Evaporate the solvent and acetylate the residue with 0.2 mL of acetic anhydride and 0.2 mL of pyridine in 1.5 mL of dichloromethane for 40 minutes.

  • Remove all volatile components by co-evaporation with ethanol under reduced pressure.

  • Dissolve the final products in dichloromethane for GC-MS analysis.

Protocol 3: 2D HSQC NMR for Lignin Structural Analysis

This non-destructive technique provides detailed information on monolignol composition and the relative abundance of different inter-unit linkages without degrading the lignin polymer.[12][13][14]

Materials:

  • Isolated lignin sample (e.g., Milled Wood Lignin, MWL) (80-90 mg).

  • Deuterated dimethyl sulfoxide (DMSO-d₆).

  • 5 mm NMR tube.

Procedure:

  • Sample Preparation: Thoroughly dry the lignin sample in a vacuum oven overnight.

  • Accurately weigh 80-90 mg of the dried lignin and transfer to a vial.

  • Add 0.5-0.6 mL of DMSO-d₆ and vortex until the lignin is completely dissolved. Gentle heating can be applied if necessary.

  • Transfer the dissolved lignin solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a 2D HSQC spectrum on an NMR spectrometer (e.g., 400-600 MHz).

    • Use a standard HSQC pulse sequence.

    • Set the spectral widths to cover the expected lignin signals (typically ~10 ppm in the ¹H dimension and ~150 ppm in the ¹³C dimension).

    • The number of transients and increments should be optimized to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum using the solvent peak (DMSO-d₆ at δC/δH 39.5/2.50 ppm).

    • Identify and assign the cross-peaks corresponding to different lignin substructures (H, G, S units, β-O-4, β-5, 5-5 linkages, etc.) based on established chemical shift data.

    • For quantitative analysis, integrate the volumes of the relevant cross-peaks. The relative abundance of different units can be calculated by normalizing to the integral of a specific, well-resolved signal (e.g., the G2 signal).[15]

By employing these methodologies, researchers can gain a comprehensive understanding of how different monolignols are incorporated into the lignin polymer, paving the way for targeted modifications of biomass for a variety of applications.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trimethoxycinnamyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 3,4,5-Trimethoxycinnamyl alcohol, ensuring adherence to safety protocols and regulatory compliance. The following procedures are based on established best practices for laboratory chemical waste management.

Immediate Safety Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While specific hazard data for this compound is limited, related substances may cause skin and eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to prevent its release into the environment and to ensure it is managed by a licensed and approved chemical waste disposal facility.[2]

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound waste.

  • The label should include the full chemical name, the words "Hazardous Waste," the date of waste generation, and the name of the principal investigator or laboratory.[3]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4][5][6] Segregate organic solvents, toxic metals, and inorganic chemicals.[4]

Step 2: Container Selection and Management

  • Use a container that is compatible with the chemical. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[3] The original container is often the best choice for storing hazardous waste.[7]

  • Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[7][8] Keep the container closed except when adding waste.[5][8][9]

  • Do not overfill the container; a general guideline is to fill it no further than the shoulder or about three-quarters full.[5][6]

Step 3: Storage of Chemical Waste

  • Store the waste container in a designated satellite accumulation area within the laboratory.[9][10]

  • The storage area should be away from heat sources, direct sunlight, and electrical panels.[11]

  • Ensure secondary containment, such as a spill tray, is used for liquid waste.[4][5][7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][9]

  • Provide a complete list of the chemicals to be disposed of to the EHS office.[3]

  • Do not transport hazardous waste outside of the laboratory yourself.[7]

Step 5: Disposal of Empty Containers

  • A container that held this compound should be triple-rinsed with a suitable solvent.[8]

  • The first rinseate must be collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • After thorough rinsing and air-drying, deface the original label and the container may then be disposed of as regular trash, depending on institutional policies.[7][8]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory setting.

ParameterLimit
Maximum Hazardous Waste Volume 55 gallons per satellite accumulation area[9]
Maximum Acutely Toxic Waste (P-list) Volume 1 quart of liquid or 1 kilogram of solid[9]
Container Fill Level Do not fill above 3/4 full or past the shoulder of the container[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal A Wear Appropriate PPE B Identify and Segregate Waste A->B C Select Compatible Container B->C D Label Container Correctly C->D E Store in Designated Area with Secondary Containment D->E F Keep Container Closed E->F G Contact EHS for Pickup F->G H Properly Dispose of Empty Container (Triple Rinse) G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling 3,4,5-Trimethoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,4,5-Trimethoxycinnamyl alcohol. Given the limited specific hazard data for this compound, a cautious approach based on the safety profiles of structurally similar chemicals is essential for ensuring a safe laboratory environment.

Hazard Assessment

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving (two pairs of nitrile gloves)Protects against skin contact and potential irritation. Double-gloving offers added protection.
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents eye irritation from splashes or airborne particles. A face shield provides broader coverage.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodNIOSH-approved N95 or higher particulate respiratorMinimizes inhalation of any dust or aerosols, especially when handling the solid form.
Body Protection Flame-resistant lab coatChemical-resistant coveralls or apronProtects skin and personal clothing from contamination.

Safe Handling and Storage

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Designate a specific, clean, and uncluttered area for handling the compound.

  • Verify the accessibility and functionality of an eye-wash station and safety shower.

Handling the Compound:

  • Perform all manipulations, especially weighing and transferring, within a chemical fume hood to control potential dust and vapors.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove PPE to avoid self-contamination, removing gloves last and turning them inside out.

  • Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal: Treat this compound and any contaminated materials as hazardous chemical waste.

  • Segregation: Do not mix with other waste streams.

  • Containerization: Collect in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[5][6]

G cluster_handling Chemical Handling Workflow cluster_spill Spill Response cluster_disposal Waste Disposal prep Preparation - Verify fume hood - Designate area - Check safety equipment don_ppe Don PPE - Lab coat - Gloves - Eye protection prep->don_ppe Proceed handle Handle Compound (Inside Fume Hood) - Weigh - Transfer don_ppe->handle decon Decontaminate - Surfaces - Equipment handle->decon spill_detected Spill Detected handle->spill_detected If Spill Occurs doff_ppe Doff PPE (Avoid Contamination) decon->doff_ppe segregate Segregate Waste decon->segregate Dispose of Contaminated Items wash Wash Hands doff_ppe->wash evacuate Evacuate Area spill_detected->evacuate contain Contain Spill - Absorbent material - Sweep solid evacuate->contain collect Collect Waste contain->collect clean Decontaminate Area collect->clean containerize Containerize & Label 'Hazardous Waste' collect->containerize Transfer to Waste segregate->containerize store Store in SAA containerize->store contact_ehs Contact EHS for Disposal store->contact_ehs

Caption: Workflow for handling, spill response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.